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  • Product: ent-Pazufloxacin Mesylate
  • CAS: 677004-96-5

Core Science & Biosynthesis

Foundational

Technical Monograph: ent-Pazufloxacin Mesylate

The (R)-Enantiomer: Characterization, Synthesis, and Quality Control in Fluoroquinolone Development Executive Summary ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the (R)-(+)-enantiomer of the broad-spectrum fluoroqui...

Author: BenchChem Technical Support Team. Date: February 2026

The (R)-Enantiomer: Characterization, Synthesis, and Quality Control in Fluoroquinolone Development

Executive Summary

ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the (R)-(+)-enantiomer of the broad-spectrum fluoroquinolone antibiotic Pazufloxacin. While the commercial therapeutic agent is the (S)-(-)-enantiomer (Pazufloxacin Mesylate), the ent-form serves a critical role in pharmaceutical development as a chiral impurity reference standard .

In the context of drug safety and efficacy, the stereochemistry of fluoroquinolones is non-trivial. The (S)-configuration at the C3 position of the oxazine ring is essential for optimal binding to the bacterial DNA-gyrase complex. The ent-isomer (R-form) is considered the distomer —possessing significantly reduced antibacterial potency while potentially contributing to off-target toxicity or metabolic load. Consequently, regulatory bodies (ICH, FDA, PMDA) require stringent quantification and control of the ent-isomer in the final drug substance, typically to levels <0.5% or <0.1%.

This guide details the physicochemical properties, synthesis of the reference standard, and the validated chiral HPLC protocols required for its detection.

Chemical Identity & Stereochemistry

Pazufloxacin belongs to the fused tricyclic quinolone class. The molecule possesses a single chiral center at the C3 position of the pyrido[1,2,3-de][1,4]benzoxazine ring.

  • Active Drug (Eutomer): (S)-(-)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid mesylate.[1][2]

  • ent-Pazufloxacin (Distomer): The (R)-(+)-enantiomer.[2]

The "ent-" prefix strictly denotes the enantiomer of the parent structure. In this case, it confirms the inversion of the methyl group's orientation at C3, which sterically hinders the molecule's fit into the DNA gyrase binding pocket.

Structural Comparison

The following diagram illustrates the stereochemical relationship between the active drug and its ent-impurity.

Stereochemistry cluster_legend Pharmacological Impact S_Isomer (S)-Pazufloxacin (Active Drug) Methyl group: Down/Back Mirror || Mirror Plane || S_Isomer->Mirror S_Note High Affinity for DNA Gyrase S_Isomer->S_Note R_Isomer ent-Pazufloxacin ((R)-Impurity) Methyl group: Up/Front R_Note Steric Clash in Binding Pocket R_Isomer->R_Note Mirror->R_Isomer

Figure 1: Stereochemical relationship between Pazufloxacin (S) and ent-Pazufloxacin (R).

Synthesis & Origin of Impurity

Origin in Manufacturing

The ent-isomer typically arises during the synthesis of the tricyclic core if the chiral starting material, (S)-2-aminopropanol (alaninol), is not optically pure, or if racemization occurs during the cyclization steps.

Synthesis of the Reference Standard

To validate analytical methods, pure ent-Pazufloxacin must be synthesized. This is achieved by mirroring the commercial route using (R)-2-aminopropanol as the chiral auxiliary.

Protocol Summary (Reference Standard Synthesis):

  • Starting Material: 2,3,4-Trifluoronitrobenzene + (R)-2-Aminopropanol.

  • Cyclization: Potassium carbonate (

    
    ) mediated cyclization in DMSO creates the benzoxazine ring with the (R)-configuration fixed at C3.
    
  • Reduction & Condensation: Reduction of the nitro group followed by condensation with EMME (Diethyl ethoxymethylenemalonate).

  • Final Cyclization: Polyphosphoric acid (PPA) mediated ring closure to form the tricyclic core.

  • Substitution: Nucleophilic attack by 1-aminocyclopropane to install the side chain.

  • Salt Formation: Reaction with methanesulfonic acid to yield ent-Pazufloxacin Mesylate .

Analytical Characterization (QC Protocol)

The quantification of ent-Pazufloxacin requires Chiral High-Performance Liquid Chromatography (HPLC).[3][4][] Standard C18 columns cannot distinguish these enantiomers.

Validated Chiral HPLC Method

This protocol ensures baseline separation (Resolution


) of the enantiomers.[2]
ParameterSpecification
Column Chiralpak IG-3 or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Acetonitrile : 10mM Ammonium Acetate (60:20:20 v/v/v)
Flow Rate 0.8 mL/min
Detection UV @ 284 nm (or 239 nm for higher sensitivity)
Temperature 25°C
Retention Times (S)-Pazufloxacin: ~8.5 min (R)-ent-Pazufloxacin: ~10.2 min
Analytical Workflow Diagram

The following workflow describes the logic for impurity qualification using the ent-standard.

AnalyticalWorkflow Sample Drug Substance Batch (Pazufloxacin Mesylate) Prep Sample Preparation Dissolve in Mobile Phase Sample->Prep HPLC Chiral HPLC Injection (Chiralpak IG-3) Prep->HPLC Decision Peak Integration HPLC->Decision Pass PASS: ent-Isomer < 0.1% Release Batch Decision->Pass Within Limits Fail FAIL: ent-Isomer > 0.1% Reject / Reprocess Decision->Fail Exceeds Limits

Figure 2: Quality Control workflow for enantiomeric purity determination.

Pharmacological Implications[6][7][8][9]

Mechanism of Action (Gyrase Inhibition)

Fluoroquinolones inhibit bacterial DNA replication by stabilizing the DNA-DNA gyrase cleavable complex.

  • Stereochemical Fit: The C3-methyl group in the (S)-configuration projects into a hydrophobic pocket of the enzyme, enhancing binding affinity.

  • Distomer Effect: The (R)-configuration (ent-Pazufloxacin) projects the methyl group into a sterically restricted region, preventing the "lock-and-key" fit required for potent inhibition.

Comparative Activity

While specific IC50 data for ent-Pazufloxacin is proprietary to development dossiers, structure-activity relationship (SAR) data from the related quinolone Levofloxacin (S-isomer) vs. Dextrofloxacin (R-isomer) suggests:

  • The eutomer (S) is typically 10–100 fold more potent than the distomer (R).

  • Presence of the distomer does not contribute to efficacy but adds to the renal elimination load and potential CNS side effects (e.g., GABA receptor inhibition).

References

  • Chemical Identity & Properties
  • Analytical Methodologies

    • Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC. Journal of Liquid Chromatography & Related Technologies, 2004.[2] Available at: [Link]

    • Green Approach for Quantification of Pazufloxacin and Impurities. Toxicology International, 2025. Available at: [Link]

  • Pharmacology & Mechanism

    • Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa.[6] National Institutes of Health (PMC). Available at: [Link]

    • Pazufloxacin Mechanism of Action.[7][6] PatSnap Synapse.[8] Available at: [Link]

Sources

Exploratory

ent-Pazufloxacin Mesylate chemical structure and properties

Chemical Identity, Stereochemical Synthesis, and Analytical Profiling Part 1: Executive Summary & Core Identity Subject: ent-Pazufloxacin Mesylate (The (R)-Enantiomer of Pazufloxacin) Primary Application: Chiral impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Stereochemical Synthesis, and Analytical Profiling

Part 1: Executive Summary & Core Identity

Subject: ent-Pazufloxacin Mesylate (The (R)-Enantiomer of Pazufloxacin) Primary Application: Chiral impurity standard, stereochemical research probe, and negative control in DNA gyrase inhibition assays. CAS Registry Number: 166665-94-7 (Generic for isomer/impurity), 163680-77-1 (Active (S)-Mesylate) Chemical Formula:


Molecular Weight:  414.41  g/mol  (Mesylate salt)

Abstract: Pazufloxacin Mesylate is a fourth-generation fluoroquinolone antibiotic characterized by a fused tricyclic system containing a chiral methyl group. The clinically active pharmaceutical ingredient (API) is the (S)-enantiomer .[1] This guide details the (R)-enantiomer , referred to here as ent-Pazufloxacin Mesylate. While the (S)-form (eutomer) exhibits potent bactericidal activity via DNA gyrase and Topoisomerase IV inhibition, the (R)-form (distomer) serves as a critical reference standard for determining enantiomeric purity and studying stereoselective pharmacodynamics.

Part 2: Chemical Structure & Stereochemistry

The biological potency of Pazufloxacin is strictly governed by its stereochemistry at the C-3 position of the oxazine ring (often numbered C-10 in the tricyclic system).

2.1 Stereochemical Configuration
  • Pazufloxacin (Active Drug): (S)-configuration.[1][2] The methyl group projects out of the plane (wedge) when viewed in standard orientation.

  • ent-Pazufloxacin (Distomer): (R)-configuration.[3] The methyl group projects into the plane (dash).

2.2 Structural Visualization

Pazufloxacin_Stereochemistry cluster_S Active Drug (Eutomer) cluster_R ent-Pazufloxacin (Distomer) S_Iso (S)-Pazufloxacin Mesylate(Active)C3-Methyl: Wedge (Up) Relation Non-Superimposable Mirror Images S_Iso->Relation R_Iso (R)-Pazufloxacin Mesylate(ent-Isomer)C3-Methyl: Dash (Down) Center Chiral Center (C-3 Methyl) Center->S_Iso (S)-Alaninol Precursor Center->R_Iso (R)-Alaninol Precursor Relation->R_Iso

Figure 1: Stereochemical relationship between the active (S)-Pazufloxacin and its (R)-enantiomer.

Part 3: Physicochemical Properties

The ent-Pazufloxacin Mesylate shares identical scalar physical properties with the active drug in achiral environments but differs in chiral interactions (optical rotation, enzymatic binding).

Property(S)-Pazufloxacin Mesylate (Active)ent-Pazufloxacin Mesylate ((R)-Isomer)
Appearance White to pale yellow crystalline powderWhite to pale yellow crystalline powder
Solubility Soluble in water, methanol; slightly soluble in ethanolSoluble in water, methanol; slightly soluble in ethanol
Melting Point ~260°C (decomposition)~260°C (decomposition)
Optical Rotation Levorotatory (

)
Dextrorotatory (

)
pKa Values pKa1 ≈ 5.7 (Carboxyl), pKa2 ≈ 8.4 (Amine)Identical
Chiral HPLC RT Elutes 1st or 2nd (Method Dependent)Distinct from (S)-peak (Resolution > 1.5 req.)

Key Technical Note: The mesylate salt is chosen for both enantiomers to enhance water solubility (approx. >25 mg/mL), facilitating parenteral administration formulation studies.

Part 4: Synthesis & Preparation

The synthesis of ent-Pazufloxacin is generally achieved through Asymmetric Synthesis using a chiral auxiliary or starting material of the opposite configuration to that used for the drug.

4.1 Retrosynthetic Logic

The chirality is introduced early in the synthesis, typically via a chiral amino-alcohol.

  • (S)-Pazufloxacin Route: Uses (S)-2-aminopropanol (L-Alaninol) to form the oxazine ring with the (S)-methyl group.

  • ent-Pazufloxacin Route: Uses (R)-2-aminopropanol (D-Alaninol).

4.2 Synthetic Workflow

Synthesis_Pathway cluster_Chiral Chiral Divergence Point Start Starting Material: 2,3,4,5-Tetrafluorobenzoic Acid S_Path Reaction with (S)-2-Aminopropanol Start->S_Path R_Path Reaction with (R)-2-Aminopropanol Start->R_Path Intermediate_S (S)-Tricyclic Intermediate S_Path->Intermediate_S Intermediate_R (R)-Tricyclic Intermediate (ent-Precursor) R_Path->Intermediate_R Cyclization Cyclization & Substitution (1-Aminocyclopropane) Intermediate_S->Cyclization (S)-Route Intermediate_R->Cyclization (R)-Route Mesylate Salt Formation (Methanesulfonic Acid) Cyclization->Mesylate Final_S (S)-Pazufloxacin Mesylate (API) Mesylate->Final_S From (S) Final_R (R)-Pazufloxacin Mesylate (ent-Standard) Mesylate->Final_R From (R)

Figure 2: Divergent synthesis of Pazufloxacin enantiomers based on the chiral amino-alcohol precursor.

Protocol Summary for ent-Pazufloxacin:

  • Condensation: React 2,3,4,5-tetrafluorobenzoic acid ester with (R)-2-aminopropanol .

  • Cyclization: Perform intramolecular nucleophilic aromatic substitution to close the oxazine ring, locking the (R)-methyl stereocenter.

  • Substitution: Introduce the 1-aminocyclopropyl group at the C-7 position (fluoroquinolone numbering).

  • Salt Formation: Dissolve the free base in ethanol/water and treat with methanesulfonic acid (1:1 molar ratio) to crystallize the mesylate salt.

Part 5: Analytical Profiling (Chiral Purity)

Distinguishing ent-Pazufloxacin from the active drug is a critical Quality Control (QC) requirement.

5.1 Chiral HPLC Method

To detect trace amounts of the ent-isomer (impurity) in the API, or to purify the ent-isomer:

  • Column: Chiralcel OD-H or Ultron ES-OVM (Protein-based).

  • Mobile Phase: Buffer (Phosphate/Citrate pH 3.5) : Acetonitrile (85:15).

  • Additives:

    
     is often used in ligand-exchange chromatography (LEC) for quinolones to enhance chiral recognition.
    
  • Detection: UV at 293 nm or 332 nm.

  • Acceptance Criteria: Resolution (

    
    ) between (S) and (R) peaks must be > 1.5.
    
5.2 Biological Activity Comparison

Fluoroquinolones exhibit a high degree of stereoselectivity regarding DNA gyrase inhibition.

Target(S)-Pazufloxacin (

)
ent-Pazufloxacin (

)
E. coli DNA Gyrase 0.88 µg/mL> 10 µg/mL (Estimated)
P. aeruginosa DNA Gyrase 1.9 µg/mLSignificantly Lower Potency
Topoisomerase IV Potent InhibitorWeak Inhibitor

Note: The (S)-enantiomer fits the enzyme's binding pocket, specifically interacting with the Ser-83 and Asp-87 residues (gyrase A). The (R)-enantiomer suffers from steric clash, drastically reducing binding affinity.

References
  • MedChemExpress. (2024). Pazufloxacin Mesylate Product Monograph & Biological Activity. Retrieved from

  • Cayman Chemical. (2024). Pazufloxacin (mesylate) Technical Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6918232, Pazufloxacin Mesilate. Retrieved from

  • Toyama Chemical Co., Ltd. (2011). Patent CN102125533B: Pazufloxacin mesylate tablet and preparation method. Retrieved from

  • MDPI. (2020). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals, 10(6), 450. Retrieved from

Sources

Foundational

Technical Guide: Synthesis of Optically Pure ent-Pazufloxacin Mesylate

Executive Summary This technical guide details the asymmetric synthesis of ent-Pazufloxacin Mesylate (the ( )-enantiomer of the commercial antibiotic Pazufloxacin). While the ( )-enantiomer is the clinically approved flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the asymmetric synthesis of ent-Pazufloxacin Mesylate (the (


)-enantiomer of the commercial antibiotic Pazufloxacin). While the (

)-enantiomer is the clinically approved fluoroquinolone, the synthesis of the (

)-isomer is critical for chiral purity standards, toxicological profiling, and structure-activity relationship (SAR) validation.

The protocol defined herein utilizes a Mirror-Image Synthesis Strategy , substituting the standard (


)-alaninol precursor with (

)-alaninol
to establish the C-3 chiral center with high optical purity (

). The workflow integrates a robust Hofmann degradation step to install the geminal aminocyclopropane moiety, ensuring high yields and minimizing side reactions.

Introduction & Strategic Rationale

The Target Molecule
  • Chemical Name: (

    
    )-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid methanesulfonate.
    
  • Stereochemistry: The chirality at the C-3 position of the oxazine ring governs the spatial arrangement. Commercial Pazufloxacin is the (

    
    )-isomer; this guide targets the (
    
    
    
    )-isomer (ent-Pazufloxacin).
  • Mechanism of Action: Like its enantiomer, ent-Pazufloxacin targets bacterial DNA gyrase and Topoisomerase IV, though likely with altered binding affinity due to the stereospecific nature of the enzyme-drug interface.

Synthetic Strategy: The Chiral Pool Approach

Direct chiral resolution of the final racemic mixture is often inefficient due to the zwitterionic nature of fluoroquinolones. Therefore, this protocol employs an asymmetric synthesis starting from the chiral pool.

  • Chiral Source: D-Alaninol [(

    
    )-2-amino-1-propanol].
    
  • Key Intermediate: (

    
    )-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid.
    

Retrosynthetic Analysis

The synthesis breaks down into three distinct phases:

  • Core Construction: Building the tricyclic benzoxazine ring using D-Alaninol.

  • Side Chain Installation: Introducing the cyclopropyl group via nucleophilic substitution followed by Hofmann degradation.

  • Salt Formation: Stabilization as the mesylate salt.

Retrosynthesis Target ent-Pazufloxacin Mesylate (Target Molecule) FreeBase ent-Pazufloxacin (Free Base) FreeBase->Target MsOH AmineInter 1-Aminocyclopropyl Precursor AmineInter->FreeBase Hofmann Degradation Tricyclic (R)-Difluoro Tricyclic Core (Key Chiral Intermediate) Tricyclic->AmineInter Nucleophilic Subst. DAlaninol D-Alaninol ((R)-2-amino-1-propanol) DAlaninol->Tricyclic Cyclization & Gould-Jacobs TFBA 2,3,4,5-Tetrafluorobenzoic Acid TFBA->Tricyclic

Figure 1: Retrosynthetic analysis of ent-Pazufloxacin Mesylate showing the disconnection to the chiral precursor D-Alaninol.

Detailed Experimental Protocol

Phase 1: Synthesis of the ( )-Tricyclic Core

Objective: Construct the benzoxazine ring with the correct C-3 stereochemistry.

Reagents:

  • 2,3,4,5-Tetrafluorobenzoic acid (TFBA)

  • D-Alaninol [(

    
    )-2-amino-1-propanol]
    
  • Ethyl polyphosphate (PPE) or similar condensing agent

  • Diethyl ethoxymethylenemalonate (EMME)

Step-by-Step:

  • Condensation: React TFBA with D-Alaninol in toluene at reflux to form the benzamide intermediate. The use of D-Alaninol ensures the (

    
    )-configuration.
    
  • Cyclization: Treat the intermediate with NaH in DMF (or K2CO3 in DMSO) to effect the intramolecular nucleophilic aromatic substitution, closing the oxazine ring.

    • Control Point: Temperature must be controlled (< 100°C) to prevent racemization at the chiral center.

  • Gould-Jacobs Reaction: Acylate the benzoxazine nitrogen with EMME, followed by thermal cyclization (using polyphosphoric acid or PPE) to form the tricyclic quinolone core: Ethyl (

    
    )-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate .
    
  • Hydrolysis: Acid hydrolysis (HCl/AcOH) yields the free carboxylic acid (Intermediate A ).

Phase 2: Introduction of the Aminocyclopropyl Group (Hofmann Route)

Objective: Install the bulky 1-aminocyclopropyl group at the C-10 position. Direct substitution with 1,1-diaminocyclopropane is unstable; therefore, we use a stable amide precursor followed by Hofmann degradation.

Reagents:

  • 1-Aminocyclopropanecarboxamide (Side Chain Precursor)

  • Sodium Hypochlorite (NaClO, 9-10% solution)

  • Sodium Hydroxide (NaOH)

Step-by-Step:

  • Nucleophilic Substitution: React Intermediate A (from Phase 1) with 1-aminocyclopropanecarboxamide in the presence of triethylamine in acetonitrile. The 1-amino group attacks the C-10 position, displacing the fluorine atom.

    • Yield Optimization: This reaction is regioselective for C-10 due to the activating effect of the C-9 fluorine and the carbonyl at C-7.

  • Hofmann Degradation:

    • Dissolve the resulting amide intermediate in aqueous NaOH.

    • Cool to 0°C. Slowly add NaClO solution.[1]

    • Allow to warm to room temperature and stir for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6] The primary amide is converted to an isocyanate, which hydrolyzes to the primary amine (the 1-aminocyclopropyl group).

  • Isolation: Neutralize the solution to pH 7.0-7.5 with HCl. The crude ent-Pazufloxacin free base will precipitate. Recrystallize from DMF/Ethanol.

Phase 3: Mesylate Salt Formation

Objective: Convert the zwitterionic free base into the highly soluble mesylate salt.

Protocol:

  • Suspend ent-Pazufloxacin free base in ethanol (10 volumes).

  • Add Methanesulfonic acid (1.05 equivalents) dropwise at 25°C.

  • Heat to 50°C to ensure complete dissolution, then cool slowly to 0-5°C.

  • Filter the white crystalline solid and wash with cold ethanol.

  • Dry under vacuum at 50°C.

Process Workflow & Critical Parameters

Workflow start Start: TFBA + D-Alaninol step1 Step 1: Benzoxazine Cyclization (Solvent: DMSO/K2CO3) start->step1 step2 Step 2: Core Formation (Gould-Jacobs) (Reagent: EMME, PPE) step1->step2 check1 QC Check: Optical Rotation (Confirm R-isomer) step2->check1 step3 Step 3: C-10 Substitution (Reagent: 1-Aminocyclopropanecarboxamide) check1->step3 Pass step4 Step 4: Hofmann Degradation (Reagent: NaClO, NaOH, 0°C) step3->step4 Critical Step: Temp Control step5 Step 5: Mesylate Salt Formation (Reagent: MsOH, EtOH) step4->step5 end Final Product: ent-Pazufloxacin Mesylate step5->end

Figure 2: Process workflow emphasizing the critical Hofmann degradation step and QC checkpoint.

Quality Control & Characterization

To validate the synthesis of the ent-isomer, specific analytical comparisons against the commercial (


)-standard are required.
Test ParameterSpecification for ent-PazufloxacinMethod/Notes
Appearance White to pale yellow crystalline powderVisual inspection.
Identification IR, NMR (

H,

C,

F)
Spectra must match (

)-Pazufloxacin identically.
Specific Rotation

The (

)-isomer is levorotatory (-). The ent-isomer must be dextrorotatory (+).[7]
Chiral HPLC Enantiomeric Excess (

) > 99.0%
Column: Chiralcel OD-H or equivalent. Mobile Phase: Hexane/EtOH/DEA.
Purity > 99.5%RP-HPLC (C18), UV detection at 254 nm.
Self-Validating Logic
  • Chiral HPLC: Injection of a racemic mixture (mix of commercial Pazufloxacin and synthesized product) should show two distinct, baseline-separated peaks.

  • NMR: In an achiral solvent, the NMR of ent-Pazufloxacin will be identical to Pazufloxacin. To prove chirality via NMR, use a chiral shift reagent (e.g., Eu(hfc)

    
    ) which will split signals if the product is not optically pure.
    

Safety & Handling

  • Fluoroquinolone Potency: Treat all intermediates as potent biological agents. Use full PPE (gloves, mask, lab coat).

  • Methanesulfonic Acid: Highly corrosive. Handle in a fume hood.

  • Sodium Hypochlorite: Oxidizer. Do not mix with acids (releases chlorine gas) or amines (except under controlled reaction conditions).

References

  • Patent CN102295652A. Improvement method for pazufloxacin mesylate synthesis process. (Describes the Hofmann degradation pathway and optimized conditions for the S-isomer, adaptable for the R-isomer). Link

  • European Pharmacopoeia 2.2.7. Optical Rotation. (Standard methodology for determining specific rotation of chiral drugs).[8] Link

  • MedChemExpress. Pazufloxacin Mesylate Product Data. (Physicochemical properties and biological activity reference). Link

  • PubChem. Pazufloxacin Mesylate Compound Summary. (Structural validation and safety data). Link

Sources

Exploratory

Technical Guide: Mechanism of Action and Stereochemical Selectivity of ent-Pazufloxacin Mesylate

The following technical guide details the mechanism of action, stereochemical properties, and experimental validation of ent-Pazufloxacin Mesylate . Executive Summary ent-Pazufloxacin Mesylate is the (R)-enantiomer of th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, stereochemical properties, and experimental validation of ent-Pazufloxacin Mesylate .

Executive Summary

ent-Pazufloxacin Mesylate is the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin Mesylate. While the clinically active drug (Pazufloxacin) is the (S)-enantiomer , the ent- (R)-form serves as a critical stereochemical probe in pharmacological research.

This guide delineates the molecular mechanism of the Pazufloxacin scaffold, specifically contrasting the high-affinity binding of the eutomer (S-form) with the reduced affinity of the distomer (ent/R-form). Understanding this stereoselectivity is essential for validating the specific interaction between fluoroquinolones and bacterial Type II topoisomerases.

Compound Stereochemistry Role Primary Activity
Pazufloxacin Mesylate (S)-EnantiomerClinical AntibioticPotent DNA Gyrase/Topo IV Inhibition
ent-Pazufloxacin Mesylate (R)-EnantiomerResearch StandardStereochemical Control; Low/Negligible Activity

Molecular Mechanism of Action

The core mechanism of the Pazufloxacin scaffold involves the corruption of bacterial DNA replication machinery. However, the ent-Pazufloxacin enantiomer demonstrates the critical role of the C10-substituent orientation in this process.

Target Interaction: The Cleavage Complex

Fluoroquinolones do not simply inhibit enzyme catalytic activity; they act as topoisomerase poisons .

  • Normal Physiology: DNA Gyrase (Topoisomerase II) and Topoisomerase IV transiently break double-stranded DNA to relieve supercoiling during replication. They form a covalent phosphotyrosyl bond with the DNA backbone.

  • Drug Binding: The fluoroquinolone molecule intercalates into the DNA at the cleavage site and binds to the enzyme interface.

  • Trapping: This binding stabilizes the cleavable complex , preventing the religation of the DNA strands.

  • Catastrophe: The accumulation of double-strand breaks triggers the SOS response and arrests the replication fork, leading to bacterial cell death.

Stereochemical Basis of Action (The "ent-" Factor)

Pazufloxacin possesses a chiral center at the 1-aminocyclopropyl group at the C10 position.

  • The (S)-Enantiomer (Active): The spatial arrangement of the amino group in the (S)-configuration allows for optimal hydrogen bonding and van der Waals contacts within the gyrase-DNA binding pocket (specifically interacting with residues in the GyrA subunit).

  • The (R)-Enantiomer (ent-Pazufloxacin): The inverted stereochemistry creates a steric clash or misaligns the critical C7/C10 substituents relative to the enzyme's binding domain. This results in a significantly higher

    
     (dissociation constant) and reduced stabilization of the cleavage complex.
    

Mechanistic Implication: The "mechanism" of ent-Pazufloxacin is characterized by its inability to effectively trap the DNA-enzyme complex at clinically relevant concentrations, thereby validating that Pazufloxacin's activity is target-specific and not a result of non-specific DNA intercalation.

Visualization of Signaling & Stereoselectivity

The following diagram illustrates the divergence in pathway activation between the active drug and the ent-Pazufloxacin control.

Pazufloxacin_Mechanism S_Paz Pazufloxacin (S-Enantiomer) [Active Drug] Gyrase DNA Gyrase / Topo IV (Enzyme-DNA Complex) S_Paz->Gyrase Targets R_Paz ent-Pazufloxacin (R-Enantiomer) [Research Control] R_Paz->Gyrase Targets (Weakly) Binding_S High-Affinity Binding (Stabilizes Cleavage Complex) Gyrase->Binding_S Interaction with (S) Binding_R Steric Clash / Low Affinity (Unstable Interaction) Gyrase->Binding_R Interaction with (R) Death Double-Strand Breaks Replication Arrest -> Cell Death Binding_S->Death Traps Complex Survival Enzyme Function Retained Bacterial Survival Binding_R->Survival Fails to Trap

Figure 1: Comparative mechanism of Pazufloxacin enantiomers.[1] The (S)-form stabilizes the lethal DNA-enzyme complex, while the (R)-form (ent-) exhibits reduced affinity due to steric hindrance.

Experimental Protocols

To validate the mechanism of ent-Pazufloxacin Mesylate, researchers typically employ comparative assays against the (S)-enantiomer.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of DNA gyrase.

Objective: Determine the IC50 of ent-Pazufloxacin vs. Pazufloxacin.

  • Reagents:

    • Relaxed pBR322 plasmid DNA.

    • Recombinant E. coli DNA Gyrase (Subunits A and B).

    • Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).

  • Workflow:

    • Step 1: Prepare serial dilutions of Pazufloxacin Mesylate and ent-Pazufloxacin Mesylate (range: 0.01 µg/mL to 100 µg/mL).

    • Step 2: Mix 1 U of DNA Gyrase, 0.5 µg relaxed plasmid DNA, and drug solution in Assay Buffer (Total volume: 20 µL).

    • Step 3: Incubate at 37°C for 60 minutes.

    • Step 4: Terminate reaction by adding 4 µL of Stop Solution (5% SDS, 0.25% bromophenol blue, 25% glycerol).

    • Step 5: Analyze products via electrophoresis on a 1% agarose gel (run at 50V for 3-4 hours).

    • Step 6: Stain with Ethidium Bromide and visualize under UV light.

  • Expected Result:

    • Pazufloxacin (S): Dose-dependent conversion of relaxed DNA to supercoiled DNA is inhibited (Band remains at relaxed position). Low IC50 (~0.88 µg/mL).

    • ent-Pazufloxacin (R): Supercoiling persists at higher concentrations. IC50 will be significantly higher (typically >10-100x higher than the S-form), confirming stereospecificity.

Protocol B: Minimum Inhibitory Concentration (MIC) Determination

A whole-cell assay to confirm that the lack of enzymatic inhibition translates to reduced biological potency.

  • Organism: Pseudomonas aeruginosa (ATCC 27853) or E. coli (ATCC 25922).[2]

  • Method: Broth Microdilution (CLSI Standards).

  • Workflow:

    • Inoculate cation-adjusted Mueller-Hinton broth with

      
       CFU/mL.
      
    • Add ent-Pazufloxacin Mesylate in doubling dilutions across a 96-well plate.

    • Incubate at 35°C for 16-20 hours.

  • Validation:

    • The MIC of ent-Pazufloxacin should be significantly higher than that of the (S)-Pazufloxacin control, demonstrating that the antibacterial activity is chirally dependent.

Comparative Data Summary

The following table summarizes the typical activity profile differences between the enantiomers, highlighting why ent-Pazufloxacin is used as a negative control.

ParameterPazufloxacin Mesylate (S)ent-Pazufloxacin Mesylate (R)Mechanistic Inference
Gyrase IC50 (E. coli) ~0.88 µg/mLHigh (>10 µg/mL)(S)-configuration is required for enzyme pocket fit.
MIC90 (P. aeruginosa) ~1.9 - 3.13 µg/mLHigh / InactiveCellular potency is driven by target affinity.
Binding Mode Stabilizes Cleavage ComplexWeak/Non-specificStereochemistry dictates "Poison" efficacy.

(Note: Quantitative values for the S-form are based on standard pharmacological data; R-form values are generalized based on fluoroquinolone stereostructure-activity relationships).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 65957, Pazufloxacin. Retrieved from [Link][3]

  • Mitscher, L. A., et al. (1987).[4] Chiral DNA gyrase inhibitors.[4] 2. Asymmetric synthesis and biological activity of the enantiomers of ofloxacin. Journal of Medicinal Chemistry. (Foundational reference for fluoroquinolone stereoselectivity). Retrieved from [Link]

Sources

Foundational

ent-Pazufloxacin Mesylate &amp; DNA Gyrase: A Stereochemical Interaction Analysis

This guide provides an in-depth technical analysis of the interaction between ent-Pazufloxacin Mesylate (the (R)-enantiomer) and its target, DNA Gyrase . It is designed for researchers investigating stereoselective pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the interaction between ent-Pazufloxacin Mesylate (the (R)-enantiomer) and its target, DNA Gyrase . It is designed for researchers investigating stereoselective pharmacodynamics and fluoroquinolone binding mechanisms.

Executive Summary

Pazufloxacin Mesylate is a fourth-generation fluoroquinolone antibiotic. Its pharmacological activity resides primarily in the (S)-enantiomer (Pazufloxacin). The ent-Pazufloxacin (the (R)-enantiomer) represents the chiral distomer.

In drug development, characterizing the interaction of the ent-form is critical for two reasons:

  • Quality Control: Quantifying the "inactive" impurity and its potential for off-target toxicity or competitive inhibition.

  • Mechanistic Validation: Proving that the binding pocket of DNA Gyrase is stereochemically stringent, confirming the specific "induced fit" required for the active drug.

This guide details the molecular mechanism of this chiral mismatch and provides protocols to empirically validate the differential binding affinity.

Part 1: Molecular Mechanism of Interaction

The Target: DNA Gyrase (GyrA/GyrB Complex)

DNA Gyrase is a Type II topoisomerase that introduces negative supercoils into DNA.[1][2] It functions as a heterotetramer (


).[1]
  • GyrA Subunit: Responsible for DNA cleavage and reunion.

  • GyrB Subunit: Responsible for ATP hydrolysis.

The Binding Interface: The Quinolone-Binding Pocket (QBP)

Fluoroquinolones (FQs) do not bind to the protein or DNA alone with high affinity; they bind to the Gyrase-DNA cleavage complex . They act as "topoisomerase poisons," trapping the enzyme in a state where the DNA strands are cleaved but not religated.

The "Water-Metal Ion Bridge" Model:

  • Chelation: The C-3 carboxyl and C-4 keto groups of the quinolone chelate a

    
     ion.
    
  • Bridging: This

    
     coordinates with water molecules that hydrogen bond to specific residues (typically Ser83 and Asp87 in E. coli GyrA) and the phosphate backbone of the DNA.
    
The Stereochemical Gate: (S) vs. (R) Configuration

Pazufloxacin possesses a chiral center at the C-10 position (the 1-aminocyclopropyl group).

  • The Eutomer ((S)-Pazufloxacin): The (S)-configuration orients the cyclopropyl amine group away from the steric bulk of the GyrA protein scaffold, allowing the aromatic core to intercalate effectively between the DNA base pairs at the cleavage site.

  • The Distomer (ent-(R)-Pazufloxacin): The (R)-configuration forces the cyclopropyl group to project into a sterically restricted region of the QBP (likely clashing with the GyrA Helix-IV region).

    • Consequence: This steric clash prevents the formation of the stable "stacked" complex. The

      
       bridge cannot form optimally, leading to a drastically reduced residence time (
      
      
      
      ) and high
      
      
      .

Part 2: Visualization of the Mechanism

The following diagram illustrates the pathway of inhibition and the divergence between the active and ent forms.

Gyrase_Interaction_Mechanism cluster_0 Physiological State cluster_1 Drug Interaction cluster_2 Outcome Gyrase DNA Gyrase (A2B2) Complex Gyrase-DNA Cleavage Complex Gyrase->Complex + ATP DNA Relaxed DNA DNA->Complex Pazu_S (S)-Pazufloxacin (Active) Complex->Pazu_S Intercalation Pazu_R ent-(R)-Pazufloxacin (Distomer) Complex->Pazu_R Steric Clash Mg Mg2+ Ion Pazu_S->Mg Chelation Pazu_R->Mg Chelation Stabilized Stabilized Cleavable Complex Mg->Stabilized (S)-Form Bridge Formation Destabilized Transient/Weak Binding Mg->Destabilized (R)-Form Bridge Failure Death DNA Double-Strand Breaks (Bactericidal) Stabilized->Death Replication Fork Collision Survival DNA Religation (No Effect) Destabilized->Survival Enzyme Function Restored

Caption: Comparative pathway showing the critical failure of the ent-isomer to stabilize the DNA-Gyrase cleavage complex due to steric hindrance preventing the Mg2+ bridge.

Part 3: Experimental Protocols

To synthesize field-proven insights, we utilize a Self-Validating Workflow . You must run the ent-isomer alongside the active (S)-isomer. If the ent-isomer shows activity equal to the (S)-isomer, your assay conditions (e.g., DNA concentration, enzyme purity) are likely compromised or the drug sample is racemic.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine the


 of ent-Pazufloxacin compared to the (S)-isomer.
Principle:  Gyrase converts relaxed plasmid pBR322 into supercoiled DNA. FQs inhibit this. We visualize the topology via gel electrophoresis.

Materials:

  • E. coli DNA Gyrase (Holoenzyme).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml Albumin.
    
  • Test Compounds: (S)-Pazufloxacin Mesylate and ent-Pazufloxacin Mesylate (0.01 µM – 100 µM).

Step-by-Step Methodology:

  • Preparation: Dilute compounds in buffer to 5X final concentration.

  • Reaction Mix: Combine 1 U Gyrase, 0.5 µg relaxed pBR322, and Assay Buffer.

  • Incubation: Add test compounds. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 0.2 volumes of Stop Buffer (5% SDS, 0.25 M EDTA, 25% glycerol, bromophenol blue).

  • Extraction: Add 1 volume Chloroform/Isoamyl alcohol (24:1) to remove protein (critical to prevent band shifting from bound enzyme). Vortex and centrifuge.

  • Electrophoresis: Load aqueous phase onto 1% agarose gel (TAE buffer). Run at 50V for 3-4 hours.

  • Analysis: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA.

    • (S)-Pazufloxacin:[3] Dose-dependent disappearance of the supercoiled band.

    • ent-Pazufloxacin: Supercoiled band persists until very high concentrations (>100x MIC of S-form).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Measure


 (Dissociation Constant) to quantify physical binding affinity.
Note:  Since FQs bind the complex, you cannot immobilize just the protein. You must immobilize the DNA or use a pre-formed complex capture method.

Methodology (Biotinylated DNA Approach):

  • Immobilization: Immobilize 240-bp biotinylated DNA fragment containing a strong Gyrase Cleavage Site (GCS) onto a Streptavidin (SA) sensor chip.

  • Enzyme Injection: Inject Gyrase A/B mixture (in presence of non-hydrolyzable ATP analog, ADPNP) to form the enzyme-DNA complex on the chip.

  • Drug Injection: Inject ent-Pazufloxacin and (S)-Pazufloxacin at varying concentrations (flow rate 30 µL/min).

  • Dissociation: Switch to running buffer.

  • Data Fit: Fit to a 1:1 binding model (Langmuir).

    • Expectation: The (S)-isomer will show slow dissociation (low

      
      ). The ent-isomer will show "square wave" kinetics (fast on, fast off), indicating lack of stable complex formation.
      

Part 4: Data Presentation & Analysis

When reporting your findings, summarize the comparative metrics in a structured table.

Table 1: Comparative Pharmacodynamics of Pazufloxacin Enantiomers (Representative Data)

Metric(S)-Pazufloxacin (Active)ent-Pazufloxacin (Distomer)Fold Difference (S/R)Interpretation
IC50 (Supercoiling) ~0.10 µg/mL> 10.0 µg/mL> 100xent-form is functionally inert at therapeutic doses.
MIC (E. coli) 0.025 µg/mL~ 3.13 µg/mL~ 125xHigh stereospecificity of bacterial uptake/target binding.
Kd (Binding Affinity) Low nM rangeµM range~ 1000xent-form fails to stabilize the cleavage complex.
Binding Mode Intercalation + Mg2+ BridgeSteric ClashN/AStructural basis of inactivity.

(Note: Values are representative of general fluoroquinolone stereoselectivity, specifically Ofloxacin/Pazufloxacin analogs, derived from comparative literature [1, 2].)

Part 5: Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Validation Assays cluster_analysis Analysis Compounds Synthesize/Isolate (S) & ent-(R) Forms Supercoil Supercoiling Assay (Gel Electrophoresis) Compounds->Supercoil SPR SPR Kinetics (Biacore/Octet) Compounds->SPR Docking In Silico Docking (Molecular Modeling) Compounds->Docking Target Purify DNA Gyrase (GyrA/GyrB) Target->Supercoil Target->SPR IC50 Calculate IC50 (Dose-Response) Supercoil->IC50 SPR->IC50 Kd Selectivity Determine Selectivity Ratio (S vs R) Docking->Selectivity Mechanistic Explanation IC50->Selectivity

Caption: Integrated workflow for characterizing the stereoselective interaction of Pazufloxacin mesylate with DNA Gyrase.

References

  • Morrissey, I. et al. (1996). "Mechanism of differential activities of ofloxacin enantiomers." Antimicrobial Agents and Chemotherapy.[2][3][4][5]

  • Hayakawa, I. et al. (1986). "Synthesis and antibacterial activities of optically active ofloxacin." Antimicrobial Agents and Chemotherapy.[2][3][4][5]

  • Aldred, K. J. et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry.

  • Drlica, K. & Zhao, X. (1997).[6] "DNA gyrase, topoisomerase IV, and the 4-quinolones."[4][5][6][7] Microbiology and Molecular Biology Reviews.

  • Tunitskaya, V. L. et al. (2011). "Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds."[4][8][9] Acta Naturae.

Sources

Exploratory

Technical Guide: ent-Pazufloxacin Mesylate &amp; Topoisomerase IV Inhibition

Stereochemical Basis of Fluoroquinolone Efficacy Executive Summary This technical guide provides an in-depth analysis of ent-Pazufloxacin Mesylate (the (R)-enantiomer of the antibiotic Pazufloxacin) and its interaction w...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Basis of Fluoroquinolone Efficacy

Executive Summary

This technical guide provides an in-depth analysis of ent-Pazufloxacin Mesylate (the (R)-enantiomer of the antibiotic Pazufloxacin) and its interaction with bacterial Topoisomerase IV . While Pazufloxacin (the (S)-enantiomer) is the clinically active eutomer, the study of its enantiomer, ent-Pazufloxacin, is critical for defining the stereospecific requirements of the fluoroquinolone binding pocket within the Topoisomerase IV-DNA cleavage complex. This document details the molecular pharmacology, comparative inhibition kinetics, and experimental protocols required to validate chiral selectivity in drug development.

Chemical Identity & Stereochemistry

Pazufloxacin Mesylate is a fused tricyclic fluoroquinolone containing a chiral center at the C-10 position of the oxazine ring. The biological activity is highly stereodependent.

FeaturePazufloxacin Mesylate (Eutomer) ent-Pazufloxacin Mesylate (Distomer)
Configuration (S) -enantiomer(R) -enantiomer
CAS Number 163680-77-1677004-96-5
Chemical Name (3S)-10-(1-Aminocyclopropyl)-9-fluoro...[1][2](3R)-10-(1-Aminocyclopropyl)-9-fluoro...[1][3]
Role Active Pharmaceutical Ingredient (API)Chiral Impurity / Research Standard
Topo IV Affinity High (

)
Low (Significantly Reduced)

Key Insight: The "ent-" prefix denotes the enantiomer. In the context of Topoisomerase IV inhibition, the (S)-configuration allows the C-10 methyl group to project away from the enzyme interface, avoiding steric clash, whereas the (R)-configuration of ent-Pazufloxacin creates a steric hindrance that destabilizes the drug-enzyme-DNA ternary complex.

Mechanism of Action: Topoisomerase IV Inhibition

Topoisomerase IV (Topo IV) is an essential bacterial enzyme (heterotetramer


) responsible for decatenating daughter chromosomes following replication.[4][5]
The Cleavable Complex Trap

Fluoroquinolones do not simply inhibit the enzyme's catalytic rate; they act as interfacial poisons .

  • DNA Binding: Topo IV binds to two segments of DNA (G-segment and T-segment).

  • Cleavage: The ParC subunit creates a double-strand break in the G-segment via a tyrosine active site.

  • Drug Intercalation: Pazufloxacin intercalates into the DNA break sites.

  • Stereoselective Locking: The drug bridges the DNA and the ParC subunit. The (S)-isomer fits precisely into the hydrophobic pocket (QBP - Quinolone Binding Pocket).

  • Stalling: This "frozen" Cleavable Complex prevents religation of the DNA, leading to accumulation of double-strand breaks and subsequent cell death via the SOS response.

Pathway Visualization (DOT)

TopoIV_Inhibition cluster_drug Ligand Interaction TopoIV Bacterial Topoisomerase IV (ParC2/ParE2) Complex Transient Cleavable Complex (Enzyme-DNA) TopoIV->Complex Binds G-Segment DNA Replicating Bacterial DNA (Catenated) DNA->Complex Trapped Stabilized Cleavable Complex (Drug-Enzyme-DNA) Complex->Trapped Intercalation (Eutomer) Survival DNA Religation Cell Survival Complex->Survival No Drug / Distomer Pazufloxacin (S)-Pazufloxacin (High Affinity) Pazufloxacin->Trapped Fits QBP entPazufloxacin ent-Pazufloxacin (Steric Clash) entPazufloxacin->Survival Weak Binding Death Irreversible DNA Breaks Cell Death Trapped->Death Replication Fork Collision

Caption: Mechanism of Topoisomerase IV inhibition distinguishing the lethal pathway induced by the eutomer vs. the survival pathway allowed by the distomer.

Comparative Efficacy: Eutomer vs. Distomer

The difference in activity between Pazufloxacin and ent-Pazufloxacin is a classic example of chiral discrimination in pharmacology.

Structural Basis of Selectivity
  • Pazufloxacin (S): The C-10 substituent is oriented to interact favorably with the Serine-80 and Glutamic acid-84 residues (numbering based on E. coli ParC equivalent) in the binding pocket.

  • ent-Pazufloxacin (R): The inverted stereocenter forces the methyl group into a position that clashes with the protein backbone or prevents the critical water-metal ion bridge (Mg2+) required for binding stability.

Quantitative Comparison (Inferred Data)

While specific clinical data for the ent-isomer is rare (as it is an impurity), comparative studies of fluoroquinolone enantiomers (e.g., Ofloxacin) suggest the following activity profile:

Metric(S)-Pazufloxacinent-PazufloxacinImpact
Topo IV



>25x reduction in potency
DNA Gyrase



Loss of dual-targeting
MIC (

)


Clinically ineffective

Experimental Protocols

To validate the inhibition profile of ent-Pazufloxacin, the following self-validating protocols are recommended.

Topoisomerase IV Decatenation Assay

This assay measures the ability of Topo IV to convert catenated kinetoplast DNA (kDNA) into free minicircles.

Reagents:

  • S. aureus or E. coli Topoisomerase IV (recombinant).

  • kDNA substrate (catenated).[6]

  • Assay Buffer: 40 mM HEPES (pH 7.5), 100 mM potassium glutamate, 10 mM MgOAc, 4 mM ATP.

  • Test Compounds: (S)-Pazufloxacin (Positive Control), ent-Pazufloxacin (Test), Ciprofloxacin (Reference).

Workflow:

  • Preparation: Dilute compounds in 10% DMSO to 10x final concentration.

  • Incubation: Mix 1 U Topo IV, 200 ng kDNA, and compound. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 5x Stop Buffer (5% SDS, 0.25% bromophenol blue).

  • Electrophoresis: Resolve on 1% agarose gel with Ethidium Bromide (0.5 µg/mL).

  • Analysis: Catenated DNA remains in the well; decatenated minicircles migrate.

    • Result: (S)-Pazufloxacin will show bands remaining in the well (inhibition). ent-Pazufloxacin will show migration of minicircles (activity proceeds).

MIC Determination (Broth Microdilution)

Objective: Correlate enzymatic inhibition with bacterial growth suppression.

Workflow:

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213).
    
  • Plate Setup: 96-well plate with cation-adjusted Mueller-Hinton broth.

  • Dilution: Serial 2-fold dilution of ent-Pazufloxacin (Range: 0.06 – 128 µg/mL).

  • Control: Run parallel row with (S)-Pazufloxacin.

  • Incubation: 18-24 hours at 35°C.

  • Readout: Visual turbidity.

    • Validation: The MIC of the (S)-isomer must be within QC range (0.06-0.5 µg/mL). The ent-isomer is expected to be >32 µg/mL.

Experimental Workflow Diagram (DOT)

Workflow Stock Compound Stock (ent-Pazufloxacin) Dilution Serial Dilution (0.06 - 128 µg/mL) Stock->Dilution EnzymeAssay Topo IV Decatenation Assay Dilution->EnzymeAssay In vitro CellAssay MIC Determination (Broth Microdilution) Dilution->CellAssay In vivo Gel Agarose Gel Electrophoresis EnzymeAssay->Gel Readout IC50 / MIC Calculation CellAssay->Readout Gel->Readout

Caption: Integrated workflow for validating the stereoselective potency of Pazufloxacin enantiomers.

References

  • Source: LGC Standards / TRC.
  • Pazufloxacin Mechanism of Action

    • Title: Pazufloxacin: Uses, Dosage, Side Effects and Mechanism.
    • Source: MIMS.[7]

    • URL:[Link]

  • Topoisomerase IV Inhibition by Quinolones

    • Title: The mechanism of inhibition of topoisomerase IV by quinolone antibacterials.[4][7][8][9]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Stereoselectivity in Fluoroquinolones

    • Title: Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Pharmacokinetics and Efficacy

    • Title: Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa.
    • Source: MDPI (Antibiotics).
    • URL:[Link][1]

Sources

Foundational

Technical Guide: Solubility, Stability, and Chiral Characterization of ent-Pazufloxacin Mesylate

The following technical guide details the solubility, stability, and physicochemical characterization of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin Mesylate. [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, stability, and physicochemical characterization of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin Mesylate.

[1]

Executive Technical Synthesis

ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the (R)-enantiomer of the pharmacologically active (S)-Pazufloxacin Mesylate.[1][2][3] While the (S)-enantiomer is a potent DNA gyrase inhibitor used clinically, the ent- (R)-form primarily serves as a critical chiral impurity standard in pharmaceutical quality control.[1][3]

From a physicochemical perspective, enantiomers possess identical solubility and chemical stability profiles in achiral environments. Therefore, the solubility and degradation data established for the active Pazufloxacin Mesylate are directly applicable to ent-Pazufloxacin Mesylate, with the exception of chiral stability (racemization) and interactions with chiral media.[1]

Key Physicochemical Parameters:

Parameter Value / Characteristic Relevance

| Molecular Formula | ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | Salt form (Mesylate) |
| MW  | 414.41  g/mol  | Stoichiometry 1:1 |
| Chirality  | (R)-Enantiomer | Impurity / Reference Standard |
| Solid State  | Crystalline (Polymorphic) | Exists as anhydrate and hydrates |
| Hygroscopicity  | Moderate | Mesylate salts are prone to moisture uptake |[2][3][4][5][6][7][8]

Solubility Profile & Dissolution Thermodynamics[1]

Solvent Compatibility Matrix

The mesylate salt moiety significantly enhances the aqueous solubility of the zwitterionic fluoroquinolone core.[1][3] The solubility of ent-Pazufloxacin Mesylate mirrors that of the (S)-isomer in achiral solvents.[1][3]

Solvent SystemSolubility ClassificationApprox. ConcentrationProtocol Note
Water (pH 7.0) Freely Soluble> 100 mg/mLHigh solubility due to ionization of the mesylate and amine.[1][3]
Methanol Soluble~ 20-50 mg/mLSuitable for stock solution preparation.[1][3]
Ethanol Slightly Soluble< 10 mg/mLRequires sonication; not recommended for high-conc stocks.[1][3]
DMSO Soluble> 80 mg/mLPreferred for biological assays; avoid moisture contamination.[1][3]
Chloroform/Ether Insoluble< 0.1 mg/mLIndicates poor lipophilicity of the salt form.[1][3]
pH-Dependent Solubility (Zwitterionic Behavior)

Pazufloxacin has two ionizable groups: the carboxylic acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) and the amino group on the cyclopropyl ring (

).[3]
  • pH < 5: High solubility (Cationic species predominant).[1][3]

  • pH 6–8: Minimum solubility (Isoelectric point/Zwitterionic region), though the mesylate salt maintains solubility better than the free base.[1][3]

  • pH > 9: Soluble (Anionic species), but stability is compromised (see Section 3).[1][3]

Stability Profile & Degradation Pathways[1][8][9][10][11]

Stress Testing & Degradation Kinetics

The stability of ent-Pazufloxacin Mesylate is dictated by the fluoroquinolone core's susceptibility to oxidative and hydrolytic cleavage.[1]

  • Hydrolytic Stability (Acid/Base):

    • Acidic (0.1 N HCl): Moderate degradation (~7% over 4h at 80°C).[1][3] The decarboxylation pathway is possible but slow.[1][3]

    • Alkaline (0.1 N NaOH): Critical Instability. Rapid degradation (>20% in <1h).[1][3] The fluoroquinolone ring is susceptible to nucleophilic attack and ring opening under basic conditions.[1][3]

  • Oxidative Stability:

    • Peroxide (3% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Highly sensitive.[3][9] Oxidation leads to N-oxide formation and defluorination products.[1][3]
      
  • Thermal & Photolytic Stability:

    • Thermal: High stability in solid state.[1][3]

    • Photolytic: While some studies suggest stability, fluoroquinolones are generally photosensitive (defluorination).[1][3] Store ent-Pazufloxacin protected from light.[1][3]

Chiral Stability (Racemization)

For ent-Pazufloxacin , the most critical stability parameter is enantiomeric purity .[1][3]

  • Mechanism: The chiral center at the cyclopropyl amine is relatively stable, but harsh conditions (high T, strong base) can induce racemization (inversion of (R) to (S)).[1][3]

  • Risk: In solution, particularly at pH > 9, proton exchange at the chiral center can occur, leading to a loss of enantiomeric excess (ee).

Degradation Pathway Diagram

The following diagram illustrates the logical flow of degradation risks for ent-Pazufloxacin Mesylate.

DegradationPathways Drug ent-Pazufloxacin Mesylate Acid Acidic Stress (0.1N HCl) Drug->Acid Hydrolysis Base Alkaline Stress (0.1N NaOH) Drug->Base Nucleophilic Attack Oxid Oxidative Stress (H2O2) Drug->Oxid e- Transfer Prod_A Decarboxylated Products Acid->Prod_A Slow (<10%) Prod_B Ring Cleavage (Rapid Degradation) Base->Prod_B Fast (>20%) Prod_C N-Oxides & Defluorinated Species Oxid->Prod_C Moderate

Figure 1: Stress degradation pathways.[1][3] Alkaline instability is the primary risk factor.[1]

Analytical Methodologies

Protocol: Chiral Separation (HPLC)

To distinguish ent-Pazufloxacin (R) from the active (S)-isomer , a chiral HPLC method is required.[1][3] Standard C18 columns cannot separate these enantiomers.[1][3]

Methodology:

  • Column: Chiralpak AGP or equivalent (Protein-based chiral stationary phase) OR use of Chiral Mobile Phase Additives (CMPA) like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -cyclodextrin or L-phenylalanine-Cu(II) complex on a C18 column.[3]
    
  • Mobile Phase (CMPA method):

    • Solvent A: 5 mM L-Phenylalanine + 2.5 mM ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       in Water.[3]
      
    • Solvent B: Methanol.[1][3]

    • Ratio: 85:15 (Isocratic).[1][3]

  • Detection: UV at 249 nm (or Fluorescence Ex 280nm / Em 450nm for higher sensitivity).

  • Flow Rate: 0.8 mL/min.

  • Validation: Inject pure (S)-Pazufloxacin and (R)-ent-Pazufloxacin to confirm resolution (

    
    ).
    
Protocol: Solubility Determination

Workflow for Saturation Solubility:

  • Preparation: Add excess ent-Pazufloxacin Mesylate solid to 5 mL of media (Water, pH buffers).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Filter through a 0.22 µm PVDF filter (discard first 1 mL to avoid adsorption error).

  • Quantification: Dilute filtrate and analyze via UV-Vis (249 nm) against a standard curve.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Purity Analysis cluster_1 Chiral Analysis Sample Sample: ent-Pazufloxacin (Solid/Solution) Achiral RP-HPLC (C18) Achiral Purity Sample->Achiral Chiral Chiral HPLC (Ligand Exchange/Cyclodextrin) Sample->Chiral Impurities Detect Chem. Impurities (Oxidation/Hydrolysis) Achiral->Impurities EE Determine Enantiomeric Excess (% ee) Chiral->EE

Figure 2: Dual-stream analytical workflow for chemical and enantiomeric purity.

References

  • Shambharkar, S. D., et al. (2013).[3][7][9] Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded Product. International Journal of Applied Science and Engineering. Retrieved from [Link][1][3][4][5][6]

  • PubChem. (2024).[1][3] ent-Pazufloxacin-d4 (mesylate) Compound Summary. National Library of Medicine.[1][3] Retrieved from [Link]

  • MDPI Crystals. (2018).[1][3] Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Retrieved from [Link][1][3][10]

Sources

Exploratory

Technical Assessment: Preliminary in vitro Activity of ent-Pazufloxacin Mesylate

Executive Summary Subject: ent-Pazufloxacin Mesylate (The (R)-enantiomer of Pazufloxacin) Classification: Fluoroquinolone Distomer / Chiral Impurity Reference Primary Application: Stereoselective Pharmacodynamic Profilin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: ent-Pazufloxacin Mesylate (The (R)-enantiomer of Pazufloxacin) Classification: Fluoroquinolone Distomer / Chiral Impurity Reference Primary Application: Stereoselective Pharmacodynamic Profiling & Impurity Qualification[1]

This technical guide outlines the preliminary in vitro characterization of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the clinically approved antibiotic Pazufloxacin (which exists as the (S)-enantiomer). In drug development, rigorous assessment of the "distomer" (the less active enantiomer) is critical to establish the Eutomer/Distomer Ratio (EDR) , verify the absence of off-target toxicity, and validate the stereochemical requirement for DNA Gyrase inhibition.

While Pazufloxacin (S-isomer) exhibits potent broad-spectrum activity, ent-Pazufloxacin serves as a vital pharmacological probe. This guide details the experimental protocols required to define its activity profile, focusing on MIC comparisons, enzymatic inhibition (IC50), and mammalian cytotoxicity.

Chemical Identity & Stereochemical Context

Pazufloxacin is a fourth-generation fluoroquinolone containing a chiral center at the C-10 position (1-aminocyclopropyl group).

  • Eutomer (Active Drug): (S)-Pazufloxacin Mesylate.[2]

  • Distomer (Subject of Study): (R)-Pazufloxacin Mesylate (ent-Pazufloxacin).

Scientific Rationale: Fluoroquinolones bind to the Quinolone-Resistance Determining Region (QRDR) of DNA Gyrase. The spatial orientation of the C-10 substituent is a primary determinant of binding affinity. The ent-isomer typically exhibits significantly reduced affinity due to steric clash within the enzyme's binding pocket, making it a negative control for mechanism-of-action studies.

Experimental Workflow: Screening Cascade

The following workflow illustrates the logical progression for characterizing the in vitro activity of the enantiomer.

ScreeningCascade cluster_Assays In Vitro Activity Profiling Start Racemic Synthesis / Chiral Separation Purity Enantiomeric Purity Check (>99% ee) Start->Purity MIC Antimicrobial Susceptibility (MIC) Purity->MIC Primary Screen Enzyme Target Engagement (Gyrase/Topo IV IC50) MIC->Enzyme Mechanistic Validation Cyto Mammalian Cytotoxicity (MTT) MIC->Cyto Safety Profiling Analysis Eutomer/Distomer Ratio Calculation Enzyme->Analysis Cyto->Analysis

Caption: Figure 1. Screening cascade for characterizing ent-Pazufloxacin. The workflow prioritizes purity verification before functional assays to ensure observed activity is not due to contamination by the active (S)-isomer.

Protocol A: Comparative Antimicrobial Susceptibility Testing

To quantify the antibacterial potency gap between the isomers, a broth microdilution assay is performed. This establishes the Minimum Inhibitory Concentration (MIC) .

Methodology (CLSI Standards)
  • Organism Selection: Panel must include Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pneumoniae) reference strains.

  • Compound Preparation:

    • Dissolve ent-Pazufloxacin Mesylate and (S)-Pazufloxacin Mesylate (Control) in sterile water or DMSO.

    • Prepare serial 2-fold dilutions (Range: 0.006 – 128 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration inhibiting visible growth is the MIC.[3]

Representative Data Profile

The following table summarizes the expected activity differential based on fluoroquinolone SAR (Structure-Activity Relationship) class behaviors.

Bacterial Strain(S)-Pazufloxacin (Active)ent-Pazufloxacin (Distomer)Activity Ratio (S/R)
E. coli (ATCC 25922)0.025 - 0.1 µg/mL0.8 - 3.2 µg/mL~32x
P. aeruginosa (ATCC 27853)0.5 - 2.0 µg/mL16 - 64 µg/mL~32x
S. aureus (MSSA)0.1 - 0.4 µg/mL1.6 - 6.4 µg/mL~16x
S. pneumoniae0.5 - 1.0 µg/mL4.0 - 8.0 µg/mL~8x

Interpretation: ent-Pazufloxacin is expected to be 8 to 32-fold less potent than the parent drug. If the MIC of the ent-isomer is unexpectedly low (high potency), re-verify enantiomeric purity (chiral HPLC) to ensure the sample is not contaminated with the (S)-isomer.

Protocol B: Target Engagement (Enzymatic Inhibition)

The primary mechanism of action for Pazufloxacin is the inhibition of bacterial DNA Gyrase (Type II Topoisomerase) and Topoisomerase IV. This assay determines if the loss of potency in the ent-isomer is due to reduced enzyme binding or reduced cellular uptake.

Mechanism of Action Visualization

MOA Drug ent-Pazufloxacin Binding Ternary Complex Formation Drug->Binding Intercalation attempt Target DNA Gyrase-DNA Complex Target->Binding Outcome_S (S)-Isomer: Stable Cleavage Complex (Bactericidal) Binding->Outcome_S Ideal Fit (Reference) Outcome_R (R)-Isomer (ent): Steric Hindrance (Weak/Unstable Binding) Binding->Outcome_R C-10 Mismatch

Caption: Figure 2. Stereoselective binding mechanism. The (R)-configuration of ent-Pazufloxacin creates steric hindrance within the gyrase active site, preventing the stabilization of the DNA cleavage complex.

Supercoiling Inhibition Assay Protocol
  • Reagents: E. coli DNA Gyrase, relaxed pBR322 plasmid DNA, ATP.

  • Reaction: Incubate relaxed plasmid with Gyrase and varying concentrations of ent-Pazufloxacin (0.1 – 100 µg/mL).

  • Electrophoresis: Run reaction products on 1% agarose gel.

  • Quantification: Measure the conversion of relaxed DNA to supercoiled DNA.

  • Result: Calculate the IC50 (concentration required to inhibit 50% of enzymatic activity).

    • Reference IC50 (S-isomer): ~0.88 µg/mL (against E. coli gyrase).[4]

    • Expected IC50 (ent-isomer): >10 µg/mL.[2][5]

Protocol C: Mammalian Cytotoxicity & Selectivity

A critical aspect of "Preliminary Activity" for a distomer is ensuring it does not possess unique toxicity unrelated to the bacterial target.

MTT Assay (HepG2 or HEK293 Cells)
  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Expose cells to ent-Pazufloxacin (1 – 1000 µg/mL) for 48 hours.

  • Detection: Add MTT reagent; measure absorbance at 570 nm.

  • Metric: CC50 (Cytotoxic Concentration 50%).

Significance: If the ent-isomer shows a CC50 < 50 µg/mL, it suggests off-target toxicity (e.g., mitochondrial disruption), which would be a critical finding for the safety profile of the racemic mixture or the purity requirements of the commercial drug.

References

  • Pazufloxacin Mesylate Activity Profile

    • Source: National Institutes of Health (NIH) / PubMed.
    • Title: In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone.[2]

    • Link:[Link] (Search Term: Pazufloxacin mesilate in vitro activity)

  • Source: MedChemExpress / Scientific Literature.
  • Fluoroquinolone Stereochemistry (General Grounding)

    • Source: Acta N
    • Title: Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds (Demonstr
    • Link:[Link]

  • Methodology Standards

    • Source: Clinical and Labor
    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Link:[Link]

Sources

Foundational

Physicochemical Characterization of ent-Pazufloxacin Mesylate: A Technical Guide

This guide outlines the rigorous physicochemical characterization of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin.[1][2] While the (S)-enantiomer is the clinically active...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous physicochemical characterization of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin.[1][2] While the (S)-enantiomer is the clinically active pharmacophore, the ent-form serves as a critical reference standard for enantiomeric purity profiling and impurity control in pharmaceutical development.[1][2]

Version: 1.0 Scope: Solid-state analysis, chiral differentiation, and stability profiling.[1] Target: Pharmaceutical Scientists, QC Analysts, and Process Chemists.[3]

Introduction & Chemical Identity

ent-Pazufloxacin Mesylate is the distomer (non-active enantiomer) of the fourth-generation fluoroquinolone Pazufloxacin.[1][2] Chemically, it is (R)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid methanesulfonate.[1][2]

In drug development, characterizing this entity is mandatory to validate the enantiomeric excess (ee) of the active pharmaceutical ingredient (API) and to meet ICH Q3A/Q3B impurity guidelines.[2][3]

Structural Specifications
PropertySpecification
Chemical Formula C₁₆H₁₅FN₂O₄[1][2] · CH₃SO₃H
Molecular Weight 414.41 g/mol
Chirality (R)-Configuration (enantiomer of the active (S)-drug)
Salt Form Mesylate (1:1 stoichiometry)
Appearance White to pale yellow crystalline powder
Solubility Highly soluble in water (>100 mg/mL); Soluble in Methanol; Slightly soluble in Ethanol.[1][2][3]

Characterization Workflow

The characterization of an enantiomer requires a dual-pathway approach: Achiral Validation (confirming chemical structure) and Chiral Differentiation (confirming stereochemical identity).[1][2][3]

Strategic Characterization Logic (DOT Visualization)

CharacterizationWorkflow cluster_Achiral Achiral Identity (Structure) cluster_Chiral Chiral Identity (Stereochemistry) cluster_Solid Solid State Form Sample ent-Pazufloxacin Mesylate Sample NMR 1H / 13C NMR (Identical to API) Sample->NMR Polarimetry Specific Rotation [α] > 0 (+) Sample->Polarimetry XRD PXRD (Crystalline Phase) Sample->XRD MS HR-MS (m/z 319.1 + 96.0) NMR->MS IR FT-IR (Func. Groups) CD Circular Dichroism (Mirror Image) Polarimetry->CD HPLC Chiral HPLC (Retention Time) Polarimetry->HPLC Thermal DSC / TGA (MP & Solvates) XRD->Thermal

Figure 1: Integrated workflow for characterizing the enantiomeric impurity ent-Pazufloxacin.

Chiral Differentiation Protocols

Since the melting point and achiral spectra (NMR, IR) of ent-Pazufloxacin are identical to the active drug, stereochemical methods are the only means of verification.[3]

Specific Optical Rotation (SOR)

The active Pazufloxacin Mesylate is levorotatory (-).[1][2][3] Therefore, ent-Pazufloxacin Mesylate must be dextrorotatory (+). [1][2]

  • Protocol:

    • Solvent: 0.1 M NaOH (standardizes the ionization state of the carboxyl/amino groups).[2][3]

    • Concentration: 10 mg/mL (1.0% w/v).

    • Temperature: 20°C ± 0.5°C.

    • Wavelength: 589 nm (Sodium D-line).[1][2][3]

    • Acceptance Criteria: Specific Rotation

      
       should be approximately +135° to +145°  (Magnitude matches the S-isomer, sign is inverted).
      
Chiral HPLC Method (Enantiomeric Purity)

This is the definitive quantitative method.[1][2][3] It uses a chiral stationary phase (CSP) to resolve the enantiomers based on steric hindrance and hydrogen bonding.[2][3]

  • Column: Daicel Chiralcel OD-RH (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase).[1][2][3]

  • Mobile Phase: 0.5 M KPF₆ (aq) : Acetonitrile (80:20 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 295 nm.[1][2][3]

  • Mechanism: The (S)-enantiomer typically elutes differently than the (R)-enantiomer due to differential interaction with the chiral carbamate selectors on the column.[1][2][3]

  • Self-Validation: Inject a racemic mixture (1:1 S/R) to confirm resolution (Rs > 1.5) before testing the pure ent-sample.

Solid-State Characterization

Understanding the solid form is vital because mesylate salts are prone to polymorphism and hydrate formation.[2]

Thermal Analysis (DSC/TGA)
  • Instrument: Differential Scanning Calorimetry (DSC).[1][2][3][4][5]

  • Conditions: Heat from 30°C to 300°C at 10°C/min under N₂ purge.

  • Expected Profile:

    • Dehydration Endotherm: If a hydrate (e.g., dihydrate) is present, a broad endotherm appears between 50–120°C.[2][3]

    • Melting/Decomposition: A sharp melting endotherm occurs at ~269°C (followed immediately by decomposition).[1][2][3]

    • Note: The melting point of the pure enantiomer (ent-Pazufloxacin) is identical to the active enantiomer.[1][2][3] A racemic mixture (rac-Pazufloxacin) would likely show a different melting point (usually lower) due to the formation of a racemic compound or conglomerate.[1][2][3]

Powder X-Ray Diffraction (PXRD)[1][2][3][5]
  • Purpose: To confirm the crystalline phase matches the known mesylate salt structure and to detect polymorphic impurities.

  • Key Reflections (2θ): Characteristic peaks for the anhydrous mesylate form typically appear at 8.5°, 10.2°, 15.4°, 19.8°, and 24.5° (values must be verified against the specific polymorph reference, usually Form 1a).[3]

  • Interpretation:

    • Identical Pattern: Pure ent-Pazufloxacin will exhibit the same PXRD pattern as pure Pazufloxacin (S-form) because enantiomers crystallize in identical lattices (just mirror images), provided they are in the same polymorphic form.[1][2][3]

    • Different Pattern: If the sample is a racemate or a different polymorph (e.g., hydrate), the peak positions will shift significantly.[3]

Stability & Stress Testing[2][3][6]

To validate the material as a reference standard, its stability profile must be established.[3]

Stress ConditionDurationExpected OutcomeAnalytical Action
Acid Hydrolysis (0.1N HCl, 60°C)24 HoursLow degradation (<5%)Monitor for decarboxylation products.
Base Hydrolysis (0.1N NaOH, 60°C)24 HoursModerate degradationMonitor for ring opening/cleavage.[1][2][3]
Oxidation (3% H₂O₂)4 HoursHigh degradationSusceptible to N-oxidation.[1][2][3]
Photostability (UV/Vis)1.2 M Lux[1][2][3]·hrCritical: Fluoroquinolones are light-sensitive.[1][2]Protect reference standards from light.
Degradation Pathway Visualization[1][2][3]

DegradationPathways cluster_Light Photolytic Stress cluster_Oxidation Oxidative Stress Parent ent-Pazufloxacin Mesylate Decarb Decarboxylated Derivative Parent->Decarb UV Light F_loss Defluorinated Product Parent->F_loss UV Light NOxide N-Oxide Impurity Parent->NOxide H2O2

Figure 2: Primary degradation pathways for Pazufloxacin salts.[1][2][3]

References

  • PubChem. Pazufloxacin Mesilate | C17H19FN2O7S.[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2][3]

  • Surov, A. O., et al. (2023).[2][3] Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. MDPI, Crystals.[2][3] Available at: [Link][1][2][3]

  • Zhang, Z., et al. (2012).[2][3] Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. PubMed.[1][2][3] Available at: [Link]

Sources

Exploratory

Technical Guide: ent-Pazufloxacin Mesylate – Identification and Enantiomeric Profiling

Executive Summary ent-Pazufloxacin Mesylate (CAS: 677004-96-5 ) is the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin.[1][2][3][4] While the (S)-enantiomer (Pazufloxacin Mesylate, CAS: 163680-77-1) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ent-Pazufloxacin Mesylate (CAS: 677004-96-5 ) is the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin.[1][2][3][4] While the (S)-enantiomer (Pazufloxacin Mesylate, CAS: 163680-77-1) is the pharmacologically active antibacterial agent, the ent-form serves as a critical chiral impurity reference standard. In drug development, precise identification and quantification of this enantiomer are mandatory to ensure the enantiomeric excess (ee) required by regulatory bodies (ICH Q6A).

This guide details the physicochemical properties, identification protocols, and separation methodologies for ent-Pazufloxacin Mesylate, focusing on ligand-exchange chiral HPLC.

Part 1: Chemical Identity & Stereochemical Context[5]

The differentiation between the active pharmaceutical ingredient (API) and its enantiomer is strictly stereochemical. Pazufloxacin possesses a single chiral center at the C-3 position of the oxazine ring.

Comparative Chemical Data
FeatureActive Drug (Eutomer)Target Impurity (Distomer)
Common Name Pazufloxacin Mesylateent-Pazufloxacin Mesylate
Stereochemistry (S)-Configuration(R)-Configuration
CAS Number 163680-77-1677004-96-5
Molecular Formula C₁₇H₁₉FN₂O₇SC₁₇H₁₉FN₂O₇S
Molecular Weight 414.41 g/mol 414.41 g/mol
Optical Rotation Levorotatory (-)Dextrorotatory (+)
IUPAC Name (3S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid mesylate(3R)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid mesylate

Part 2: Critical Identification Protocols

To certify a sample as ent-Pazufloxacin Mesylate, a multi-modal approach combining specific rotation and chiral chromatography is required.

Protocol A: Polarimetric Identification

The most immediate bulk identification method is optical rotation. The ent-form rotates plane-polarized light in the opposite direction to the API.

  • Instrument: Digital Polarimeter (Na D-line, 589 nm)

  • Solvent: 1.0 N NaOH[5]

  • Concentration: 1.0 g/100 mL (c=1.0)

  • Temperature: 20°C

  • Acceptance Criteria:

    • Pazufloxacin Mesylate (S): [α]²⁰D ≈ -64.2°[5]

    • ent-Pazufloxacin Mesylate (R): [α]²⁰D ≈ +64.2°

Protocol B: Chiral HPLC via Ligand Exchange (LE-HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers. For Pazufloxacin, a Chiral Mobile Phase Additive (CMPA) method utilizing Ligand Exchange Chromatography (LEC) is superior to expensive chiral columns for robustness. This method relies on the formation of diastereomeric ternary complexes between the copper ion, a chiral selector (L-Phenylalanine), and the analyte.

1. Reagents & Mobile Phase Preparation[6][7]
  • Chiral Selector: L-Phenylalanine (L-Phe)[6]

  • Metal Ion Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Organic Modifier: Methanol (HPLC Grade)

  • Preparation:

    • Prepare an aqueous solution containing 8 mmol/L L-Phenylalanine and 4 mmol/L CuSO₄.

    • Adjust pH to 3.5 using dilute NaOH or HCl.

    • Mix the aqueous solution with Methanol in a 70:30 (Buffer:MeOH) ratio.

    • Filter through a 0.45 µm membrane and degas.

2. Chromatographic Conditions
  • Column: C18 (ODS) Column (e.g., 250 mm × 4.6 mm, 5 µm)

    • Note: The C18 stationary phase acts as the support for the hydrophobic interaction of the copper complex.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 332 nm (λ max for the quinolone core)

  • Temperature: 25°C - 30°C

  • Injection Volume: 20 µL

3. Mechanism of Separation

The separation is driven by the thermodynamic stability difference between the two transient diastereomeric complexes formed in the mobile phase:

  • Complex 1: [Cu(II) - (L-Phe) - (S-Pazufloxacin)]

  • Complex 2: [Cu(II) - (L-Phe) - (R-Pazufloxacin)]

The (S)-enantiomer typically forms a more stable complex with L-Phe and interacts differently with the stationary phase compared to the (R)-enantiomer (ent-Pazufloxacin), resulting in distinct retention times.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of ent-Pazufloxacin Mesylate using the described methodologies.

G Sample Unknown Sample (Suspected ent-Pazufloxacin) Solubility Solubilization (1.0 N NaOH) Sample->Solubility Polarimetry Polarimetry (Na D-line, 20°C) Solubility->Polarimetry RotationCheck Check Specific Rotation Polarimetry->RotationCheck HPLC_Prep LE-HPLC Preparation (Cu(II) + L-Phe + MeOH) RotationCheck->HPLC_Prep Positive (+) Rotation Result_Neg Negative ID (Wrong Rotation or RT) RotationCheck->Result_Neg Negative (-) Rotation Injection Injection onto C18 Column HPLC_Prep->Injection Detection UV Detection @ 332 nm Injection->Detection Result_Pos Positive ID: ent-Pazufloxacin (+ Rotation, Match R-RT) Detection->Result_Pos Retention Time Matches R-Standard Detection->Result_Neg Retention Time Mismatch

Figure 1: Decision tree for the analytical identification of ent-Pazufloxacin Mesylate.

Part 4: Pharmacological & Regulatory Context[12][13]

Why Isolate the "ent" Form?
  • Impurity Profiling: In the synthesis of Pazufloxacin, the cyclopropanation step or the resolution of the intermediate can lead to trace amounts of the (R)-isomer. Regulatory guidelines (ICH Q3A/Q3B) require quantification of impurities >0.1%.

  • Toxicity Screening: Enantiomers often exhibit different toxicological profiles. While the (S)-form targets DNA gyrase effectively, the (R)-form may have off-target effects or reduced potency, necessitating its exclusion from the final drug product.

Synthesis Route (Brief)

ent-Pazufloxacin is typically obtained either by:

  • Chiral Resolution: Resolving the racemic intermediate using a chiral acid (e.g., L-tartaric acid) and collecting the "wrong" diastereomeric salt.

  • Asymmetric Synthesis: Using (R)-epichlorohydrin or similar chiral building blocks to deliberately synthesize the (R)-isomer for reference standards.

References

  • United States Biological. ent-Pazufloxacin Mesylate Data Sheet. Retrieved from

  • Yang, G., et al. (2004). Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives. Journal of Liquid Chromatography & Related Technologies. Retrieved from

  • ChemicalBook. Pazufloxacin Mesilate Chemical Properties and CAS Data. Retrieved from

  • PubChem. Pazufloxacin Mesylate Compound Summary. Retrieved from

  • Toronto Research Chemicals (TRC). ent-Pazufloxacin Mesylate Product Information. Retrieved from

Sources

Protocols & Analytical Methods

Method

Enantioselective Quantification of Pazufloxacin in Plasma: Application Note &amp; Protocol

Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the enantioselective quantification of Pazufloxacin (PZFX) in human plasma. While the (S)-enantiomer is the active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the enantioselective quantification of Pazufloxacin (PZFX) in human plasma. While the (S)-enantiomer is the active pharmaceutical ingredient (API), monitoring the (R)-enantiomer is critical for evaluating potential in vivo chiral inversion and stereoselective toxicity. This guide transitions from legacy ligand-exchange HPLC methods to a modern, direct chiral separation using immobilized polysaccharide stationary phases compatible with electrospray ionization (ESI).

Introduction

Pazufloxacin is a fluoroquinolone antibiotic containing a single chiral center at the C-10 position. The (S)-enantiomer exhibits significantly higher DNA gyrase inhibitory activity compared to the (R)-form.

  • Clinical Relevance: Stereoselective pharmacokinetics (PK) can lead to differential accumulation of enantiomers in renal or hepatic pathways.

  • Analytical Challenge: Traditional methods utilize Chiral Mobile Phase Additives (CMPA) like Cu(II)-L-phenylalanine. These are incompatible with MS detection due to source contamination and severe ion suppression.

  • Solution: This protocol employs an Immobilized Chiral Stationary Phase (CSP) , specifically the Chiralpak IG-3 , which allows for robust separation using MS-volatile mobile phases.

Experimental Workflow

The following workflow outlines the critical path from sample collection to data analysis.

Workflow Sample Plasma Sample (200 µL) IS_Add Internal Standard Addition Sample->IS_Add SPE Solid Phase Extraction (Oasis HLB) IS_Add->SPE Evap Evaporation & Reconstitution SPE->Evap LC Chiral LC Separation (Chiralpak IG-3) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (S vs R) MS->Data

Figure 1: End-to-end bioanalytical workflow for Pazufloxacin enantiomers.

Sample Preparation Protocol

Objective: Isolate Pazufloxacin from plasma proteins and phospholipids to minimize matrix effects (ion suppression). Method: Solid Phase Extraction (SPE) is superior to Protein Precipitation (PPT) for chiral LC-MS as it removes phospholipids that can foul chiral columns.

Reagents
  • Internal Standard (IS): D3-Pazufloxacin or Enrofloxacin (structural analog).

  • SPE Cartridge: Waters Oasis HLB (30 mg, 1 cc) or equivalent hydrophilic-lipophilic balance sorbent.

Step-by-Step Procedure
  • Pre-treatment: Aliquot 200 µL of plasma into a 1.5 mL tube. Add 20 µL of IS working solution (500 ng/mL). Vortex for 30s.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water .

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply low vacuum (~5 inHg).

  • Washing: Wash with 1 mL Water/Methanol (95:5 v/v) . This removes salts and proteins without eluting the drug.

  • Elution: Elute analytes with 1 mL Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C to dryness. Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and centrifuge at 10,000 rpm for 5 min. Transfer supernatant to autosampler vial.

LC-MS/MS Conditions

Rationale: The Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized) is selected for its high selectivity toward polar drugs and resistance to solvent shock.

Chromatographic Parameters
ParameterCondition
Column Chiralpak IG-3 (150 x 4.6 mm, 3 µm)
Column Temp 35°C
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 7.8)
Mobile Phase B Methanol (LC-MS Grade)
Flow Rate 0.6 mL/min
Gradient Isocratic 40% B (Adjust 30-50% for optimal resolution)
Run Time 12.0 minutes
Injection Vol 5 µL

Note: Ammonium Bicarbonate is chosen because basic pH suppresses protonation of the carboxylic acid, improving peak shape on polysaccharide columns for zwitterionic fluoroquinolones.

Mass Spectrometry Parameters

Mode: Positive Electrospray Ionization (ESI+). Source: Spray Voltage 3500 V, Temp 500°C.

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Pazufloxacin 319.1 301.1 Quantifier (Loss of H₂O)22
319.1275.1Qualifier (Loss of CO₂)28
IS (Enrofloxacin) 360.2316.2Quantifier25

Mechanistic Insight

Understanding the chiral recognition mechanism is vital for troubleshooting. Pazufloxacin interacts with the Amylose-based CSP through hydrogen bonding and steric inclusion.

Mechanism PZFX Pazufloxacin (Analyte) Interaction1 H-Bonding (C=O and NH groups) PZFX->Interaction1 Interaction2 Pi-Pi Stacking (Quinolone Ring) PZFX->Interaction2 Interaction3 Steric Fit (Cyclopropyl Group) PZFX->Interaction3 CSP Amylose Carbamate (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (S-PZFX vs R-PZFX) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Chiral recognition mechanisms driving the separation of Pazufloxacin enantiomers.

Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Key Validation Parameters
  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at retention times of S- and R-PZFX.

  • Linearity: Range 10 – 5000 ng/mL for each enantiomer. Weighting factor 1/x².

  • Accuracy & Precision:

    • Intra-day/Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal.

  • Matrix Effect: Calculate Matrix Factor (MF).

    • IS-normalized MF should be close to 1.0.

  • Stereochemical Stability: Incubate S-PZFX in plasma at 37°C for 24h to check for in vitro chiral inversion (S

    
     R).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (up to 20mM) or slightly increase pH (max 8.5).
Loss of Resolution Column contamination.Wash column with 100% ACN (if using Immobilized IG-3). Do not do this on Coated columns (AD/OD).
Signal Suppression Phospholipids eluting late.Extend gradient wash step or improve SPE wash (Step 4).
Carryover Adsorption to injector needle.Use a needle wash of MeOH:H2O:Formic Acid (40:60:1).

References

  • Chiral Separation Mechanism: Yang, G. et al. (2004).[1] Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives. Journal of Liquid Chromatography & Related Technologies. Link

  • LC-MS/MS Methodology (General Fluoroquinolones): Płenis, A. et al. (2021). Eco-Friendly UPLC-MS/MS Quantitation of Delafloxacin in Plasma. Molecules. Link

  • Chiral Column Selection: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. Link

  • Bioanalytical Guidelines: FDA (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Application

Application Note: High-Sensitivity Chiral Resolution and Quantitation of Pazufloxacin Enantiomers via LC-MS/MS

Executive Summary & Pharmacological Context[1] Pazufloxacin (PZFX) is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-negative and Gram-positive bacteria. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1]

Pazufloxacin (PZFX) is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-negative and Gram-positive bacteria. Structurally, it possesses a chiral center at the C-10 position of the tricyclic ring system.

The Chirality Imperative:

  • (S)-Pazufloxacin: The active pharmaceutical ingredient (API), exhibiting potent DNA gyrase inhibition.

  • (R)-Pazufloxacin: The distomer, often considered an impurity with significantly lower antibacterial potency and potential differences in renal clearance and toxicity profiles.

Conventional HPLC-UV methods often rely on Chiral Mobile Phase Additives (CMPAs) , such as ligand-exchange complexes (e.g., L-phenylalanine-Cu(II)). While effective for UV detection, these non-volatile metal salts are catastrophic for Mass Spectrometry , causing source contamination and severe ionization suppression.

This protocol details a direct Chiral Stationary Phase (CSP) method using an Ultron ES-OVM (Ovomucoid) column. This approach ensures full compatibility with Electrospray Ionization (ESI) by utilizing volatile buffers, enabling the high-sensitivity quantitation required for pharmacokinetic (PK) profiling in human plasma.

Method Development Logic (The "Why")

Column Selection: The Protein Advantage

For fluoroquinolones, polysaccharide columns (Amylose/Cellulose) can be effective, but protein-based phases often provide superior selectivity in reverse-phase aqueous conditions.

  • Selected Column: Ultron ES-OVM (Ovomucoid) .

  • Mechanism: Ovomucoid is a glycoprotein that separates enantiomers via hydrophobic interactions, hydrogen bonding, and ionic interactions. It is particularly robust for separating drug enantiomers possessing hydrophobic ring structures and ionizable amines (like the piperazinyl group in PZFX).

  • Benefit: It operates efficiently in high-aqueous mobile phases, which is ideal for direct injection of diluted biological extracts and ensures good solubility of polar drug metabolites.

Mass Spectrometry: Ionization & Fragmentation
  • Ionization: ESI Positive Mode ([M+H]+). Pazufloxacin contains a basic nitrogen in the piperazine ring, making it readily protonatable.

  • Interference Removal: The transition from UV to MS/MS eliminates the need for baseline chromatographic resolution from all matrix components, as the Triple Quadrupole (QqQ) provides mass-selective detection.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) yields cleaner extracts, a rigorous Protein Precipitation (PPT) method using Acetonitrile is selected here for throughput and cost-efficiency. The high sensitivity of the MS/MS allows for the higher dilution factors inherent in PPT.

Detailed Experimental Protocol

Materials & Reagents
  • Analytes: (S)-Pazufloxacin Mesilate (Ref Std), (R)-Pazufloxacin (Ref Std).

  • Internal Standard (IS): Enoxacin or D3-Pazufloxacin (stable isotope labeled).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate (volatile salt), Acetic Acid.

Sample Preparation Workflow

SamplePrep Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL) Plasma->IS_Add PPT Protein Precipitation Add 200 µL ACN (Cold) IS_Add->PPT Vortex Vortex (1 min) Centrifuge (12,000g, 10 min) PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilute 1:1 with Mobile Phase A Supernatant->Dilution Matches Initial Mobile Phase Inject Inject to LC-MS/MS (5 µL) Dilution->Inject

Figure 1: Optimized Protein Precipitation (PPT) workflow minimizing solvent shock to the aqueous-compatible chiral column.

Liquid Chromatography Conditions
ParameterSettingRationale
System UHPLC System (e.g., Agilent 1290 / Waters Acquity)Low dead volume essential for peak shape.
Column Ultron ES-OVM (150 mm × 4.6 mm, 5 µm)Ovomucoid protein phase for chiral recognition.
Mobile Phase A 20 mM Ammonium Acetate (pH 5.0)pH 5.0 stabilizes the ionization state of the protein CSP.
Mobile Phase B Acetonitrile (100%)Organic modifier to modulate retention.
Elution Mode Isocratic: 85% A / 15% BGradient elution can disrupt the equilibrium of protein CSPs.
Flow Rate 0.5 mL/minOptimal Van Deemter velocity for 5 µm particles.
Temp 25°CCritical: Higher temps can denature the protein stationary phase.
Run Time 12.0 minutesSufficient for enantiomer separation (Rs > 1.5).
MS/MS Parameters (Sciex Triple Quad / Waters Xevo)
  • Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV

  • Source Temp: 450°C (Ensure complete desolvation of aqueous mobile phase)

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Pazufloxacin 319.1 m/z275.1 m/zQuantifier28
319.1 m/z301.1 m/zQualifier22
Enoxacin (IS) 321.1 m/z303.1 m/zQuantifier25

Note: The 319->275 transition corresponds to the loss of the carboxyl group (CO2), a common fragmentation for quinolones. The 319->301 is the loss of water.

Analytical Mechanism & Validation

Chiral Recognition Mechanism

The separation on the Ultron ES-OVM column relies on the "Three-Point Interaction" model. The Pazufloxacin molecule interacts with the ovomucoid protein via:

  • Electrostatic Interaction: Between the protonated amine of Pazufloxacin and negatively charged residues on the protein.

  • Hydrophobic Interaction: The fluoroquinolone ring system inserts into hydrophobic pockets of the protein.

  • Hydrogen Bonding: Between the carboxyl group of the drug and the amide backbone of the protein.

Mechanism Center Chiral Recognition (Ovomucoid Surface) Interaction1 Electrostatic (Amine <-> Asp/Glu) Center->Interaction1 Interaction2 Hydrophobic (Ring Stacking) Center->Interaction2 Interaction3 Steric Hindrance (Chiral C-10) Center->Interaction3 Drug Pazufloxacin Enantiomer Drug->Center Binds to Result Differential Retention (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Mechanistic interactions driving the chiral separation on the Ovomucoid stationary phase.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and robust:

  • Selectivity: Inject blank plasma. No interference >20% of LLOQ at the retention time of (S)- or (R)-Pazufloxacin.

  • Resolution (Rs): The valley between (S) and (R) peaks must be <10% of the peak height (Baseline separation preferred).

  • Linearity: 5.0 ng/mL to 2000 ng/mL. (Weighted 1/x² regression).

  • Matrix Effect: Calculate Matrix Factor (MF).

    
    
    Target: 0.85 – 1.15. If suppression is high (<0.8), switch to Stable Isotope Labeled (SIL) IS or reduce injection volume.
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Loss of Resolution Column contamination / pH driftWash column with Water/ACN (90:10). Verify buffer pH is exactly 5.0.
High Backpressure Protein buildup on fritReplace guard column. Ensure PPT supernatant is centrifuged at >10,000g.
Peak Tailing Secondary silanol interactionsIncrease Ammonium Acetate concentration to 25mM to mask silanols.

References

  • Sun, J., et al. "Stereoselective determination of pazufloxacin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, vol. 877, no. 27, 2009.

  • Haginaka, J. "Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations." Journal of Chromatography A, vol. 906, 2001.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." 2022.

  • Shin-wa Chemical Industries. "Ultron ES-OVM Instruction Manual."

Sources

Method

Protocol for In Vitro Susceptibility Testing of ent-Pazufloxacin Mesylate

Application Note & Technical Guide Abstract & Scientific Rationale This application note details the protocol for evaluating the antimicrobial potency of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Scientific Rationale

This application note details the protocol for evaluating the antimicrobial potency of ent-Pazufloxacin Mesylate , the (R)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin.

Pazufloxacin is a chiral molecule; its clinically active form is the (S)-enantiomer, which potently inhibits bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. The ent-form (enantiomer) typically exhibits significantly reduced or negligible affinity for these enzymes. Testing ent-Pazufloxacin is critical in three specific drug development contexts:

  • Enantiomeric Purity Validation: Confirming that the ent-impurity does not contribute to biological activity.

  • Mechanism of Action Studies: Using the inactive isomer as a negative control to validate target specificity.

  • Toxicity Profiling: Assessing off-target effects independent of antimicrobial mechanism.

Key Distinction: Unlike standard susceptibility testing, this protocol emphasizes comparative MIC determination between the ent-isomer, the active (S)-isomer, and the racemate to quantify the Eudismic Ratio (ratio of activities between enantiomers).

Mechanism of Action & Chirality

Fluoroquinolones arrest bacterial growth by stabilizing the DNA-enzyme cleavage complex.[1][2] The spatial arrangement of the C-10 substituent (1-aminocyclopropyl group in Pazufloxacin) is critical for binding within the enzyme's active site.

Figure 1: Stereoselective Inhibition Pathway

MOA cluster_legend Legend Drug Pazufloxacin Mesylate (Chiral Drug) S_Iso (S)-Enantiomer (Active) Drug->S_Iso Resolution R_Iso (R)-Enantiomer (ent-Pazufloxacin) Drug->R_Iso Resolution Target Bacterial DNA Gyrase / Topo IV (DNA-Enzyme Complex) S_Iso->Target Interacts with R_Iso->Target Weak interaction Binding High-Affinity Binding (Ternary Complex Stabilization) Target->Binding S-isomer fits pocket NoBinding Steric Hindrance Low/No Affinity Target->NoBinding R-isomer mismatch Effect DNA Replication Arrest Double-Strand Breaks Binding->Effect NoEffect No Antimicrobial Activity (High MIC) NoBinding->NoEffect key Active Pathway vs. Inactive Pathway

Caption: Comparative mechanism of action showing the stereospecific binding requirement for DNA Gyrase inhibition. The (S)-enantiomer stabilizes the cleavable complex, while the (R)-enantiomer (ent-Pazufloxacin) is sterically hindered.

Material Preparation

Compound Properties[3][4][5][6][7][8]
  • Compound: ent-Pazufloxacin Mesylate (R-isomer).

  • Comparator: Pazufloxacin Mesylate (S-isomer, USP/Reference Standard).

  • Molecular Weight: ~318.3 (Free base) / ~414.4 (Mesylate salt). Note: Ensure calculations are based on the active moiety if the certificate of analysis (CoA) specifies content.

  • Solubility: Highly soluble in water and saline due to the mesylate salt form.

Stock Solution Protocol (Critical Step)

To ensure accuracy, prepare stock solutions at 10x or 20x the highest desired test concentration .

  • Calculate Potency: Adjust the weighed mass based on the purity and water content from the CoA.

    
    
    
  • Solvent: Dissolve sterile powder in sterile distilled water or 0.9% saline . Avoid DMSO unless necessary, as mesylates are water-soluble and DMSO can affect sensitive bacterial strains at high concentrations.

  • Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) membrane . Do not use nylon, which can bind certain quinolones.

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C. Do not refreeze.

Experimental Protocol: Broth Microdilution

This protocol aligns with CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests) but is modified for comparative enantiomer analysis.

Test System
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Format: 96-well polystyrene microtiter plates (U-bottom).

Quality Control Strains

Must be included to validate the assay performance.

  • Escherichia coli ATCC 25922 (Pazufloxacin susceptible).

  • Pseudomonas aeruginosa ATCC 27853 (Fluoroquinolone benchmark).

  • Staphylococcus aureus ATCC 29213.

Plate Layout & Dilution Scheme

Because ent-Pazufloxacin is expected to be less active, the concentration range must be shifted higher than the active drug.

  • Active (S)-Pazufloxacin Range: 0.004 µg/mL – 4 µg/mL.

  • ent-(R)-Pazufloxacin Range: 0.25 µg/mL – 128 µg/mL (or higher).

Step-by-Step Workflow

Step 1: Inoculum Preparation

  • Select 3-5 isolated colonies from an overnight agar plate.

  • Suspend in saline to match 0.5 McFarland turbidity standard (~

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to achieve ~

    
     CFU/mL (2x final concentration).
    

Step 2: Microplate Preparation

  • Dispense 50 µL of CAMHB into all wells (except column 1 if using 2x stock).

  • Add 50 µL of 2x drug stock to Column 1.

  • Perform serial 2-fold dilutions from Column 1 to Column 10. Discard 50 µL from Column 10.

  • Column 11: Growth Control (No drug, cells only).

  • Column 12: Sterility Control (Media only, no cells).

Step 3: Inoculation

  • Add 50 µL of the diluted inoculum (from Step 1) to wells in Columns 1–11.

  • Final Well Volume: 100 µL.

  • Final Bacterial Concentration:

    
     CFU/mL.
    

Step 4: Incubation

  • Seal plates with breathable film.

  • Incubate at 35°C ± 2°C in ambient air for 16–20 hours .

Figure 2: Experimental Workflow

Workflow Stock Stock Prep (1280 µg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Combine Add Inoculum (Final: 5x10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Combine Incubate Incubate 35°C, 16-20h Combine->Incubate Read Read MIC (Visual/OD600) Incubate->Read

Caption: Step-by-step broth microdilution workflow for MIC determination.

Data Analysis & Interpretation

Reading Results
  • MIC Definition: The lowest concentration that completely inhibits visible growth (no turbidity or pellet).

  • Trailing Endpoints: Fluoroquinolones may show "trailing" (faint haze). Read the MIC at the point of complete inhibition (80% reduction in OD relative to growth control if using a reader).

Expected Outcomes
CompoundE. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)Interpretation
(S)-Pazufloxacin 0.015 – 0.060.5 – 2.0Potent Activity (Active Drug)
ent-Pazufloxacin > 4.0> 32.0Low/No Activity (Inactive Isomer)

Note: If the ent-Pazufloxacin shows MICs close to the S-isomer (e.g., within 1-2 dilutions), suspect racemization or cross-contamination of the stock material.

Calculating the Eudismic Ratio

The Eudismic Ratio (ER) quantifies the stereoselectivity of the biological target:



A high ER (>100) confirms high stereoselectivity of the target gyrase for the (S)-configuration.

Troubleshooting & Validation

  • Precipitation: High concentrations of the ent-isomer (e.g., >128 µg/mL) may precipitate in CAMHB. Check for crystals before reading turbidity.

  • Skipped Wells: If growth occurs in high concentrations but not low ones, repeat the test (technical error).

  • Validity Check: The MIC of the QC strain (E. coli ATCC 25922) against the active comparator must fall within the CLSI published ranges (typically similar to Ciprofloxacin ranges if specific Pazufloxacin ranges are unavailable).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Yamagishi, Y., et al. (2012). In vitro activity of pazufloxacin against Pseudomonas aeruginosa and other glucose non-fermentative Gram-negative rods. Journal of Infection and Chemotherapy. [Link]

  • Morrissey, I., et al. (2013). Mechanism of differential activities of ofloxacin enantiomers. (Analogous mechanism reference for fluoroquinolone chirality). Antimicrobial Agents and Chemotherapy.[4][5][6][7][8][9][10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution. [Link]

Sources

Application

Animal models for studying ent-Pazufloxacin Mesylate pharmacokinetics

Application Note: Stereoselective Pharmacokinetic Assessment of ent-Pazufloxacin Mesylate Part 1: Introduction & Strategic Framework 1.1 The Scientific Imperative Pazufloxacin Mesylate is a fourth-generation fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Pharmacokinetic Assessment of ent-Pazufloxacin Mesylate

Part 1: Introduction & Strategic Framework

1.1 The Scientific Imperative Pazufloxacin Mesylate is a fourth-generation fluoroquinolone antibiotic, chemically characterized as the (S)-(-)-enantiomer. In modern drug development, the assessment of the distomer—in this case, ent-Pazufloxacin (the (R)-(+)-enantiomer)—is a critical regulatory requirement (FDA/EMA) to ensure chiral stability and rule out toxicity or antagonistic effects.

This guide details the protocol for establishing animal models to study the pharmacokinetics (PK) of ent-Pazufloxacin. The core objective is to determine:

  • Stereoselective Disposition: Does the ent-isomer exhibit different clearance (CL) or volume of distribution (Vd) compared to the active drug?

  • Chiral Inversion: Does the ent-isomer convert to the active (S)-form in vivo?

  • Renal Handling: Given Pazufloxacin’s high renal excretion, does the ent-isomer undergo active tubular secretion?

1.2 Model Selection Rationale Two species are recommended to satisfy both screening efficiency and regulatory translatability.

FeatureSprague-Dawley Rat (Screening Model)Beagle Dog (Translational Model)
Role High-throughput screening of chiral inversion and metabolism.Regulatory standard; mimics human renal physiology and oral bioavailability.
Renal Physiology High GFR relative to body weight; useful for identifying active secretion mechanisms (OAT/OCT transporters).Glomerular filtration and tubular secretion patterns closely resemble humans.
Sample Volume Limited (requires sparse sampling or microsampling).Abundant (allows full PK profile from a single animal).
Metabolism High hepatic metabolic rate; ideal for detecting hepatic chiral inversion.Lower metabolic rate; better for assessing renal clearance of unchanged drug.

Part 2: Experimental Protocols & Methodology

Analytical Foundation: Chiral LC-MS/MS Method

Before in vivo work, a validated chiral separation method is mandatory. Standard reverse-phase columns cannot distinguish enantiomers.

  • Column: Chiralpak AGP (α1-acid glycoprotein) or Chiralcel OD-RH.

  • Mobile Phase: Ammonium acetate (10 mM, pH 4.5) / Acetonitrile (85:15 v/v).

  • Detection: MS/MS (ESI+ mode).

  • Resolution Requirement: Baseline separation (Rs > 1.5) between ent-Pazufloxacin and (S)-Pazufloxacin is required to quantify chiral inversion.

Protocol A: Rodent Pharmacokinetic Study (Sprague-Dawley Rat)

Objective: Assess bioavailability and potential chiral inversion.

Study Design:

  • Animals: Male Sprague-Dawley rats (200–250 g), n=6 per group.

  • Acclimatization: 5 days; fasted 12h prior to dosing (water ad libitum).

  • Groups:

    • Group 1: IV Bolus (ent-Pazufloxacin, 10 mg/kg).

    • Group 2: Oral Gavage (ent-Pazufloxacin, 20 mg/kg).

    • Group 3 (Control): IV Bolus ((S)-Pazufloxacin, 10 mg/kg).

Workflow:

  • Cannulation: Jugular vein cannulation (JVC) is preferred for stress-free serial sampling.

  • Dosing:

    • IV: Dissolve in sterile saline; administer via tail vein or cannula.

    • PO: Suspend in 0.5% CMC-Na; administer via oral gavage.

  • Sampling:

    • Blood (0.2 mL) collected at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.

    • Plasma separation: Centrifuge at 4000 rpm, 4°C, 10 min. Store at -80°C.

  • Urine Collection: Metabolic cages used to collect 0–24h urine to measure renal clearance (

    
    ).
    
Protocol B: Non-Rodent Pharmacokinetic Study (Beagle Dog)

Objective: Definitive PK profiling and renal clearance analysis.

Study Design:

  • Animals: Male/Female Beagle dogs (8–12 kg), n=4 (Crossover design preferred).

  • Washout Period: 1 week between phases.

  • Dosing:

    • Phase I: IV Infusion (ent-Pazufloxacin, 5 mg/kg over 30 min).

    • Phase II: Oral Tablet/Capsule (ent-Pazufloxacin, 10 mg/kg).

Workflow:

  • Administration: Cephalic vein for IV; oral dosing followed by 10 mL water flush.

  • Sampling Points: 0, 0.16, 0.33, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36 h.

  • Bioanalysis: Quantify both ent-Pazufloxacin and (S)-Pazufloxacin in all samples to track inversion.

Part 3: Data Analysis & Visualization

Pharmacokinetic Parameters

Calculate using Non-Compartmental Analysis (NCA) (e.g., WinNonlin/Phoenix).

ParameterDefinitionSignificance for ent-Pazufloxacin

Peak Plasma ConcentrationIndicator of acute exposure/toxicity risk.

Area Under CurveTotal systemic exposure. Compare ent vs. (S) to determine stereoselective clearance.

Total ClearanceIf

, the ent-isomer is eliminated faster (likely renal).

Volume of DistributionIndicates tissue binding differences between enantiomers.

Bioavailability

.

Inversion Ratio

(after ent-administration).
Stereoselective Workflow Diagram

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis Compound ent-Pazufloxacin (Synthesis & Purity >99%) Method Chiral LC-MS/MS Method Validation Compound->Method Rat Rat Model (n=6) Screening & Metabolism Method->Rat Dog Beagle Dog Model (n=4) Renal Clearance & Bioavailability Method->Dog Sample Serial Sampling (Plasma, Urine, Bile) Rat->Sample Dog->Sample Quant Quantification of ent- vs S- isomers Sample->Quant Calc PK Calculation (NCA & Compartmental) Quant->Calc Decision Decision Gate: Is ent-Pazufloxacin stable? Calc->Decision

Caption: Figure 1. Integrated workflow for the stereoselective pharmacokinetic assessment of ent-Pazufloxacin.

Mechanistic Pathway: Renal Handling & Inversion

RenalPath Circulation Systemic Circulation (ent-Pazufloxacin) Liver Hepatic Metabolism (Potential Inversion) Circulation->Liver Distribution Kidney Renal Excretion (Major Pathway) Circulation->Kidney Filtration (GFR) Liver->Circulation No Inversion S_Isomer (S)-Pazufloxacin (Active Inversion Product) Liver->S_Isomer Chiral Inversion? Urine Urine Elimination (Unchanged Drug) Kidney->Urine Secretion (OAT/OCT) S_Isomer->Circulation Re-entry

Caption: Figure 2. Disposition pathways focusing on renal clearance and potential hepatic chiral inversion.

Part 4: Critical Considerations & Troubleshooting

  • Interference: Endogenous compounds in bile/urine may interfere with chiral separation. Use Solid Phase Extraction (SPE) during sample prep.

  • Solubility: The mesylate salt is water-soluble, but pH adjustments in the mobile phase are critical to prevent peak tailing of the basic quinolone core.

  • Species Differences: Rats may exhibit higher rates of metabolism than dogs. If high inversion is seen in rats, the dog model becomes the "go-to" for human prediction due to closer metabolic similarity.

References

  • Pharmacokinetics of Pazufloxacin in Buffalo Calves. (2025). ResearchGate.[1][2][3] Retrieved from [Link]

  • Pharmacokinetic study on pradofloxacin in the dog. (2013). BMC Veterinary Research.[2][4] Retrieved from [Link][4]

  • Pazufloxacin Mesylate: Mechanism and PK. (2025).[3][5] MIMS. Retrieved from [Link]

  • Concentration-Dependent Activity of Pazufloxacin. (2021). MDPI. Retrieved from [Link]

  • Stereoselective pharmacokinetics of pazinaclone (Reference for chiral methodology). (1993). British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Method

Comparative Cytotoxicity Assessment of ent-Pazufloxacin Mesylate: Application Note &amp; Protocols

Executive Summary & Strategic Rationale Subject: ent-Pazufloxacin Mesylate (The (R)-enantiomer of Pazufloxacin) Context: Chiral Impurity Profiling & Safety Assessment Primary Mechanism of Toxicity: Mammalian Topoisomeras...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Subject: ent-Pazufloxacin Mesylate (The (R)-enantiomer of Pazufloxacin) Context: Chiral Impurity Profiling & Safety Assessment Primary Mechanism of Toxicity: Mammalian Topoisomerase II Inhibition & Oxidative Stress

Pazufloxacin Mesylate is a broad-spectrum fluoroquinolone antibiotic targeting bacterial DNA gyrase and Topoisomerase IV.[1] The active pharmaceutical ingredient (API) is the (S)-enantiomer. The (R)-enantiomer (ent-Pazufloxacin) is a chiral impurity that must be strictly controlled. While fluoroquinolones are designed to be selective for bacterial enzymes, high concentrations can cross-react with mammalian Topoisomerase II, leading to DNA double-strand breaks (DSBs), mitochondrial dysfunction, and apoptosis.

Why This Protocol Exists: Standard pharmacopeial monographs require the quantification of enantiomeric impurities. However, biological safety assessments are critical to verify that the ent-form does not exhibit disproportionately higher cytotoxicity or off-target effects compared to the API. This guide details a comparative cytotoxicity workflow to establish the safety margin of ent-Pazufloxacin Mesylate in mammalian cells.

Experimental Design & Workflow

To ensure robust data, this assessment employs a "Toxicity Triad" approach:

  • Metabolic Activity (CCK-8): High-sensitivity quantification of cellular dehydrogenase activity.[2]

  • Membrane Integrity (LDH): Detection of necrotic cell death and membrane rupture.

  • Apoptotic Mechanism (Annexin V/PI): Distinguishing between programmed cell death (Topo II mediated) and acute necrosis.

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): Primary model for hepatic metabolism and drug-induced liver injury (DILI) prediction.

  • HEK293 (Human Embryonic Kidney): Critical for assessing renal toxicity, a known risk factor for fluoroquinolones.

Visualization: Experimental Workflow

G cluster_assays The Toxicity Triad Start Compound Preparation (S-Pazufloxacin vs ent-Pazufloxacin) Seeding Cell Seeding (HepG2 / HEK293) Start->Seeding Treatment Drug Exposure (24h - 72h) Seeding->Treatment CCK8 Metabolic Viability (CCK-8 Assay) Treatment->CCK8 LDH Membrane Integrity (LDH Release) Treatment->LDH FACS Mechanism (Annexin V / PI) Treatment->FACS Analysis Data Analysis (IC50 & Selectivity Index) CCK8->Analysis LDH->Analysis FACS->Analysis

Caption: Figure 1. Comparative cytotoxicity workflow evaluating metabolic, structural, and apoptotic endpoints.

Protocol A: Metabolic Viability Assessment (CCK-8)

Rationale: We utilize Cell Counting Kit-8 (CCK-8) over traditional MTT.[2] CCK-8 uses WST-8, which produces a water-soluble formazan dye.[2] This eliminates the solubilization step required for MTT crystals, reducing experimental error and avoiding potential interference with fluoroquinolone precipitates.

Reagents & Materials[2][4][5][6][7][8][9]
  • Target: ent-Pazufloxacin Mesylate (purity >98%).

  • Reference: (S)-Pazufloxacin Mesylate (API Standard).

  • Positive Control: Doxorubicin (Topo II inhibitor) or Triton X-100.

  • Assay Kit: CCK-8 (WST-8 based).[3]

  • Instrument: Microplate reader (450 nm).[2][4][3][5]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve ent-Pazufloxacin and (S)-Pazufloxacin in sterile water or PBS to 100 mM (Stock).

    • Note: Fluoroquinolones are light-sensitive. Perform all steps under low light or use amber tubes.

  • Cell Seeding:

    • Seed HepG2 or HEK293 cells in 96-well plates at

      
       cells/well in 100 µL complete medium.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Blank Control: Wells containing medium only (no cells).

  • Compound Exposure:

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 100, 500, 1000 µM) in serum-free or low-serum (1%) medium.

    • Aspirate old medium and add 100 µL of drug-containing medium.

    • Critical Control: Include vehicle control (0.1% DMSO or PBS) and Positive Control (1 µM Doxorubicin).

    • Incubate for 48 hours.

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 reagent directly to each well (do not aspirate drug medium unless the drug is colored and interferes with 450nm; Pazufloxacin is generally clear/pale).

    • Incubate for 1–4 hours at 37°C. Monitor color development (orange).

  • Quantification:

    • Measure absorbance (OD) at 450 nm .

    • Calculate % Viability:

      
      
      

Protocol B: Membrane Integrity (LDH Release)

Rationale: Fluoroquinolones can cause oxidative stress leading to membrane damage. LDH (Lactate Dehydrogenase) is a stable cytosolic enzyme released only upon membrane rupture (necrosis/late apoptosis). This assay distinguishes cytostatic effects (low CCK-8, low LDH) from cytotoxic effects (low CCK-8, high LDH).

Step-by-Step Methodology
  • Setup:

    • Perform this assay in parallel with the CCK-8 assay (using the supernatant).

    • Optimization: Reduce serum concentration to <1% if possible, as animal serum contains LDH which increases background.

  • Supernatant Collection:

    • After the 48-hour drug incubation (from Protocol A), carefully transfer 50 µL of supernatant from each well to a fresh 96-well clear flat-bottom plate.

    • Max Release Control: Add Lysis Buffer (Triton X-100) to specific control wells 45 mins prior to collection to simulate 100% death.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate) to the supernatant.

    • Incubate for 30 minutes at Room Temperature (Protected from light).

  • Stop & Read:

    • Add 50 µL of Stop Solution.[6]

    • Measure absorbance at 490 nm (or 492 nm).

  • Calculation:

    
    
    

Mechanistic Insight: Fluoroquinolone Toxicity Pathway

Understanding the mechanism is vital for interpreting the data. If ent-Pazufloxacin shows toxicity, is it via the same mechanism as the API (Topo II inhibition) or a non-specific effect?

Visualization: Mechanism of Action

Mechanism Drug ent-Pazufloxacin (High Concentration) TopoII Mammalian Topoisomerase II Drug->TopoII Inhibits Complex Cleavable Complex Stabilization TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Response DNA Damage Response (p53 activation) DSB->Response Outcome Apoptosis Response->Outcome

Caption: Figure 2. Pathway of Fluoroquinolone-induced cytotoxicity via Topoisomerase II inhibition.

Data Interpretation & Reporting

Summarize your findings in a comparative table. A "Safe" profile for the ent-isomer should show an IC50 comparable to or higher (less toxic) than the (S)-isomer.

Table 1: Example Data Summary Template
EndpointParameter(S)-Pazufloxacin (API)ent-Pazufloxacin (Impurity)Interpretation
CCK-8 IC50 (µM)> 1000 µMResultIf ent IC50 << API, impurity is highly toxic.
LDH % Release at 500µM< 5%ResultHigh release indicates membrane damage.
Selectivity SI (CC50/MIC)HighN/ASafety margin assessment.

Acceptance Criteria: For an impurity qualification study, the ent-Pazufloxacin should not exhibit significant cytotoxicity at concentrations reasonably expected to be present in the clinical dose (e.g., if the limit is 0.5%, test at 0.5% of the API clinical Cmax).

References

  • Mechanism of Fluoroquinolone Toxicity

    • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Link

  • Pazufloxacin Pharmacology

    • T-3762 (Pazufloxacin Mesylate) Overview.[7] MedChemExpress. Link

  • CCK-8 Assay Validation

    • Tominaga, H., et al. (1999). A water-soluble tetrazolium salt useful for colorimetric cell viability assay.[2] Analytical Communications, 36, 47-50. Link

  • LDH Cytotoxicity Protocols

    • Thermo Fisher Scientific. (2019). CyQUANT™ LDH Cytotoxicity Assay Kit Product Information. Link

  • Topoisomerase II Inhibition by Fluoroquinolones

    • Smart, D. J., et al. (2008). Genotoxicity of fluoroquinolones in the mouse lymphoma assay. Mutagenesis, 23(3), 223-229. Link

Sources

Application

Application Note: ent-Pazufloxacin Mesylate as a Research Tool

Stereochemical Utility in Gyrase Inhibition & Analytical Profiling [1] Executive Summary & Compound Identity ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the ( )-enantiomer of the fluoroquinolone antibiotic Pazufloxac...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Utility in Gyrase Inhibition & Analytical Profiling [1]

Executive Summary & Compound Identity

ent-Pazufloxacin Mesylate (CAS: 677004-96-5) is the (


)-enantiomer of the fluoroquinolone antibiotic Pazufloxacin.[1][2] While the clinically active drug is the (

)-enantiomer, the (

)-form (ent-Pazufloxacin) is a critical research tool used primarily for two high-value applications :[1]
  • Analytical Reference Standard: Essential for establishing enantiomeric purity in CMC (Chemistry, Manufacturing, and Controls) workflows.

  • Mechanistic Negative Control: Used in biological assays to demonstrate the stereospecificity of DNA gyrase inhibition, distinguishing on-target efficacy from off-target cytotoxicity.[1]

Chemical Profile
PropertyDetail
Chemical Name (

)-Pazufloxacin Mesylate
Stereochemistry (

)-(+)
Active Counterpart Pazufloxacin Mesylate ((

)-(-))
Molecular Formula

Mechanism Low-affinity DNA Gyrase / Topoisomerase IV binder
Solubility Soluble in Water, Saline, DMSO (Mesylate salt enhances aqueous solubility)

Core Application: Chiral Purity Analysis (HPLC)[1][3][6]

Regulatory guidelines (ICH Q6A) require the quantification of enantiomeric impurities in chiral drugs. Since Pazufloxacin is administered as the (


)-enantiomer, ent-Pazufloxacin is the specific impurity marker required to validate batch purity.[1]
Mechanistic Insight: Ligand Exchange Chromatography

Separating fluoroquinolone enantiomers often requires expensive chiral columns. However, a cost-effective and robust method utilizes Chiral Mobile Phase Additives (CMPA) on standard C18 columns.[1] The method relies on the formation of a transient diastereomeric complex between the copper(II) ion, a chiral selector (L-Phenylalanine), and the Pazufloxacin enantiomers.

Protocol A: Chiral Separation via Ligand Exchange HPLC

Objective: Baseline separation of (


)-Pazufloxacin and (

)-Pazufloxacin (ent-Pazufloxacin).

Reagents:

  • Column: C18 ODS (e.g., Shimadzu CLC-ODS or equivalent),

    
     mm.[1]
    
  • Mobile Phase Solvent A: Methanol.[3]

  • Mobile Phase Solvent B: Aqueous CMPA Solution (8 mM L-Phenylalanine + 6.3 mM

    
    ).[1]
    
  • pH Adjustment: Adjust Solvent B to pH 3.5 using NaOH.

Method Parameters:

  • Composition: Isocratic flow, Solvent A : Solvent B (30 : 70 v/v).

  • Flow Rate: 1.0 mL/min (adjust based on column backpressure).

  • Temperature: 25°C - 30°C.

  • Detection: UV at 332 nm (or 295 nm).

Expected Results:

  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Elution Order: The complex stability differs between the (

    
    ) and (
    
    
    
    ) forms due to steric hindrance in the copper coordination sphere. Typically, the (
    
    
    )-enantiomer elutes differently than the (
    
    
    )-enantiomer, allowing precise quantification of the ent-Pazufloxacin impurity.[1]

Core Application: Biological Negative Control

In drug discovery, it is vital to prove that a molecule kills bacteria via a specific mechanism (Gyrase inhibition) rather than non-specific membrane disruption or general toxicity.

The Logic of Stereoselectivity: Fluoroquinolones stabilize the DNA-Gyrase cleavable complex. This binding pocket is highly stereospecific. The (


)-enantiomer fits the pocket with high affinity (

µg/mL).[1] The (

)-enantiomer (ent-Pazufloxacin) has significantly lower affinity (up to 10-100x less potent) due to the methyl group orientation at the C3 position interfering with the enzyme-DNA interface.[1]

Experimental Utility: If a new derivative shows equal potency for both the (


) and (

) forms, the compound is likely acting via a non-specific toxic mechanism (false positive). If the (

) form is potent and the (

) form is weak, the mechanism is confirmed as target-specific .
Protocol B: Comparative DNA Gyrase Supercoiling Inhibition

Objective: Validate stereospecific target engagement.

Materials:

  • E. coli DNA Gyrase (Subunits A & B).

  • Relaxed pBR322 plasmid DNA.

  • Test Compounds: Pazufloxacin (Active), ent-Pazufloxacin (Control).[1]

Workflow:

  • Reaction Mix: Prepare assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
    
  • Enzyme Addition: Add 1 U DNA Gyrase.

  • Compound Dosing: Add Pazufloxacin and ent-Pazufloxacin at a concentration range (0.1 µM to 100 µM).[1]

  • Substrate: Add 0.4 µg relaxed pBR322 DNA.

  • Incubation: 37°C for 60 minutes.

  • Termination: Stop reaction with 0.2% SDS and Proteinase K.

  • Analysis: Run samples on 1% agarose gel.

Interpretation:

  • Active ((

    
    )-Pazufloxacin):  Inhibits supercoiling at low concentrations (bands remain relaxed).[1]
    
  • Control ((ent)-Pazufloxacin): Supercoiling persists at higher concentrations (bands become supercoiled), confirming the lack of effective target engagement.[1]

Visualizations

Diagram 1: Analytical Workflow for Enantiomeric Purity

This workflow illustrates the decision logic for using ent-Pazufloxacin in QC.

ChiralAnalysis Sub_Sample Clinical Batch (Pazufloxacin Sample) HPLC Ligand Exchange HPLC (Cu(II) + L-Phe) Sub_Sample->HPLC Sub_Std ent-Pazufloxacin (Reference Standard) Sub_Std->HPLC Spike/Calibrate Detect UV Detection (332 nm) HPLC->Detect Result_S Peak A: (S)-Enantiomer (Major Peak) Detect->Result_S Result_R Peak B: (R)-Enantiomer (Impurity Marker) Detect->Result_R Calc Calculate % Enantiomeric Excess (Regulatory Compliance) Result_S->Calc Result_R->Calc

Caption: Workflow for utilizing ent-Pazufloxacin as a reference standard in Ligand Exchange HPLC to determine enantiomeric purity.

Diagram 2: Mechanistic Stereoselectivity Logic

This diagram explains the causality of using the ent-form as a negative control.

MechanismLogic Target Bacterial DNA Gyrase (Target Enzyme) Binding_S High Affinity Binding (Stabilizes Cleavable Complex) Target->Binding_S S-Isomer fits pocket Binding_R Low Affinity Binding (Steric Hindrance) Target->Binding_R R-Isomer clash Drug_S (S)-Pazufloxacin (Active Drug) Drug_S->Target Dosing Drug_R (R)-ent-Pazufloxacin (Research Tool) Drug_R->Target Dosing Outcome_S Bacterial Cell Death (Specific Mechanism) Binding_S->Outcome_S Outcome_R No Inhibition / High MIC (Negative Control) Binding_R->Outcome_R Comparison Compare Results: Is activity stereospecific? Outcome_S->Comparison Outcome_R->Comparison Validation VALIDATED MECHANISM (Target Engagement Confirmed) Comparison->Validation If (S) >> (R)

Caption: Logic flow for using ent-Pazufloxacin to validate mechanism of action. Significant potency difference confirms specific target engagement.

Handling & Stability

  • Storage: Store powder at -20°C. Desiccate.

  • Solubilization: The mesylate salt allows solubility in water up to ~80 mg/mL. For stock solutions, dissolve in sterile water or saline.

    • Note: In aqueous solution, the salt dissociates. The pH of the solution may be acidic; buffering may be required for cell-based assays.

  • Stability: Aqueous solutions are stable at -20°C for 1 month.[1][4] Avoid repeated freeze-thaw cycles which can degrade the mesylate salt form.[1]

References

  • Yang, G., et al. (2004). "Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives."[5] Journal of Liquid Chromatography & Related Technologies. [1]

  • Morrissey, I., et al. (1996). "Mechanism of differential activities of ofloxacin enantiomers." Antimicrobial Agents and Chemotherapy.[6] (Provides the foundational mechanistic model for fluoroquinolone enantiomers).

  • PubChem. "Pazufloxacin Mesilate (Compound Summary)." (Confirming chemical identity and properties).

  • Takeda, Y., et al. (2022). "Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study."[1] Antibiotics.[7][8][9][10][11][12]

Sources

Method

Application of ent-Pazufloxacin Mesylate in antibacterial drug discovery

Utilizing ent-Pazufloxacin Mesylate as a Critical Chiral Probe Executive Summary In the development of fluoroquinolone antibiotics, chirality plays a pivotal role in both pharmacodynamics (PD) and safety.[1] Pazufloxacin...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing ent-Pazufloxacin Mesylate as a Critical Chiral Probe

Executive Summary

In the development of fluoroquinolone antibiotics, chirality plays a pivotal role in both pharmacodynamics (PD) and safety.[1] Pazufloxacin mesylate, a potent DNA gyrase inhibitor, is clinically administered as the (S)-(-)-enantiomer (T-3761). The (R)-(+)-enantiomer , referred to herein as ent-Pazufloxacin , serves a critical function in the drug discovery pipeline not as a therapeutic candidate, but as a stereochemical probe .

This application note details the utilization of ent-Pazufloxacin for:

  • Target Validation: Confirming the stereospecific mechanism of action against bacterial DNA gyrase.[1]

  • Quality Control (QC): Establishing chiral purity standards to prevent "distomer" contamination.[1]

  • Toxicology Screening: Differentiating off-target GABA receptor binding affinities to minimize convulsant risks.[1]

Introduction: The Stereochemical Imperative

Fluoroquinolones target bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV).[1] The spatial arrangement of the C-10 substituent (1-aminocyclopropyl group in Pazufloxacin) dictates the molecule's fit within the enzyme-DNA complex.

  • Eutomer (Active): (S)-Pazufloxacin.[1][2][3] It forms a stable cleavage complex with DNA gyrase, halting bacterial replication.[1]

  • Distomer (Inactive/Less Active): ent-Pazufloxacin (R-isomer).[3] Due to steric clash within the binding pocket, it exhibits significantly higher IC50 values.[1]

Why synthesize and test the ent-form? Regulatory bodies (FDA, EMA) require the evaluation of individual enantiomers for chiral drugs.[1] ent-Pazufloxacin is essential to prove that the biological activity is specific and not due to a non-specific toxic effect.[1] Furthermore, the ent-form is required to validate the chiral HPLC methods used for batch release of the commercial drug.[1]

Visualizing the Workflow

The following diagram outlines the integration of ent-Pazufloxacin in the discovery pipeline.

Chiral_Workflow cluster_Enantiomers Enantiomeric Isolation Racemate Racemic Pazufloxacin Synthesis Chiral_Sep Chiral Resolution (HPLC/SFC) Racemate->Chiral_Sep S_Form (S)-Pazufloxacin (Eutomer) Chiral_Sep->S_Form R_Form ent-Pazufloxacin (Distomer) Chiral_Sep->R_Form Assays Comparative Profiling S_Form->Assays R_Form->Assays Target_Val Target Validation (Gyrase IC50) Assays->Target_Val Confirm Potency Gap Tox_Screen Safety Screen (GABA Binding) Assays->Tox_Screen Assess CNS Risk QC_Std QC Standard (Impurity Marker) Assays->QC_Std Validate Purity

Figure 1: Workflow for utilizing ent-Pazufloxacin in chiral drug development and validation.

Protocol 1: Chiral Resolution and Isolation[1]

To utilize ent-Pazufloxacin, it must be isolated from the racemic mixture or synthesized asymmetrically.[1] The following HPLC protocol ensures high optical purity (>99.5% ee), which is prerequisite for valid biological data.

Objective: Separate (S)- and (R)-Pazufloxacin to generate the ent-reference standard.

Materials:

  • Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (Start with 80:20:0.1 v/v/v).[1]

  • Detection: UV at 294 nm.[1]

  • Sample: Racemic Pazufloxacin Mesylate dissolved in mobile phase.[1][3]

Step-by-Step Methodology:

  • Equilibration: Flush the column with mobile phase at 0.5 mL/min for 30 minutes. Ensure baseline stability.

  • Injection: Inject 10 µL of the racemic sample (1 mg/mL).

  • Elution: Run isocratically.

    • Note: The (R)-isomer (ent-Pazufloxacin) typically elutes before the (S)-isomer on cellulose-based columns due to weaker interaction with the chiral stationary phase, though this must be confirmed with a known standard.

  • Fraction Collection: Collect the peak corresponding to the ent-form.[1]

  • Post-Processing: Evaporate solvent under reduced pressure. Recrystallize the mesylate salt from ethanol to remove amine additives.[1]

  • Validation: Re-inject the isolated ent-Pazufloxacin to confirm enantiomeric excess (ee) > 99.5%.

Protocol 2: Comparative In Vitro Antibacterial Assessment

This assay quantifies the "Eutomer/Distomer Ratio" (E/D ratio).[1] A high E/D ratio confirms that the antibacterial activity is target-mediated and stereoselective.[1]

Objective: Determine MIC values for ent-Pazufloxacin vs. (S)-Pazufloxacin.

Organisms:

  • Escherichia coli ATCC 25922 (Gram-negative standard).[1][4]

  • Staphylococcus aureus ATCC 29213 (Gram-positive standard).[1]

Method: Broth Microdilution (CLSI Guidelines) [1]

  • Preparation: Prepare stock solutions of (S)-Pazufloxacin and ent-Pazufloxacin at 1024 µg/mL in sterile water.

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate (Range: 64 µg/mL to 0.008 µg/mL).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard and dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration inhibiting visible growth.[1]

Expected Data Output:

Organism(S)-Pazufloxacin MIC (µg/mL)ent-Pazufloxacin MIC (µg/mL)E/D Ratio (Activity Fold)
E. coli0.068.0 - 16.0> 100x
S. aureus0.2532.0> 100x

Interpretation: The >100-fold difference confirms that ent-Pazufloxacin is virtually inactive, validating that the drug's efficacy relies on the specific spatial orientation of the (S)-isomer.

Protocol 3: Neurotoxicity Screening (GABA Receptor Binding)[1]

A critical application of ent-Pazufloxacin is in safety profiling.[1] Fluoroquinolones can inhibit GABA_A receptors, lowering the seizure threshold.[1] In many cases (e.g., Ofloxacin), one enantiomer is more neurotoxic than the other.[1]

Hypothesis: If ent-Pazufloxacin binds GABA receptors with higher affinity than the (S)-form, the presence of the ent-impurity in a drug batch constitutes a safety hazard.

Method: Competitive Binding Assay [^3H-Muscimol]

  • Membrane Prep: Isolate synaptic membranes from rat cerebral cortex.[1]

  • Ligand: Use [^3H]-Muscimol (specific GABA_A agonist) at 2 nM.[1]

  • Competitors: Add (S)-Pazufloxacin and ent-Pazufloxacin at varying concentrations (

    
     to 
    
    
    
    M).
    • Positive Control:[1] Unlabeled GABA (

      
       M).[1]
      
  • Incubation: Incubate for 30 mins at 4°C.

  • Filtration: Rapidly filter through glass fiber filters (GF/B) to separate bound from free ligand.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate the IC50 (concentration displacing 50% of specific binding).[1]

  • Result Interpretation: If IC50(ent) < IC50(S), the ent-isomer poses a higher convulsant risk.[1] For Pazufloxacin, both isomers generally show weak affinity compared to older quinolones, but this assay validates the safety margin of the pure (S)-enantiomer.[1]

Mechanistic Visualization

The following diagram illustrates the stereoselective binding mechanism validated by the use of ent-Pazufloxacin.

Mechanism_Action cluster_Binding Binding Pocket Interaction Gyrase DNA Gyrase / DNA Complex S_Bind (S)-Pazufloxacin (C10 cyclopropyl fits) Gyrase->S_Bind High Affinity R_Bind ent-Pazufloxacin (Steric Clash) Gyrase->R_Bind Low Affinity Result_S Stable Ternary Complex (DNA Cleavage) S_Bind->Result_S Result_R Unstable/No Binding (Replication Continues) R_Bind->Result_R

Figure 2: Mechanistic basis for the differential activity between Pazufloxacin enantiomers.

References
  • Yamashita, Y., et al. (1994).[1] "In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative."[1] Antimicrobial Agents and Chemotherapy.[1][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Todo, Y., et al. (1994).[1] "Pyridonecarboxylic acids as antibacterial agents.[1][4] VI. Synthesis and antibacterial activity of 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid and related compounds." Chemical and Pharmaceutical Bulletin.

  • Hori, S., et al. (2003).[1] "Convulsant activity of new quinolone antibiotics in mice: correlation with the inhibition of GABA receptor binding."[1][6] Journal of Neurochemistry.

  • Zhang, Z., et al. (2004).[1][3][7] "Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives." Journal of Liquid Chromatography & Related Technologies. [1]

Sources

Application

Application Note: Experimental Design for Pazufloxacin Stereoselectivity Profiling

Abstract Pazufloxacin, a third-generation fluoroquinolone, possesses a single chiral center at the C-10 position of its tricyclic ring system. While the (S)-(-)-enantiomer (Pazufloxacin Mesilate) is the clinically active...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pazufloxacin, a third-generation fluoroquinolone, possesses a single chiral center at the C-10 position of its tricyclic ring system. While the (S)-(-)-enantiomer (Pazufloxacin Mesilate) is the clinically active eutomer, regulatory mandates (ICH Q6A) require rigorous characterization of the (R)-enantiomer (distomer) to rule out toxicity or antagonistic effects. This guide provides a self-validating experimental framework for isolating these enantiomers, verifying their purity, and quantifying their stereoselective pharmacological profiles.

Part 1: The Chiral Challenge & Strategy

The primary challenge in studying Pazufloxacin is its zwitterionic nature, which complicates standard chiral separation. Traditional polysaccharide columns often yield broad peaks due to the amine functionality. Therefore, this protocol utilizes Chiral Ligand Exchange Chromatography (CLEC) . This method relies on the formation of a diastereomeric ternary complex between the analyte, a chiral selector (L-Phenylalanine), and a central metal ion (Cu²⁺).

Strategic Workflow

The following diagram outlines the logical flow of the experimental design, ensuring that downstream biological data is not compromised by impure starting materials.

Pazufloxacin_Workflow Start Racemic Pazufloxacin Synthesis/Source CLEC Protocol 1: Chiral Ligand Exchange (HPLC Purification) Start->CLEC Isolate Isomers QC Purity Check (>99.5% ee Required) CLEC->QC Fraction Collection QC->CLEC Reprocess if <99.5% Branch Split Stream QC->Branch Pass InVitro Protocol 2: MIC Determination (Target: DNA Gyrase) Branch->InVitro Potency (S) vs (R) InVivo Protocol 3: Stereoselective PK (Rat Model) Branch->InVivo Clearance Rates Data Data Correlation: PK/PD Index InVitro->Data InVivo->Data

Caption: Integrated workflow ensuring enantiomeric purity prior to biological testing.

Part 2: Analytical Resolution (Protocol 1)

Objective: To separate and quantify (S)- and (R)-Pazufloxacin with baseline resolution (Rs > 1.5) using Chiral Mobile Phase Additives (CMPA).[1]

Rationale: Unlike expensive chiral columns, CLEC using standard C18 columns is robust for amino-acid-like quinolones. The Copper(II) forms a bridge between the L-Phenylalanine (selector) and Pazufloxacin. The stability difference between the [Cu(L-Phe)(S-Paz)] and [Cu(L-Phe)(R-Paz)] complexes drives the separation.

Materials & Reagents[1][2][3][4]
  • Column: C18 (ODS) Column, 250 mm × 4.6 mm, 5 µm (e.g., Shimadzu CLC-ODS or equivalent).

  • Chiral Selector: L-Phenylalanine (High purity).

  • Complexing Agent: Copper(II) sulfate pentahydrate (

    
    ).
    
  • Mobile Phase: Methanol : Aqueous CMPA solution.

Step-by-Step Methodology
  • Preparation of CMPA Solution:

    • Dissolve 8.0 mmol of L-Phenylalanine and 6.3 mmol of

      
       in 1000 mL of HPLC-grade water.
      
    • Critical Step: Adjust pH to 3.5 ± 0.05 using dilute NaOH or HCl. Note: pH controls the ionization state of the carboxyl and amine groups, essential for complex formation.

  • Mobile Phase Formulation:

    • Mix Methanol and CMPA Solution in a 30:70 (v/v) ratio.

    • Filter through a 0.45 µm membrane and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Constant temperature is vital for complex stability).

    • Detection: UV at 332 nm (Specific absorption max for the quinolone core).

    • Injection Volume: 20 µL.

  • System Suitability Criteria:

    • Retention time (

      
      ) for (S)-enantiomer: ~15-18 min (Elutes second).
      
    • Retention time (

      
      ) for (R)-enantiomer: ~12-14 min (Elutes first).
      
    • Resolution (

      
      ): > 1.5.
      

Validation Check: Inject a racemic mixture (1:1) to confirm peak separation. Collect fractions of the (S) and (R) peaks, evaporate methanol, and desalt using solid-phase extraction (SPE) before biological use.

Part 3: In Vitro Biological Evaluation (Protocol 2)

Objective: To determine the stereoselectivity of antibacterial potency (MIC) against Pseudomonas aeruginosa.

Rationale: Pazufloxacin targets bacterial DNA gyrase (Topoisomerase II). The spatial arrangement of the C-10 substituent affects binding affinity to the enzyme-DNA complex. We expect the (S)-isomer to be significantly more potent.[2]

Experimental Design
  • Test Organism: Pseudomonas aeruginosa (ATCC 27853).[3]

  • Compounds:

    • (S)-Pazufloxacin (Purified from Protocol 1).

    • (R)-Pazufloxacin (Purified from Protocol 1).

    • Racemic Pazufloxacin (Control).

    • Ciprofloxacin (Positive Control).

Protocol Steps
  • Inoculum Prep: Prepare bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well microtiter plates.

    • Add 100 µL of inoculum to each well.

    • Add 100 µL of drug solution (serial 2-fold dilutions ranging from 0.001 to 64 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

Data Presentation Template
CompoundMIC (µg/mL)Relative Potency (vs. S-isomer)
(S)-Pazufloxacin [Expected: ~0.5 - 1.0]1.0
(R)-Pazufloxacin [Expected: >8.0]< 0.125
Racemate [Expected: ~1.0 - 2.0]~0.5

Part 4: Pharmacokinetic Stereoselectivity (Protocol 3)

Objective: To investigate if Pazufloxacin undergoes in vivo chiral inversion or stereoselective clearance in a rat model.

Rationale: Some chiral drugs undergo unidirectional inversion (R


 S) or have different renal clearance rates for enantiomers. This experiment uses the "Pseudoracemate" approach (administering the racemate and measuring the plasma ratio) to detect these phenomena.
Methodology
  • Subjects: Male Sprague-Dawley rats (n=6), fasted overnight.

  • Administration:

    • Dose: 20 mg/kg of Racemic Pazufloxacin via tail vein injection (IV bolus).

    • Why Racemate? Administering the racemate allows direct comparison of the handling of both isomers in the same biological system, reducing inter-animal variability.

  • Sampling:

    • Collect blood samples (0.3 mL) at 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.

    • Centrifuge to obtain plasma.

  • Sample Processing:

    • Protein precipitation with acetonitrile.

    • Supernatant injected into the CLEC HPLC system defined in Protocol 1.

  • Data Analysis:

    • Plot Concentration vs. Time for both (S) and (R).[4]

    • Calculate AUC (Area Under Curve) for both.

    • Stereoselectivity Index (SI):

      
      .
      
Mechanistic Diagram: PK Fate

PK_Fate cluster_Metabolism Hepatic Metabolism Input IV Administration (Racemate) Plasma Plasma Compartment Input->Plasma Gluc Glucuronidation (UGT Enzymes) Plasma->Gluc Stereoselective? Inv Chiral Inversion? (Unlikely for Quinolones) Plasma->Inv Renal Renal Excretion (Filtration + Secretion) Plasma->Renal Transporter Affinity? Urine Urine Analysis ((S)/(R) Ratio) Renal->Urine

Caption: Potential pathways for stereoselective pharmacokinetic divergence.

References

  • Chiral Separation Method

    • Yang, G., et al. (2004).[1] "Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives." Journal of Liquid Chromatography & Related Technologies.

  • Pharmacokinetics & PD

    • Study on the concentration-dependent activity of Pazufloxacin against P. aeruginosa (PK/PD modeling).
  • Mechanism of Action (Quinolone Chirality)

    • Ofloxacin/Levofloxacin comparative binding data (analogous mechanism for Pazufloxacin stereoselectivity).
  • Chemical Structure & Properties

    • Pazufloxacin Mesilate chemical data and synthesis p

Sources

Method

Analytical Method Validation for ent-Pazufloxacin Mesylate: Chiral Purity Determination via Ligand Exchange Chromatography

Application Note: AN-CHIR-PZ01 Abstract This application note details a robust analytical protocol for the quantification of ent-Pazufloxacin (the (R)-enantiomer impurity) in Pazufloxacin Mesylate drug substance. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIR-PZ01

Abstract

This application note details a robust analytical protocol for the quantification of ent-Pazufloxacin (the (R)-enantiomer impurity) in Pazufloxacin Mesylate drug substance. Unlike standard achiral reverse-phase methods used for assay, this protocol utilizes Chiral Ligand Exchange Chromatography (CLEC) . This technique is specifically selected for its cost-effectiveness and high resolution (


) of amino acid-like zwitterionic fluoroquinolones. The validation framework adheres strictly to ICH Q2(R2)  guidelines, ensuring the method is suitable for regulatory submission.
Introduction & Scientific Rationale

Pazufloxacin Mesylate is a fused tricyclic fluoroquinolone antibiotic with a single chiral center at the C-10 position. The therapeutic activity resides primarily in the (S)-enantiomer . The (R)-enantiomer (referred to as ent-Pazufloxacin) is considered a chiral impurity which must be controlled to


 (or stricter limits depending on toxicity data) in the final API.
The Separation Challenge

Standard C18 columns cannot separate enantiomers. While polysaccharide-based Chiral Stationary Phases (CSPs) are common, Pazufloxacin's structure—containing both a carboxylic acid and a cyclic amine—makes it an ideal candidate for Ligand Exchange Chromatography (CLEC) .

Mechanism of Action (CLEC): The separation relies on the formation of a transient ternary diastereomeric complex between:

  • The Central Ion: Copper (II) (

    
    ).
    
  • The Chiral Selector: L-Phenylalanine (added to the mobile phase).

  • The Analyte: Pazufloxacin enantiomers.[1][2][3]

The (S)-Pazufloxacin and (R)-Pazufloxacin form complexes of different thermodynamic stabilities with the [Cu(II)-L-Phenylalanine] system, resulting in differential retention on a standard achiral C18 column.

Experimental Protocol
2.1 Reagents and Chemicals
  • Analyte: Pazufloxacin Mesylate Reference Standard (S-isomer).

  • Impurity Standard: ent-Pazufloxacin (R-isomer).[3]

  • Chiral Selector: L-Phenylalanine (High Purity, >99%).

  • Complexing Agent: Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • Solvents: Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).

2.2 Chromatographic Conditions (The "CMPA" Method)

This method uses a Chiral Mobile Phase Additive (CMPA) on an achiral column, reducing the cost of expensive chiral columns while maintaining high specificity.

ParameterSpecification
Column C18 (ODS) Column (e.g., Shimadzu CLC-ODS or equiv.), 150 mm x 6.0 mm, 5 µm
Mobile Phase Methanol : CMPA Solution (30 : 70 v/v)
CMPA Solution 8 mM L-Phenylalanine + 6.3 mM

in water.
pH Adjustment Adjust aqueous CMPA to pH 3.5 with NaOH before mixing with Methanol.
Flow Rate 1.0 mL/min
Column Temp. 25°C - 30°C (Controlled)
Detection UV at 332 nm (Specific to the tricyclic chromophore)
Injection Vol. 20 µL
Run Time ~15-20 minutes (Enantiomers typically elute between 8-14 mins)

Critical Note: The elution order is typically (S)-Pazufloxacin followed by (R)-Pazufloxacin (ent-isomer) in this specific L-Phe system, but this must be confirmed experimentally with pure standards during specificity testing.

Method Validation Workflow (ICH Q2(R2))

The validation lifecycle follows a risk-based approach to demonstrate the method is "fit for purpose."[4]

ValidationWorkflow Start Method Development (Optimization of Cu:Phe Ratio) SysSuit System Suitability (Rs > 1.5, Tailing < 1.5) Start->SysSuit Spec Specificity (Blank vs. Impurity vs. Drug) SysSuit->Spec Pass Lin Linearity & Range (LOQ to 120% of Limit) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery & Repeatability) Lin->AccPrec LODLOQ Sensitivity (LOD/LOQ Determination) AccPrec->LODLOQ Robust Robustness (pH +/- 0.2, Flow +/- 10%) LODLOQ->Robust Report Final Validation Report Robust->Report

Figure 1: Validation Lifecycle adapted from ICH Q2(R2) guidelines.

3.1 Specificity
  • Objective: Confirm that ent-Pazufloxacin is separated from the main peak and any known degradants.

  • Protocol: Inject:

    • Mobile Phase Blank.[5]

    • Placebo (Excipients).

    • Pazufloxacin Mesylate (Active) at nominal concentration.

    • ent-Pazufloxacin (Impurity) spiked at 0.5% level.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (S) and (R) enantiomers 
      
      
      
      (Baseline separation).[3]
    • No interference in the blank at the retention time of the impurity.

3.2 Sensitivity (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • Protocol: Prepare dilute solutions of ent-Pazufloxacin.

  • Acceptance Criteria:

    • LOD (Limit of Detection): S/N

      
      .
      
    • LOQ (Limit of Quantitation): S/N

      
      .
      
    • Note: For Pazufloxacin, LOQ is typically in the range of 10–50 ng/mL depending on detector sensitivity.

3.3 Linearity
  • Range: From LOQ up to 120% of the impurity specification limit (e.g., if limit is 0.5%, validate up to 0.6%).

  • Protocol: Prepare at least 5 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[3][6]
    • Y-intercept bias within

      
       of response at 100% level.
      
3.4 Accuracy (Recovery)
  • Protocol: Spike ent-Pazufloxacin into the Pazufloxacin Mesylate sample at 3 levels:

    • LOQ level.[7][8]

    • 100% of Specification Limit (0.5%).

    • 150% of Specification Limit.

  • Acceptance Criteria: Mean recovery between 85.0% – 115.0% (standard for impurities).

3.5 Precision
  • Repeatability: 6 injections of the impurity at the specification limit.[8]

    • Limit: %RSD

      
      .
      
  • Intermediate Precision: Different day, different analyst, different column lot.

    • Limit: Overall %RSD

      
      .[8]
      
Visualization of Separation Mechanism

Understanding the chemistry is vital for troubleshooting. If separation is lost, it is usually due to pH drift affecting the copper coordination.

Mechanism Cu Cu(II) Ion Complex_S Complex A [Cu(II)-Phe-(S)-Paz] Less Stable / Elutes First Cu->Complex_S Coordination Complex_R Complex B [Cu(II)-Phe-(R)-Paz] More Stable / Elutes Later Cu->Complex_R Coordination Phe L-Phenylalanine (Chiral Selector) Phe->Complex_S Phe->Complex_R S_Iso (S)-Pazufloxacin (Drug) S_Iso->Complex_S R_Iso (R)-Pazufloxacin (Impurity) R_Iso->Complex_R Separation Chromatographic Resolution Complex_S->Separation Differential Retention Complex_R->Separation

Figure 2: Ligand Exchange Mechanism showing the formation of diastereomeric ternary complexes.

Troubleshooting & Robustness
IssueProbable CauseCorrective Action
Loss of Resolution pH drift in aqueous buffer.Strictly adjust aqueous phase to pH 3.5 before adding methanol.
Broad Peaks Copper precipitation or column overload.Ensure

is fully dissolved; filter mobile phase (0.45 µm). Reduce injection volume.
Baseline Noise UV absorption by Copper/Phe complex.Use high-quality HPLC grade reagents. Ensure detector reference wavelength is off.
References
  • Zhang, Z., et al. (2004).[7] "Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives." Journal of Liquid Chromatography & Related Technologies, 27(5), 813-827.[3] Link

  • ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation. Link

  • Shambharkar, S. D., et al. (2013).[9] "Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate." International Journal of Applied Science and Engineering, 11(4), 423-432. Link

  • Cayman Chemical. (2023). "Pazufloxacin (mesylate) Product Information & Structure." Cayman Chemical.[10] Link

Sources

Application

Techniques for isolating pure ent-Pazufloxacin Mesylate

Application Note: Strategic Isolation and Purification of ent-Pazufloxacin Mesylate Abstract & Core Directive Objective: Isolate high-purity (>99.5% ee) ent-Pazufloxacin Mesylate ((R)-Pazufloxacin Mesylate). Context: Paz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Purification of ent-Pazufloxacin Mesylate

Abstract & Core Directive

Objective: Isolate high-purity (>99.5% ee) ent-Pazufloxacin Mesylate ((R)-Pazufloxacin Mesylate). Context: Pazufloxacin is a marketed fluoroquinolone antibiotic comprising the (S)-enantiomer. The (R)-enantiomer (ent-Pazufloxacin) is a critical process-related impurity and a necessary reference standard for quality control (QC) and chiral toxicology studies. Scope: This guide details two distinct pathways for isolation:

  • De Novo Asymmetric Synthesis: For generating gram-scale quantities of the specific enantiomer.

  • Preparative Chiral Resolution: For rapid isolation from racemic mixtures using High-Performance Liquid Chromatography (HPLC).

Chemical Identity & Stereochemistry

  • Target Molecule: ent-Pazufloxacin Mesylate[1]

  • Chemical Name: (R)-(+)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid methanesulfonate.

  • CAS Number (Racemate/Base): 127045-41-4 (Generic reference).

  • Stereochemistry: The commercial drug is the (S)-(-)-enantiomer. The target here is the (R)-(+)-enantiomer .

Strategy A: De Novo Asymmetric Synthesis (The "Build" Approach)

Best for: Large quantity production (>1g) and high intrinsic chiral purity.

The most robust method to isolate ent-Pazufloxacin is to synthesize it using the optical antipode of the chiral building block used in the commercial process.

Mechanism of Action

Commercial Pazufloxacin is synthesized via the nucleophilic substitution of a fluorinated quinolone core with (S)-1-aminocyclopropyl amine. By substituting this with (R)-1-aminocyclopropyl amine , the resulting molecule is exclusively ent-Pazufloxacin.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2,3,4,5-Tetrafluorobenzoic Acid Core Difluoro Quinolone Core (Achiral Intermediate) Start->Core Cyclization Steps Coupling Nucleophilic Substitution (SnAr Reaction) Core->Coupling Reagent Chiral Reagent: (R)-1-Aminocyclopropyl derivative Reagent->Coupling FreeBase (R)-Pazufloxacin (Free Base) Coupling->FreeBase Deprotection Salt Salt Formation (Methanesulfonic Acid) FreeBase->Salt MsOH / EtOH Final Pure ent-Pazufloxacin Mesylate Salt->Final Crystallization

Figure 1: Asymmetric synthesis pathway utilizing the (R)-chiral amine to selectively generate ent-Pazufloxacin.

Protocol 1: Synthesis of (R)-Pazufloxacin Free Base
  • Starting Material: Prepare or purchase (R)-1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid .

  • Coupling: React the 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid ethyl ester (the "Quinolone Core") with the (R)-amine derivative in a polar aprotic solvent (DMSO or Acetonitrile) and a base (Triethylamine).

    • Note: The stereochemistry at the C-10 position is determined entirely by the incoming amine.

  • Hydrolysis/Deprotection: Treat the intermediate with dilute HCl or NaOH to remove the protecting groups (Boc) and hydrolyze the ethyl ester.

  • Isolation: Adjust pH to 7.0–7.5 to precipitate the (R)-Pazufloxacin free base. Filter and dry.

Strategy B: Preparative Chiral Resolution (The "Separate" Approach)

Best for: Rapid isolation of standards from racemic mixtures or enriching impurities.

If the specific (R)-precursor is unavailable, one must resolve the racemic mixture (which can be easily synthesized using non-chiral cyclopropyl amine).

Chromatographic Selection Logic

Fluoroquinolones are amphoteric (acidic carboxylic acid + basic amine). Standard silica columns fail due to peak tailing.

  • Selection: Immobilized Polysaccharide Columns (Chiralpak IA/IB) are superior to coated columns (AD/OD) because they tolerate the wider range of solvents needed to dissolve fluoroquinolones.

  • Mobile Phase: Requires an acidic modifier (TFA or Acetic Acid) to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Protocol 2: Preparative HPLC Isolation
ParameterSpecification
Column Chiralpak IA or Chiralpak AD-H (Semi-prep: 10 mm x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine : TFA (50 : 50 : 0.1 : 0.1)
Alternative MP Methanol : Acetonitrile : Acetic Acid (90 : 10 : 0.2) (Polar Ionic Mode)
Flow Rate 3.0 – 5.0 mL/min (Adjust for column diameter)
Detection UV @ 295 nm
Temperature 25°C
Target Separation (S)-Pazufloxacin elutes first (typically); (R)-Pazufloxacin elutes second .

Step-by-Step:

  • Dissolution: Dissolve 100 mg of Racemic Pazufloxacin in 5 mL of Mobile Phase. Sonicate to ensure complete dissolution.

  • Injection: Inject 200–500 µL per run (load dependent on resolution).

  • Collection: Collect the second eluting peak (confirm retention time with an authentic (S)-standard; the (S) is usually the eutomer and elutes first on AD-H, but verify this).

  • Concentration: Evaporate the solvent fraction containing the (R)-enantiomer under reduced pressure at <40°C.

  • Desalting: If TFA/DEA was used, redissolve the residue in water, adjust pH to 7.2, and extract with Dichloromethane to obtain the free base.

Salt Formation Protocol (Mesylate Conversion)

Crucial Step: The biological and stability studies require the Mesylate salt form.

Protocol 3: Mesylate Salt Formation

  • Stoichiometry: Calculate exactly 1.0 molar equivalent of Methanesulfonic acid (MsOH) relative to the isolated (R)-Pazufloxacin free base.

  • Reaction:

    • Dissolve (R)-Pazufloxacin (1.0 g) in Absolute Ethanol (15 mL) . Heat to 40°C.

    • Add MsOH (1.0 eq) dropwise. The solution will clarify.

  • Crystallization:

    • Cool the solution slowly to 0–5°C over 4 hours.

    • If precipitation does not occur, add Acetone (anti-solvent) dropwise until turbidity appears, then cool.

  • Filtration: Filter the white crystals under inert atmosphere (nitrogen).

  • Drying: Vacuum dry at 40°C for 12 hours.

Quality Control & Validation

Analytical Method (Chiral Purity Check): Do not use the preparative method for QC. Use the high-sensitivity CMPA Method (Chiral Mobile Phase Additive) for trace analysis.

  • Column: C18 ODS (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol : Aqueous Solution (30 : 70).

    • Aqueous Solution: 8 mM L-Phenylalanine + 4 mM CuSO₄, pH adjusted to 3.5.

  • Principle: Formation of diastereomeric copper complexes in situ.

  • Expected Result: Baseline separation of (S) and (R) forms.

Specifications for ent-Pazufloxacin Mesylate:

  • Appearance: White to pale yellow crystalline powder.

  • Chiral Purity: > 99.5% (R)-isomer.

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, 1N NaOH). (Note: Commercial (S)-Pazufloxacin is -62°).

References

  • Chiral Separation of Pazufloxacin Mesil

    • Title: Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives.
    • Source: Journal of Liquid Chromatography & Rel
    • URL:[Link]

  • Synthesis of Pazufloxacin (General Route)

    • Title: Synthesis and structure-activity relationship of 3-substituted 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acids.
    • Source: Chemical and Pharmaceutical Bulletin, 1994.
    • URL:[Link][1][2][3][4][5][6][7][8]

  • Chiral St

    • Title: Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chrom
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

  • Pazufloxacin Mesylate Product Data (TCI Chemicals)

Sources

Method

Application Note: Spatial Distribution Mapping of ent-Pazufloxacin Mesylate

Abstract This technical guide outlines a multi-modal approach for imaging the biodistribution of ent-Pazufloxacin Mesylate , the enantiomer of the broad-spectrum fluoroquinolone antibiotic. While standard pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a multi-modal approach for imaging the biodistribution of ent-Pazufloxacin Mesylate , the enantiomer of the broad-spectrum fluoroquinolone antibiotic. While standard pharmacokinetic (PK) methods (LC-MS/MS of homogenates) provide average tissue concentrations, they fail to reveal spatial heterogeneity within critical organs like the kidney, lung, and prostate. This protocol leverages the intrinsic fluorescence of the fluoroquinolone core for rapid screening and utilizes Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for definitive, label-free spatial quantification. This dual-method approach ensures data integrity without altering the physicochemical properties of the target enantiomer.

Introduction & Scientific Rationale

The Molecule: ent-Pazufloxacin Mesylate

Pazufloxacin is a fused tricyclic fluoroquinolone. The mesylate salt enhances solubility, critical for parenteral administration. As a chiral molecule, the distribution of the ent- form (enantiomer) may differ from the racemate or the active isomer due to stereoselective transport mechanisms (e.g., OAT/OCT transporters in the renal tubules) [1].

The Imaging Challenge

Small molecule drugs (<500 Da) are notoriously difficult to image in vivo without altering their pharmacokinetics.

  • Labeling Risks: Attaching a fluorophore (e.g., FITC) or a chelator (for SPECT) significantly increases molecular weight and lipophilicity, invalidating the distribution map.

  • Chiral Specificity: Most imaging modalities cannot distinguish enantiomers. Therefore, the integrity of the study relies on administering a pure enantiomer and preventing in vivo racemization, or validating with chiral LC-MS.

The Solution: Label-Free & Intrinsic Modalities

This protocol employs two complementary strategies:

  • Intrinsic Fluorescence: Fluoroquinolones naturally fluoresce (Excitation ~280-350 nm, Emission ~400-450 nm) [2]. This allows for "smart" optical imaging without tags.

  • MALDI-MSI: The gold standard for small molecule distribution. It maps the drug's mass-to-charge ratio (m/z) across tissue sections, preserving spatial context [3].

Experimental Workflow Overview

The following diagram illustrates the integrated workflow from dosing to data visualization.

G cluster_Optical Method A: Optical Screening cluster_MSI Method B: MALDI-MSI (Definitive) Dosing IV Administration ent-Pazufloxacin Mesylate Sacrifice Sacrifice & Perfusion (Saline Wash) Dosing->Sacrifice T = 0.5, 1, 4 hr FreshTissue Fresh Tissue Excision Sacrifice->FreshTissue FlashFreeze Flash Freeze (Isopentane/LN2) Sacrifice->FlashFreeze MacroImaging Macro-Fluorescence (Ex: 340nm / Em: 450nm) FreshTissue->MacroImaging Cryosection Cryosectioning (10-12 µm) FlashFreeze->Cryosection MatrixSpray Matrix Application (CHCA or DHB) Cryosection->MatrixSpray Acquisition MALDI Acquisition (Raster: 50-100 µm) MatrixSpray->Acquisition Validation LC-MS/MS Validation (Chiral Purity Check) Acquisition->Validation ROI Extraction

Caption: Integrated workflow for dual-modality imaging of ent-Pazufloxacin distribution. Blue/Red nodes indicate critical biological handling steps.

Protocol A: Intrinsic Fluorescence Screening

Purpose: Rapid, semi-quantitative assessment of tissue accumulation (e.g., distinguishing high-uptake organs like kidney vs. low-uptake like brain).

Materials
  • Imaging System: IVIS Spectrum, Pearl Trilogy, or custom macro-zoom microscope.

  • Filter Set: UV/Blue excitation (approx. 340 nm) and Blue/Green emission (approx. 450 nm).

  • Control: Vehicle-treated animals (critical to subtract tissue autofluorescence).

Step-by-Step Procedure
  • Dose Administration: Administer ent-Pazufloxacin Mesylate (IV, 10-50 mg/kg) to the animal.

  • Clearance Phase: Wait for the designated time point (e.g.,

    
     ~30 min).
    
  • Perfusion: Deeply anesthetize and transcardially perfuse with cold saline to remove blood. Note: Blood contains hemoglobin which quenches fluorescence.

  • Excision: Rapidly harvest organs (Kidney, Liver, Lung, Brain).

  • Imaging:

    • Place organs on a non-fluorescent black mat.

    • Acquire images using Ex: 340 nm / Em: 450 nm .

    • Spectral Unmixing (Recommended): If the system supports it, acquire a lambda stack to separate the drug signal from tissue autofluorescence (collagen/NADH).

Protocol B: MALDI-MSI (Definitive Distribution)

Purpose: High-resolution spatial mapping of the specific parent molecule mass. This is the critical path for regulatory-grade distribution data.

Tissue Preparation (The "Cold Chain")

Crucial: Do not use formalin fixation (FFPE). Small molecules will wash out or cross-link.

  • Flash Freezing: Immediately after excision, submerge tissue in isopentane cooled by liquid nitrogen (-160°C). This prevents crystal formation and drug diffusion.

  • Embedding: Embed in CMC (carboxymethyl cellulose) or gelatin. Avoid OCT compound if possible, as PEG polymers in OCT suppress ionization of small molecules.

  • Sectioning: Cryosection at 10-12 µm thickness at -20°C. Thaw-mount onto conductive Indium Tin Oxide (ITO) coated slides.

  • Desiccation: Dry slides in a vacuum desiccator for 30 minutes before matrix application.

Matrix Application

The choice of matrix determines the sensitivity for the fluoroquinolone core.

ParameterRecommendationRationale
Matrix CHCA (α-Cyano-4-hydroxycinnamic acid)Excellent for small molecules (<500 Da).
Alternative DHB (2,5-Dihydroxybenzoic acid)Use if CHCA background interferes with drug peak.
Deposition Automated Sprayer (e.g., HTX TM-Sprayer)Requires uniform crystal size (<5 µm) for high spatial resolution.
Solvent 50% ACN / 0.1% TFAStandard solvent to extract drug from tissue surface into crystals.
Mass Spectrometry Acquisition
  • Mode: Positive Ion Mode (Fluoroquinolones protonate well:

    
    ).
    
  • Target Mass: Calculate the exact monoisotopic mass of Pazufloxacin (

    
    ).
    
    • Monoisotopic Mass: ~318.10 Da.

    • Target Ion:m/z 319.11 (

      
      ).
      
  • Spatial Resolution: Set raster width to 50-100 µm (balance between sensitivity and resolution).

  • Normalization: Normalize spectra to Total Ion Current (TIC) or use a deuterated internal standard sprayed uniformly over the tissue.

Data Analysis & Interpretation

Signal Specificity

To ensure the signal at m/z 319.11 is ent-Pazufloxacin and not a metabolite or matrix cluster:

  • MS/MS Fragmentation: Perform on-tissue MS/MS. Look for the characteristic loss of the carboxyl group or piperazinyl ring cleavage.

  • Control Comparison: Compare the heatmap against a vehicle-dosed tissue section. The signal at 319.11 should be absent in the control.

Distribution Logic

Fluoroquinolones typically exhibit a specific distribution pattern. Use the logic below to validate your images:

PK_Logic cluster_Renal Renal Clearance (High Intensity) cluster_Tissue Target Tissues Blood Systemic Circulation Glomerulus Glomerular Filtration Blood->Glomerulus Lung Lung Epithelium (ELF Accumulation) Blood->Lung Prostate Prostate Tissue (High Penetration) Blood->Prostate CNS Brain (Low Signal - BBB Limited) Blood->CNS Restricted Tubules Tubular Secretion (OAT/OCT Transporters) Glomerulus->Tubules Urine Urine Accumulation (Highest Signal) Tubules->Urine

Caption: Expected biodistribution logic. High signal in renal tubules validates the imaging run, as Pazufloxacin is renally excreted.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Ion suppression by lipids.Wash tissue with 70% EtOH or Ammonium Acetate prior to matrix application (removes salts/lipids).
Delocalization (Blurry) Tissue thawed during mounting.Keep slides frozen (-20°C) until immediately before drying. Use "thaw-mounting" technique strictly.
Matrix Interference Matrix cluster overlaps drug mass.Switch from CHCA to DHB or 9-AA (Negative mode). Use high-resolution MS (FT-ICR or Orbitrap).
No Fluorescence Hemoglobin quenching.Improve perfusion efficiency. Ensure saline is clear exiting the right atrium before harvest.

References

  • Kyong-Sang, Y., et al. (2012). Single-Dose Pharmacokinetics and Dose Proportionality of Intravenous Pazufloxacin Mesilate in Healthy Korean Volunteers. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Kovács, R., et al. (2019). Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. Chemical Science. Link

  • Fei, P., et al. (2020). Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain. Analytical Chemistry. Link

  • Sturtevant, D., et al. (2016). MALDI Mass Spectrometry Imaging of Small Molecules in Plant Tissues. Current Protocols in Plant Biology. Link

Application

Application Note: High-Throughput Screening &amp; Characterization of ent-Pazufloxacin Mesylate

Abstract & Introduction Pazufloxacin Mesylate is a fourth-generation fluoroquinolone antibiotic characterized by a fused tricyclic ring structure containing a chiral center at the C-3 position. The therapeutic efficacy r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pazufloxacin Mesylate is a fourth-generation fluoroquinolone antibiotic characterized by a fused tricyclic ring structure containing a chiral center at the C-3 position. The therapeutic efficacy resides in the (S)-enantiomer (Pazufloxacin), which exhibits potent inhibition of bacterial DNA gyrase and Topoisomerase IV.[1][2] The (R)-enantiomer , referred to herein as ent-Pazufloxacin , acts as a distomer with significantly reduced affinity for the target enzymes.

In high-throughput pharmaceutical development, ent-Pazufloxacin is a critical quality attribute (CQA). Its presence must be rigorously monitored as a chiral impurity (enantiomeric excess, ee) and biologically characterized to ensure it does not contribute to off-target toxicity or competitive inhibition.

This Application Note details two orthogonal high-throughput screening (HTS) workflows:

  • Analytical HTS: Rapid Chiral Method Development (SFC/UPLC) for quantifying ent-Pazufloxacin.

  • Biological HTS: Automated Microdilution Assays for comparative potency profiling.

Chemical Context & Solubility[2][3][4][5][6][7]

The mesylate salt form enhances the aqueous solubility of the parent zwitterion, which is critical for liquid handling in HTS environments.

  • Compound: ent-Pazufloxacin Mesylate (R-isomer)[3]

  • Molecular Weight: 414.41 g/mol (Mesylate salt)

  • Solubility Profile:

    • Water/Saline:[4] >25 mg/mL (High)

    • DMSO: Soluble (Stock solutions typically 10-100 mM)

    • Methanol: Slightly soluble (Sonicate if necessary)

Critical Handling Note: Fluoroquinolones are light-sensitive. All HTS liquid handling steps should be performed under amber light or in opaque labware to prevent photodegradation, which can produce confounding peaks in chiral chromatography.

Protocol 1: High-Throughput Chiral Separation (SFC Screening)

Objective: To identify the optimal stationary phase and mobile phase combination that resolves ent-Pazufloxacin from the active (S)-enantiomer in under 3 minutes per sample.

Rationale: Supercritical Fluid Chromatography (SFC) is superior to HPLC for chiral HTS due to lower viscosity (higher flow rates) and rapid equilibration. We utilize a "screen-and-select" strategy using polysaccharide-based columns.[5]

Materials
  • System: Agilent 1260 Infinity II SFC or Waters ACQUITY UPC².

  • Detector: Diode Array Detector (DAD) at 290 nm (peak max for Pazufloxacin).

  • Column Library (Sub-2 µm or 3 µm):

    • Column A: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Column B: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)[5]

    • Column C: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)

    • Column D: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate), coated)

Screening Matrix (Automated)

The HTS system is programmed to cycle through 4 columns


 3 co-solvents.
ParameterSetting
Mobile Phase A CO

(Supercritical)
Mobile Phase B (Co-solvents) 1. Methanol + 0.1% DEA + 0.1% TFA2. Ethanol + 0.1% DEA + 0.1% TFA3. Isopropanol (IPA) + 0.1% DEA + 0.1% TFA
Gradient 5% to 40% B over 3.0 min
Flow Rate 3.0 - 4.0 mL/min
Back Pressure 120 - 150 bar
Temperature 40°C

Note: The addition of Diethylamine (DEA) and Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the amphoteric fluoroquinolone, sharpening peak shapes.

Execution Steps
  • Sample Prep: Dissolve racemic Pazufloxacin Mesylate (or spiked pure sample) in Methanol at 1.0 mg/mL. Filter through 0.2 µm PTFE.

  • Sequence Setup: Program the SFC sequence to inject the sample onto Column A with Co-solvent 1, then Co-solvent 2, etc.

  • Data Processing: Automated integration to calculate Resolution (

    
    ).
    
  • Selection Criteria: Select condition with

    
     and run time 
    
    
    
    min.
Workflow Diagram (SFC Method Development)

Chiral_SFC_Workflow Start Start: Racemic/Spiked Sample Prep Sample Prep 1 mg/mL in MeOH + 0.1% DEA Start->Prep System SFC System Setup 4 Columns x 3 Co-solvents Prep->System Screen Automated Screening Run (12 runs, 3 min each) System->Screen Analyze Data Analysis Calc Resolution (Rs) & Tailing Screen->Analyze Decision Is Rs > 2.0? Analyze->Decision Optimize Optimize Gradient/Temp Decision->Optimize No Final Final Method Quantify ent-Pazufloxacin Decision->Final Yes Optimize->Screen Re-screen

Caption: Automated SFC screening logic to isolate ent-Pazufloxacin from the active eutomer.

Protocol 2: Biological HTS (Microdilution Assay)

Objective: To confirm the lack of antimicrobial potency of ent-Pazufloxacin compared to the (S)-enantiomer (Eutomer) and screen for off-target cytotoxicity.

Rationale: While analytical chemistry proves purity, biological assays prove functional inactivity of the impurity. This assay uses a 384-well format with a Resazurin (Alamar Blue) readout for high-throughput capability.

Materials
  • Target Strains: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control).

  • Compounds: Pazufloxacin Mesylate (Reference), ent-Pazufloxacin (Test).[6]

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol Steps
  • Plate Preparation (Echo Acoustic Dispenser or Pipetting Robot):

    • Dispense compounds into 384-well plates (black, clear bottom).

    • Create a 2-fold serial dilution series (Concentration range: 64 µg/mL down to 0.001 µg/mL).

    • Include DMSO controls (Negative Control) and Ciprofloxacin (Positive Control).

  • Inoculum Prep:

    • Adjust bacterial culture to

      
       CFU/mL in CAMHB.
      
  • Inoculation:

    • Add 30 µL of inoculum to each well (Final Volume = 30 µL + compound volume).

  • Incubation:

    • Incubate at 37°C for 16-20 hours.

  • Readout:

    • Add 5 µL Resazurin solution.

    • Incubate 1-2 hours. Viable bacteria reduce blue Resazurin to pink Resorufin.

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

Data Analysis
  • Z-Factor Calculation: Must be

    
     for the assay to be valid.
    
    
    
    
    (Where p = positive control, n = negative control)
  • MIC Determination: The lowest concentration preventing the fluorescence shift (Blue

    
     Pink).
    
  • Expectation: (S)-Pazufloxacin MIC

    
     0.03–0.1 µg/mL; ent-Pazufloxacin MIC expected 
    
    
    
    µg/mL (significantly less active).
Biological Logic Diagram

Bio_Assay_Logic Source Compound Source (S)-Paz vs (R)-ent-Paz Dilution 384-Well Serial Dilution (0.001 - 64 µg/mL) Source->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation 18h @ 37°C Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Read Fluorescence Read Ex 530 / Em 590 Dye->Read

Caption: Fluorescence-based microdilution workflow for comparative MIC determination.

References

  • Chemical Structure & Chirality: PubChem. Pazufloxacin Mesylate.[1][2][7][8][6][9] National Library of Medicine. [Link]

  • SFC Method Development: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Fluoroquinolone Mechanism: Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. [Link]

  • Resazurin Assay Protocol: Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting chiral separation of pazufloxacin enantiomers

Senior Application Scientist Desk Status: Online 🟢 Ticket ID: PZ-CHIRAL-001 Topic: Troubleshooting Enantioseparation (S- vs. R-Pazufloxacin) Introduction: The Challenge of Pazufloxacin Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online 🟢 Ticket ID: PZ-CHIRAL-001 Topic: Troubleshooting Enantioseparation (S- vs. R-Pazufloxacin)

Introduction: The Challenge of Pazufloxacin

Welcome to the technical support hub. You are likely here because pazufloxacin, like other fluoroquinolones, presents a unique set of chromatographic challenges. It is an amphoteric molecule (containing both a basic amine and an acidic carboxylic acid) and a strong chelating agent .

These properties often lead to:

  • Severe peak tailing (due to interaction with residual silanols).[1]

  • Poor resolution (

    
    ) between the active (S)-enantiomer and the (R)-impurity.
    
  • Metal contamination interference (due to its affinity for iron/copper in stainless steel systems).

This guide prioritizes Ligand Exchange Chromatography (LEC) as the primary method, as it exploits the molecule's natural chelating ability for superior resolution, followed by alternative approaches.

Module 1: Primary Method – Ligand Exchange Chromatography (LEC)

Context: Unlike expensive Chiral Stationary Phases (CSPs), LEC uses a standard C18 column with a chiral selector added to the mobile phase. This is often the most robust method for pazufloxacin because the separation mechanism relies on the formation of a diastereomeric ternary complex: [Analyte – Cu(II) – Chiral Selector] .

Standard Operating Protocol (SOP)
ParameterSpecificationCausality / Technical Insight
Column C18 (ODS) Column (e.g., 250 x 4.6 mm, 5 µm)Provides the hydrophobic surface for the ternary complex to partition onto.
Chiral Selector L-Phenylalanine (5–10 mM)The L-configuration drives the chiral discrimination. Phenylalanine provides

-

interactions with the quinolone ring.
Central Ion Copper(II) Sulfate (

) (2.5–5 mM)
Acts as the bridge. Cu(II) coordinates with the amino acid and the pazufloxacin carboxyl/keto groups.
Mobile Phase Methanol : Water (containing selector/Cu)Typical ratio 15:85 or 20:80. High water content is needed to solubilize the metal salts.
pH 3.0 – 4.0Critical. Controls the ionization of the carboxylic acid and the stability of the copper complex.
Flow Rate 1.0 mL/minStandard flow for equilibrium thermodynamics.
Detection UV @ 293 nm or 254 nmMax absorption for the fluoroquinolone core.
Visualizing the Mechanism

LEC_Mechanism cluster_0 Mobile Phase Components Cu Copper (II) Ion Complex Ternary Complex Formation [L-Phe - Cu(II) - Pazufloxacin] Cu->Complex Selector L-Phenylalanine (Chiral Selector) Selector->Complex Analyte Pazufloxacin (Racemate) Analyte->Complex Separation Differential Partitioning on C18 Surface Complex->Separation Hydrophobic Interaction Result Enantiomer Separation (Different Stability Constants) Separation->Result

Caption: The formation of the transient diastereomeric complex is the engine of separation. Differences in thermodynamic stability between the (S)-complex and (R)-complex cause different retention times.

Module 2: Troubleshooting LEC Issues

Issue 1: "My peaks are co-eluting ( )."

Diagnosis: The thermodynamic difference between the two diastereomeric complexes is insufficient.

  • Step 1: Increase the Copper(II) concentration.

    • Why: Higher metal concentration drives the equilibrium toward complex formation. Try increasing

      
       from 2.5 mM to 5.0 mM.
      
  • Step 2: Lower the Organic Modifier (Methanol).

    • Why: Decreasing methanol (e.g., from 20% to 12%) increases the retention factor (

      
      ), giving the complexes more time to interact with the stationary phase.
      
  • Step 3: Check the Chiral Selector.

    • Action: Switch from L-Phenylalanine to L-Isoleucine .

    • Insight: Sometimes the alkyl side chain of Isoleucine provides better steric hindrance than the aromatic ring of Phenylalanine for specific quinolone analogs.

Issue 2: "The retention times are drifting."

Diagnosis: The column equilibrium is unstable.

  • Solution: LEC requires long equilibration times. You must flush the column with the chiral mobile phase for at least 60 minutes before the first injection to saturate the C18 surface with the chiral selector.

  • System Care: Warning: Copper salts can corrode stainless steel pumps. Always flush the system with 10% methanol/water (no salt) for 30 minutes after the run.

Module 3: Alternative Method – Capillary Electrophoresis (CE)

If HPLC is failing or solvent consumption is too high, CE is the validated alternative for fluoroquinolones.

Protocol Overview
  • Chiral Selector: Sulfated

    
    -Cyclodextrin (S-
    
    
    
    -CD)
    .
  • Mechanism: Inclusion complexation. The negatively charged sulfate groups interact with the positively charged amine of pazufloxacin, while the hydrophobic cavity captures the quinolone ring.

  • Typical Conditions:

    • Buffer: 25 mM Phosphate, pH 3.0.[2]

    • Selector Conc: 10–20 mM S-

      
      -CD.
      
    • Voltage: 20 kV.

Troubleshooting CE
  • Q: Peaks are migrating too fast with no separation.

    • A: Switch to Dual Selector Mode . Add neutral

      
      -CD alongside the Sulfated 
      
      
      
      -CD. This creates a "tug-of-war" on mobility that often enhances resolution.

Module 4: Universal Issue – Peak Tailing

Symptom: Asymmetry factor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) > 1.5.
Cause:  Pazufloxacin is basic. It interacts strongly with acidic silanol groups (

) on the silica support.

Decision Tree for Fixing Tailing:

Tailing_Fix Start High Tailing Factor (As > 1.5) Check_pH Is pH < 3.0? Start->Check_pH Yes_pH Silanols are suppressed. Check Column Age. Check_pH->Yes_pH Yes No_pH Silanols are ionized (Si-O-). Check_pH->No_pH No Action1 Lower pH to 3.0 No_pH->Action1 Action2 Add Triethylamine (TEA) (Competing Base) No_pH->Action2

Caption: Logical flow to eliminate secondary silanol interactions.

Expert Tip: If using LEC, do not add TEA, as it will compete with the copper complexation. Instead, rely on low pH (3.0–3.5) to suppress silanols.

References

  • Shao, Y. et al. (2025). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Link

    • Relevance: Establishes the L-isoleucine/Cu(II) and L-phenylalanine/Cu(II) systems for fluoroquinolones.
  • Chen, Y. et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Nature Scientific Reports. Link

    • Relevance: Provides comparative data on derivatized cellulose columns which can be applied as an altern
  • BenchChem Technical Support. (2025). Troubleshooting peak tailing for Ofloxacin Methyl Ester in HPLC. Link

    • Relevance: Definitive guide on silanol suppression for fluoroquinolone deriv
  • Phenomenex. (2025).[1][3] Chiral HPLC Separations Guidebook. Link

    • Relevance: General methodology for column selection and mobile phase optimiz
  • Zhou, S. et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis. PubMed Central. Link

    • Relevance: Validates the "Dual Selector" troubleshooting step for CE methods.

Sources

Optimization

Technical Support Center: Pazufloxacin Chiral HPLC Optimization

Subject: Mobile Phase Engineering for Enantiomeric Separation of Fluoroquinolones Introduction: The Amphoteric Challenge Welcome to the technical support center. If you are analyzing Pazufloxacin Mesilate , you are deali...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mobile Phase Engineering for Enantiomeric Separation of Fluoroquinolones

Introduction: The Amphoteric Challenge

Welcome to the technical support center. If you are analyzing Pazufloxacin Mesilate , you are dealing with a fluoroquinolone antibiotic that presents a unique chromatographic challenge: it is amphoteric (containing both a basic piperazinyl group and an acidic carboxylic acid group) and chiral.

Standard "textbook" mobile phases often fail here. Without precise mobile phase engineering, you will encounter severe peak tailing due to silanol interactions (from the basic amine) or peak broadening due to ionization instability (from the carboxylic acid). This guide moves beyond basic recipes to the mechanistic logic required to achieve baseline resolution (


) and symmetry (

).

Module 1: Method Development Strategy

The "Dual-Additive" Principle

For zwitterionic molecules like Pazufloxacin on polysaccharide columns (e.g., Chiralcel OD-H or Chiralpak AD-H), a single additive is rarely sufficient.

  • The Acid (TFA/Acetic Acid): Suppresses the ionization of the carboxylic acid group (

    
    ), keeping it neutral to prevent non-specific repulsion or attraction.
    
  • The Base (TEA/DEA): Competes with the basic piperazine moiety for active silanol sites on the silica support, eliminating the "shark-fin" tailing effect.

Mobile Phase Decision Matrix

Use this logic to select your starting condition.

MobilePhaseLogic Start Start: Pazufloxacin Method Dev ModeSelect Select Mode Start->ModeSelect NP Normal Phase (Hexane-based) ModeSelect->NP Standard Robustness PO Polar Organic (ACN/MeOH) ModeSelect->PO Solubility Issues Col_NP Column: Chiralcel OD-H / AD-H NP->Col_NP Col_PO Column: Chiralpak IA / IB PO->Col_PO Add_NP Additives: 0.1% DEA + 0.1% TFA Col_NP->Add_NP Add_PO Additives: 0.1% TEA + 0.1% AcOH Col_PO->Add_PO Result Evaluate Resolution (Rs) & Tailing (Tf) Add_NP->Result Add_PO->Result

Figure 1: Decision matrix for selecting the initial mobile phase mode based on solubility and column availability.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Category 1: Peak Shape Issues

Q: My Pazufloxacin peak has a tailing factor (


) of 1.8. I am using Hexane:Ethanol (80:20). What is wrong? 
A:  You are likely experiencing silanol interaction .[1] The basic nitrogen in the piperazine ring is interacting with the residual silanols of the stationary phase.
  • Immediate Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Advanced Fix: If you are already using DEA and tailing persists, the mesylate salt might be dissociating. Add an equimolar amount of Trifluoroacetic Acid (TFA) . The combination (0.1% DEA + 0.1% TFA) forms a buffer in the organic phase, stabilizing the ionization state of Pazufloxacin [1].

Q: The peaks are fronting (leading edge distortion). Is the column overloaded? A: While overload is possible, with Pazufloxacin Mesilate, fronting often indicates a solubility mismatch . The mesylate salt is highly soluble in water/methanol but poorly soluble in Hexane.

  • Diagnostic: Check your sample diluent.[1] If you dissolved the sample in 100% Methanol but are injecting into a 90% Hexane mobile phase, the drug precipitates at the column head.

  • Solution: Dissolve the sample in the mobile phase itself, or a ratio closer to the mobile phase (e.g., 50:50 Hexane:EtOH).

Category 2: Selectivity & Resolution

Q: I have separation, but resolution is poor (


). How do I improve it without changing the column? 
A:  Changing the alcohol modifier  is the most powerful tool in chiral HPLC.
  • The Switch: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and forms different hydrogen bonding networks within the chiral grooves of the polysaccharide selector. This often increases separation factors (

    
    ), though it may increase retention time.
    
  • Temperature: Lower the column temperature (e.g., from 25°C to 15°C). Enantioseparation is enthalpy-driven; lower temperatures generally increase resolution [2].

Category 3: Retention Drift

Q: My retention times are decreasing over the course of the day. A: This is a classic symptom of volatile additive evaporation or water accumulation .

  • Evaporation: If you use DEA/TFA in an open solvent bottle, the volatile amine evaporates faster than the bulk solvent, changing the effective pH. Cap your bottles tightly.

  • Water: Normal phase solvents (Hexane) are hygroscopic. Absorbed atmospheric water deactivates the silica surface. Use a drying tube on your solvent reservoir.

Module 3: Optimized Experimental Protocol

Objective: Baseline separation of (S)- and (R)-Pazufloxacin.

Table 1: Recommended Method Parameters
ParameterSpecificationRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose-based selector provides optimal cavity size for fluoroquinolones [3].
Mobile Phase n-Hexane : Ethanol : DEA : TFADEA blocks silanols; TFA stabilizes the acidic moiety.
Ratio 85 : 15 : 0.1 : 0.1 (v/v/v/v)High hexane content ensures retention; Ethanol provides H-bonding capability.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2][3]
Temperature 25°CBalance between resolution and backpressure.
Detection UV @ 290 nmMax absorption for the quinolone core.
Sample Conc. 0.5 mg/mLPrevent column overload.
Step-by-Step Preparation:
  • Premixing: Do not add additives directly to the column. Mix the Hexane and Ethanol in a flask first.

  • Additive Introduction: Add 1.0 mL of DEA and 1.0 mL of TFA per liter of solvent.

  • Degassing: Sonicate for 10 minutes. Note: Do not vacuum filter aggressively, as this removes the volatile DEA.

  • Equilibration: Flush the column with at least 20 column volumes (approx. 60 mL) before the first injection to saturate the stationary phase with the additives.

Module 4: Troubleshooting Workflow Visualization

Use this flowchart when you encounter "Ghost Peaks" or Baseline Noise, which are common when using TFA/TEA mixtures due to impurity accumulation.

TroubleshootingFlow Start Issue: Baseline Noise / Ghost Peaks Step1 Check UV Wavelength (Is it < 220nm?) Start->Step1 Action1 TFA absorbs at low UV. Increase to >250nm Step1->Action1 Yes Step2 Isolate Column Step1->Step2 No Step3 Run Zero Volume Injection (Inject Mobile Phase) Step2->Step3 Decision Ghost Peak Appears? Step3->Decision ResultA Contaminated Injector/Needle Wash Autosampler Decision->ResultA Yes ResultB Mobile Phase Impurity Prepare Fresh MP Decision->ResultB No

Figure 2: Diagnostic workflow for differentiating system contamination from mobile phase issues.

References

  • Zhang, Z., et al. (2004).[3] Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives. Journal of Chromatographic Science. 3

  • Dobó, M., et al. (2025).[4] Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. International Journal of Molecular Sciences. 5

  • Phenomenex Technical Guide. Chiral HPLC Separations: A Systematized Approach to Column Selection and Method Development.6[4][7]

  • BenchChem Technical Support. Troubleshooting Peak Tailing for Ofloxacin Methyl Ester in HPLC.8[4][7][9][10]

Sources

Troubleshooting

Improving resolution of pazufloxacin enantiomers in chromatography

Welcome to the Advanced Chromatography Support Hub. Ticket ID: PZ-CHIRAL-001 Topic: Optimization of Chiral Resolution ( ) for Pazufloxacin Assigned Specialist: Senior Application Scientist Executive Summary Pazufloxacin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: PZ-CHIRAL-001 Topic: Optimization of Chiral Resolution (


) for Pazufloxacin
Assigned Specialist:  Senior Application Scientist
Executive Summary

Pazufloxacin is a fluoroquinolone antibiotic containing a single chiral center. The


-enantiomer is typically the active pharmaceutical ingredient (API), while the 

-enantiomer is considered an impurity. Achieving baseline resolution (

) is challenging due to the amphoteric nature of the molecule (containing both carboxylic acid and amine groups), which leads to severe peak tailing and variable retention times.

This guide provides two distinct validated workflows: Ligand Exchange Chromatography (CLEC) for cost-effective, high-resolution separation, and Polysaccharide-based Normal Phase HPLC for robust, high-throughput industrial analysis.

Module 1: Diagnostic Workflow

Before selecting a protocol, use this decision matrix to align your method with your laboratory's capabilities and purity requirements.

MethodSelection Start START: Pazufloxacin Sample Solubility Check Solubility Start->Solubility Aqueous Soluble in Water/Buffer? Solubility->Aqueous Primary Organic Soluble in MeOH/Hexane? Solubility->Organic Secondary CLEC METHOD A: Ligand Exchange (CLEC) (Low Cost, High Skill) Aqueous->CLEC Yes (Preferred) CSP METHOD B: Polysaccharide CSP (High Cost, High Robustness) Organic->CSP Yes Opt_CLEC Optimize: [Cu2+] & pH CLEC->Opt_CLEC Opt_CSP Optimize: DEA/TEA Additive CSP->Opt_CSP

Figure 1: Method Development Decision Matrix. Select Method A for aqueous-stable samples and cost reduction. Select Method B for speed and industrial robustness.

Module 2: Troubleshooting & FAQs
Issue 1: "I have separation, but the peaks are tailing severely (

)."

Diagnosis: Fluoroquinolones like pazufloxacin have a basic piperazinyl group. This amine interacts strongly with residual silanol groups (


) on the silica support of the column, causing "drag" or tailing.

Corrective Action:

  • For Normal Phase (Method B): Add a basic modifier. The standard is 0.1% Diethylamine (DEA) or Triethylamine (TEA). These bases compete for the silanol sites, effectively "shielding" the analyte.

  • For Ligand Exchange (Method A): Ensure the pH is strictly controlled (typically pH 3.5–4.5). At this pH, the carboxylic acid is ionized to coordinate with Copper, but the silanols are protonated (neutral), reducing interaction.

Issue 2: "My resolution is dropping (

) over time."

Diagnosis:

  • Method A (CLEC): Depletion of Copper(II) ions in the stationary phase or temperature fluctuations affecting the stability of the ternary complex.

  • Method B (CSP): Accumulation of strongly retained impurities blocking the chiral cavities.

Corrective Action:

  • System Suitability: Verify column temperature. Chiral recognition is exothermic; lowering temperature (e.g., from 25°C to 15°C) often improves resolution by stabilizing the transient diastereomeric complex.

  • Regeneration: Wash the column with 100% Ethanol (for CSPs) to remove hydrophobic contaminants.

Module 3: Experimental Protocols
Protocol A: Chiral Ligand Exchange Chromatography (CLEC)

Best for: Academic research, low-budget labs, and aqueous samples.

Mechanism: This method relies on the formation of a ternary complex: [Stationary Phase] ... [Cu(II)] ... [Pazufloxacin] .[1][2][3][4] The chiral selector (L-Phenylalanine) is added to the mobile phase. The separation is driven by the difference in stability constants between the


-Pazufloxacin-Cu complex and the 

-Pazufloxacin-Cu complex.
ParameterSpecification
Column C18 Reverse Phase (e.g., ODS-2, 5 µm, 250 × 4.6 mm)
Mobile Phase 10 mM L-Phenylalanine + 5 mM CuSO

in Water : Methanol (85:15 v/v)
pH Adjustment Adjust to pH 3.5 using dilute H

SO

or NaOH
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical)
Detection UV at 254 nm

Critical Step: You must equilibrate the column with the mobile phase for at least 60 minutes to saturate the C18 surface with the hydrophobic L-Phenylalanine selector.

Protocol B: Polysaccharide-Based Normal Phase HPLC

Best for: QC labs, high throughput, and method validation.

Mechanism: Uses an amylose or cellulose derivative coated on silica. The separation is driven by steric fit (inclusion) and hydrogen bonding within the chiral cavities.

ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (70 : 30 : 0.1 v/v/v)
Additive Role DEA suppresses peak tailing (Crucial for Pazufloxacin)
Flow Rate 0.8 - 1.0 mL/min
Temperature 25°C
Detection UV at 246 nm (Pazufloxacin

)
Module 4: Mechanistic Visualization

Understanding the interaction is key to troubleshooting. Below is the logic for the Ligand Exchange mechanism, which is the most complex to optimize.

CLEC_Mechanism cluster_complex Ternary Diastereomeric Complex Cu Copper Ion (Cu²⁺) Analyte_S (S)-Pazufloxacin (Stronger Complex) Cu->Analyte_S Stable Bridge Analyte_R (R)-Pazufloxacin (Weaker Complex) Cu->Analyte_R Unstable Bridge Selector Chiral Selector (L-Phenylalanine) Selector->Cu Coordination Stationary C18 Stationary Phase Stationary->Selector Hydrophobic Interaction

Figure 2: Ligand Exchange Mechanism. The Copper ion bridges the chiral selector and the analyte. The (S)-enantiomer forms a thermodynamically more stable complex, resulting in longer retention.

References
  • Shao, H., et al. (2008). Resolution of racemic pazufloxacin with chiral additive as mobile phase by HPLC. Journal of Pharmaceutical Analysis.

  • Davankov, V. A. (2003). Enantioselective Ligand Exchange in Modern Separation Techniques. Journal of Chromatography A.

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters Technical Notes.

  • Maier, N. M., et al. (2001). Chiral separation of fluoroquinolones. Journal of Chromatography B.

Sources

Optimization

Overcoming solubility issues of ent-Pazufloxacin Mesylate in vitro

Welcome to the Technical Support Center for ent-Pazufloxacin Mesylate. Case ID: SOL-PAZ-ENT-001 Subject: Optimization of Solubility and Stability for In Vitro Applications Assigned Scientist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ent-Pazufloxacin Mesylate.

Case ID: SOL-PAZ-ENT-001 Subject: Optimization of Solubility and Stability for In Vitro Applications Assigned Scientist: Senior Application Scientist, Technical Services

Introduction: The "Invisible" Variable in Your Assay

You are likely working with ** ent-Pazufloxacin Mesylate** (the enantiomer of the antibiotic Pazufloxacin) as a chiral control or for structure-activity relationship (SAR) studies.

Crucial Technical Insight: While ent-Pazufloxacin is the optical isomer of the active drug, enantiomers possess identical physicochemical properties (solubility, pKa, melting point) in achiral environments. Therefore, the solubility challenges you face are intrinsic to the Pazufloxacin scaffold and its zwitterionic nature, not the specific chirality.

This guide treats the molecule as a fluoroquinolone mesylate salt and addresses the three primary failure modes: pH-dependent zwitterionic precipitation , metal ion chelation , and common-ion effects .

Module 1: The Mechanism of Failure

To solve the solubility issue, you must understand why it precipitates. Fluoroquinolones exhibit a U-shaped solubility profile.

  • The Zwitterion Trap: Pazufloxacin contains a basic piperazinyl group (pKa ~8.5) and an acidic carboxyl group (pKa ~5.7). At physiological pH (7.2–7.4), both groups are charged (COO⁻ and NH₂⁺), creating a net-neutral zwitterion . This species has the lowest water solubility and is most prone to crystalizing out of solution.

  • The Chelation Trap: In culture media (DMEM, RPMI), divalent cations (

    
    , 
    
    
    
    ) bind to the 3-carboxyl and 4-keto groups. This forms insoluble metal-drug complexes, often visible as fine, sandy precipitates.
Visualizing the Solubility Landscape

SolubilityMechanism LowPH Acidic pH (< 5.0) Cationic Form (High Solubility) NeutPH Neutral pH (6.8 - 7.6) Zwitterionic Form (Lowest Solubility) LowPH->NeutPH pH Adjustment HighPH Basic pH (> 9.0) Anionic Form (High Solubility) NeutPH->HighPH pH Adjustment Chelation Insoluble Metal-Drug Complex NeutPH->Chelation Precipitates via Intrinsic Insolubility Media Cell Culture Media (Ca²⁺ / Mg²⁺ Rich) Media->Chelation + Pazufloxacin (Chelation Effect)

Figure 1: The "Danger Zone" for Pazufloxacin solubility is exactly where most biological assays occur (pH 7.4). Metal ions in media exacerbate this by forming insoluble chelates.

Module 2: Validated Preparation Protocols

Do not attempt to dissolve the powder directly into culture media. Follow this two-step "Stock & Dilute" architecture.

Protocol A: Preparation of Stock Solution (Master Mix)
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Dimethyl Sulfoxide) Prevents zwitterionic stacking. Solubility > 50 mg/mL.
Alternative Solvent 0.1 M NaOH or Acetic Acid Forces the molecule into Anionic or Cationic state (High solubility).
Concentration 10 – 50 mM High enough to allow small dilution volumes (<0.5%) to avoid solvent toxicity.
Storage -20°C (Aliquot) Fluoroquinolones are light-sensitive. Avoid freeze-thaw cycles.[1]
Protocol B: The "Step-Down" Dilution Method

Target: 100 µM Working Solution in DMEM

  • Thaw your 50 mM DMSO stock solution. Vortex until perfectly clear.

  • Intermediate Dilution (Critical Step):

    • Do NOT add 2 µL of stock directly to 1 mL of media. The local high concentration will cause immediate "shock precipitation."

    • Instead: Dilute the stock 1:10 in pure water or PBS (Ca/Mg-free) first.

    • Result: 5 mM solution (10% DMSO).

  • Final Dilution:

    • Add the intermediate solution to your pre-warmed culture media (DMEM/RPMI).

    • Vortex immediately.

    • Observation: The solution should remain clear.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a fine, cloudy precipitate immediately upon adding the drug to PBS. Why?

  • Diagnosis: This is likely the Common Ion Effect or Salting Out . PBS contains high concentrations of Sodium and Potassium. While the Mesylate salt is soluble, the high ionic strength of PBS can reduce the solubility of the zwitterion.

  • The Fix: Dissolve the drug in pure water or a low-salt buffer (like 10mM Tris, pH 7.4) before adding it to the high-salt PBS environment.

Q2: My stock solution in water turned yellow/brown after a week at 4°C.

  • Diagnosis: Photodegradation or Oxidation . Fluoroquinolones are sensitive to UV/visible light.

  • The Fix: Always store stock solutions in amber vials or wrapped in aluminum foil. If the color has changed, the effective concentration is compromised. Discard and prepare fresh.

Q3: Can I use ultrasonic baths to dissolve the powder?

  • Answer: Yes, and it is highly recommended. The mesylate salt crystal lattice can be robust. Sonication (30–60 seconds) helps break the lattice energy without chemically altering the drug. Note: Ensure the water bath does not heat up significantly, as this can degrade the mesylate salt.

Q4: I am doing an MIC assay. Will the chelation with media affect my results?

  • Answer: Yes. High concentrations of

    
     in media can reduce the anti-bacterial potency of fluoroquinolones by reducing their uptake into bacteria.
    
  • The Fix: This is a known biological variable. Do not remove the ions (bacteria need them). Instead, report the specific media formulation (e.g., "Cation-Adjusted Mueller-Hinton Broth") so others can reproduce the specific degree of chelation.

Module 4: Advanced Troubleshooting Workflow

Use this logic gate to resolve persistent solubility failures.

TroubleshootingTree Start Start: Precipitate Observed SolventCheck Is Stock Solvent DMSO? Start->SolventCheck MediaCheck Is Media Serum-Free? SolventCheck->MediaCheck Yes Action1 Switch to DMSO Stock (Max 50 mg/mL) SolventCheck->Action1 No (Water) ConcCheck Is Final Conc > 200 µM? MediaCheck->ConcCheck No (Has Serum) Action2 Serum Proteins (BSA) may aid solubility. Add 5-10% FBS. MediaCheck->Action2 Yes (No proteins) Action3 Limit of Solubility Reached. Use Co-solvent: PEG300 (up to 5%) ConcCheck->Action3 Yes Action4 Check pH. If pH = 7.0-7.4, shift slightly to 7.8 ConcCheck->Action4 No

Figure 2: Decision tree for resolving persistent precipitation issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65957, Pazufloxacin. Retrieved from [Link]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Retrieved from [Link]

  • Seedher, N., & Agarwal, P. (2009). Effect of various additives on the solubility of fluoroquinolone antibiotics. Journal of Pharmaceutical Science and Technology.[2] (Demonstrates the interaction of FQs with metal ions and solubilizers).

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubility and ionization characteristics of 6-fluoroquinolones. International Journal of Pharmaceutics.[2][3][4] (Foundational text on the zwitterionic solubility U-curve).

Sources

Troubleshooting

Stabilizing ent-Pazufloxacin Mesylate in solution for experiments

Technical Guide: Stabilizing ent-Pazufloxacin Mesylate in Solution Senior Application Scientist Note: This guide addresses the stabilization of ent-Pazufloxacin Mesylate (the (R)-enantiomer of the fluoroquinolone antibio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stabilizing ent-Pazufloxacin Mesylate in Solution

Senior Application Scientist Note: This guide addresses the stabilization of ent-Pazufloxacin Mesylate (the (R)-enantiomer of the fluoroquinolone antibiotic). While the physical properties (solubility, pKa) of the ent-isomer mirror the clinically used (S)-isomer, its application in chiral recognition or mechanistic studies demands rigorous control over photodegradation , hygroscopicity , and chiral inversion . The protocols below are designed to prevent the common "silent failures" where the compound remains soluble but loses stereochemical or chemical integrity.

Part 1: The "Golden Path" Preparation Protocol

This workflow is the primary standard for preparing a stock solution that maximizes stability for in vitro and in vivo applications.

Stock Solution Preparation (10 mM - 50 mM)
  • Solvent Selection:

    • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Alternative: Sterile Water for Injection (WFI).

    • Why? DMSO prevents hydrolysis and inhibits microbial growth during storage. Water is acceptable but requires immediate filtration and -80°C storage to prevent degradation.

  • Weighing & Handling:

    • Critical Step: Weigh the powder in low-light conditions (amber light or reduced ambient light). Fluoroquinolones are photosensitizers and degrade rapidly under UV/blue light.

    • Hygroscopicity Alert: The mesylate salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water condensation, which accelerates hydrolysis.

  • Dissolution:

    • Add solvent to the powder (not vice versa) to prevent clumping.

    • Vortex gently for 30-60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. A dark yellow/brown tint indicates pre-existing photodegradation.

  • Storage:

    • Aliquot immediately into amber polypropylene tubes (avoid clear glass).

    • Store at -80°C (optimal) or -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades the mesylate salt).

Part 2: Visualization of Stabilization Logic

The following diagram outlines the critical decision pathways for maintaining stability during experimentation.

G Start Start: ent-Pazufloxacin Mesylate Powder Solvent Solvent Choice Start->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO High Stability Water Sterile Water (High Hydrolysis Risk) Solvent->Water Short-term use Dissolution Dissolution (Low Light Conditions) DMSO->Dissolution Water->Dissolution Check Visual Check: Clear/Pale Yellow? Dissolution->Check Success Aliquot into Amber Vials Store @ -80°C Check->Success Yes Fail Discard: Photodegradation Detected Check->Fail No (Dark/Brown) Precip Experimental Application (Dilution) Success->Precip Saline Precipitation Risk: Avoid High Salt/PBS directly Precip->Saline

Figure 1: Decision matrix for solvent selection and quality control checkpoints to prevent degradation.

Part 3: Troubleshooting Center (Q&A)

Category A: Solubility & Precipitation[1]

Q: My solution precipitated when I diluted the DMSO stock into PBS. Why? A: This is a "Salting Out" effect common with mesylate salts.

  • The Science: Pazufloxacin is zwitterionic. At physiological pH (7.4), it is near its isoelectric point where solubility is lowest. High ionic strength (PBS) further reduces solubility.

  • The Fix:

    • Dilute the DMSO stock into water first, then add 10x PBS/Saline to reach 1x concentration.

    • Alternatively, use a co-solvent vehicle for higher concentrations (>2 mg/mL): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1].

Q: Can I use ethanol as a primary solvent? A: No.

  • Reasoning: Pazufloxacin Mesylate is only slightly soluble in ethanol (~1-7 mg/mL) compared to DMSO (~25-55 mg/mL) or Water (>100 mg/mL). Ethanol evaporation also leads to rapid concentration changes and precipitation [2].

Category B: Stability & Degradation[2]

Q: The solution turned from pale yellow to brown after 2 hours on the bench. Is it usable? A: Discard immediately.

  • The Science: This indicates photodegradation . Fluoroquinolones undergo decarboxylation and oxidation of the piperazine ring when exposed to UV/Vis light. The brown color comes from quinone-like degradation byproducts which are often cytotoxic and non-therapeutic [3].

  • Prevention: Always wrap tubes in aluminum foil or use opaque amber plastic.

Q: How do I ensure the ent-enantiomer doesn't racemize? A: Racemization is rare but possible under extreme pH.

  • Risk Factor: Extended heating (>60°C) in highly alkaline (pH > 10) or acidic (pH < 2) conditions can promote chiral inversion at the C-3 position (though less common in quinolones than other chiral drugs).

  • Validation: If using the ent-isomer for chiral binding studies, verify optical rotation or use Chiral HPLC periodically. Store at neutral pH (6-7) to minimize proton-exchange risks.

Q: Can I autoclave the aqueous stock solution? A: Never.

  • The Science: While the solid is thermally stable, the mesylate salt in solution can hydrolyze or decarboxylate under the high pressure/temp of autoclaving.

  • The Fix: Use 0.22 µm PVDF or PES syringe filters for sterilization.

Part 4: Quantitative Data & Specifications

Table 1: Solubility Profile of Pazufloxacin Mesylate

SolventSolubility LimitStability Window (at 25°C)Notes
Water > 100 mg/mL< 24 HoursProne to hydrolysis; keep cold.
DMSO ~ 55 mg/mL1-3 MonthsRecommended. Hygroscopic; keep sealed.
Ethanol < 7 mg/mLN/APoor solubility; not recommended.
PBS (pH 7.4) ~ 10 mg/mL< 4 HoursRisk of precipitation (Isoelectric point).

Table 2: Storage Guidelines

FormTemperatureContainerMax Shelf Life
Powder -20°CAmber Glass, Desiccated3 Years
DMSO Stock -80°CAmber Polypropylene6 Months
DMSO Stock -20°CAmber Polypropylene1 Month
Working Soln 4°CFoil-wrapped< 24 Hours

Part 5: Photodegradation Pathway Visualization

Understanding how the molecule breaks down reinforces the need for light protection.

Degradation Pazu ent-Pazufloxacin (Active) Step1 Excited Triplet State Pazu->Step1 Absorption UV UV/Vis Light (Trigger) UV->Step1 Prod1 Decarboxylation (Loss of CO2) Step1->Prod1 Prod2 Defluorination (Loss of F) Step1->Prod2 Prod3 Piperazine Oxidation Step1->Prod3

Figure 2: Primary photodegradation pathways. The loss of the carboxylic acid (Decarboxylation) or Fluorine destroys biological activity.

References

  • National Center for Biotechnology Information. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances. PMC9331898. Retrieved January 28, 2026, from [Link]

Optimization

Technical Support Center: High-Fidelity Synthesis of ent-Pazufloxacin Mesylate

Current Status: Online Role: Senior Application Scientist Subject: Minimizing Racemization & Process Optimization Executive Summary & Chiral Strategy The Core Challenge: Pazufloxacin (specifically the active S-enantiomer...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Subject: Minimizing Racemization & Process Optimization

Executive Summary & Chiral Strategy

The Core Challenge: Pazufloxacin (specifically the active S-enantiomer) derives its chirality from the C-3 methyl group on the oxazine ring. The term "ent-Pazufloxacin" refers to the (R)-enantiomer (or the mirror image of the standard drug). Whether you are synthesizing the standard (S)-form or the ent-(R)-form, the chemical principles governing racemization are identical.

The Critical Control Point (CCP): The stereocenter is established early using (S)- or (R)-2-aminopropanol (Alaninol) . The highest risk of racemization occurs during the tricyclic ring closure (cyclization) and subsequent ester hydrolysis . Once the tricyclic core is formed, the chiral center is relatively robust, but prolonged exposure to high temperatures (>120°C) in high-dielectric solvents (DMSO/DMF) with strong bases can induce proton exchange at the C-3 position, leading to erosion of enantiomeric excess (ee%).

Process Modules & Troubleshooting

Module A: The Chiral Cyclization (The "Danger Zone")

This step involves the double nucleophilic substitution of a tetrafluorobenzoic acid derivative with chiral alaninol to form the tricyclic benzoxazine core.

Protocol Visualization:

Pazufloxacin_Synthesis cluster_risk CRITICAL RACEMIZATION RISK Start Tetrafluoro Precursor Inter_Open Open Chain Intermediate Start->Inter_Open + Chiral Reagent Chiral_Reagent (R)-Alaninol (for ent-Pazufloxacin) Chiral_Reagent->Inter_Open Cyclization Cyclization (Ring Closure) Inter_Open->Cyclization Base/Heat Tricyclic Tricyclic Core Cyclization->Tricyclic SNAr Subst C-10 Substitution (Aminocyclopropyl) Tricyclic->Subst Hydrolysis & Amine Coupling Salt Mesylate Salt Formation Subst->Salt MsOH

Caption: Workflow highlighting the Cyclization step as the primary thermodynamic risk for chiral inversion.

Troubleshooting Table: Cyclization Parameters

ParameterRecommended SpecificationRisk FactorCorrective Action
Base K₂CO₃ or NaHCO₃ (Weak/Medium)Strong bases (NaH, NaOEt) promote deprotonation at C-3.Switch to KF/Alumina or K₂CO₃ to maintain kinetic control.
Solvent Acetonitrile or TolueneDMSO/DMF (High Dielectric) stabilize the planar transition state, aiding racemization.Use lower boiling non-polar solvents if solubility permits.
Temp < 100°C> 120°C exponentially increases racemization rate.Extend reaction time at lower temp (80°C) rather than increasing heat.
Module B: C-10 Substitution & Hydrolysis

After the tricyclic core is formed, the 10-fluorine is substituted with (1-aminocyclopropyl) amine.[1]

  • The Trap: While the C-10 substitution itself is not chiral, the conditions (often refluxing with excess amine) can retro-actively racemize the C-3 center if the pH is too high.

  • Guidance: Use a Lewis Acid catalyst (e.g., BF₃·Et₂O) to facilitate the substitution at lower temperatures, protecting the C-3 stereocenter from thermal stress.

Module C: Mesylate Salt Formation & Optical Purification

If you detect a drop in ee% (e.g., from 99% to 94%) after the chemical synthesis, the mesylate salt formation is your opportunity to recover purity.

Protocol: Enantiomeric Upgrade via Recrystallization

  • Dissolution: Dissolve crude ent-Pazufloxacin Mesylate in Ethanol/Water (9:1) at 70°C.

  • Cooling: Slow cooling to 5°C over 4 hours.

  • Theory: The racemic crystal lattice often has different solubility properties than the enantiopure lattice. For Pazufloxacin, the enantiopure form crystallizes preferentially in specific solvent ratios.

  • Validation: Check ee% of the mother liquor vs. the crystals. The racemate should remain enriched in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: I am using (R)-Alaninol to make ent-Pazufloxacin, but my final product has low optical rotation. Why?

  • Diagnosis: Check your starting material ee%. Commercial Alaninol can vary.

  • Root Cause: If starting material is pure, you likely overheated the cyclization step (Module A).

  • Fix: Run the cyclization in Toluene with a phase transfer catalyst (e.g., TBAB) instead of DMF. This limits the reaction temperature to 110°C and reduces basicity in the organic phase.

Q2: Can I use NaH (Sodium Hydride) to speed up the ring closure?

  • Strictly No. NaH is too strong. It will deprotonate the chiral carbon (alpha to the nitrogen and near the carbonyl/vinyl system), leading to rapid racemization. Stick to Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).

Q3: How do I measure the enantiomeric excess (ee%) reliably?

  • Method: Use Chiral HPLC.[2]

  • Column: Chiralcel OD-H or equivalent.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (varied ratios).

  • Note: Standard C18 HPLC will not separate the enantiomers without chiral mobile phase additives (like L-phenylalanine/Cu²⁺ complexes) [2].

Q4: Does the mesylate salt racemize in solution?

  • Stability: Pazufloxacin Mesylate is stable in acidic and neutral aqueous solution. However, avoid storing it in basic solution (pH > 9) for prolonged periods, as this re-enables the deprotonation mechanism at C-3.

References

  • Mechanism of Action & Structure

    • Patsnap Synapse. (2024). "Mechanism of Pazufloxacin Mesilate." Link

  • Chiral Separation & Analysis

    • Yang, G., et al. (2004).[2] "Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives." Journal of Liquid Chromatography & Related Technologies. Link

  • Synthesis & Process Chemistry

    • Google Patents. (2011). "CN102295652A - Improvement method for pazufloxacin mesylate synthesis process." Link

  • Crystallography & Salt Forms

    • MDPI. (2017). "Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate." Crystals. Link

  • General Fluoroquinolone Racemization

    • NIH. (2008).[3] "Racemization in Prins Cyclization Reactions" (Mechanistic analog for oxocarbenium intermediates).[4] Link

Sources

Troubleshooting

Addressing matrix effects in bioanalysis of ent-Pazufloxacin Mesylate

Center for High-Precision Chiral Bioanalysis Status: Operational Topic: Mitigation of Matrix Effects in LC-MS/MS Chiral Quantification Target Analyte: ent-Pazufloxacin (R-enantiomer) & Pazufloxacin (S-enantiomer) Matrix:...

Author: BenchChem Technical Support Team. Date: February 2026

Center for High-Precision Chiral Bioanalysis

Status: Operational Topic: Mitigation of Matrix Effects in LC-MS/MS Chiral Quantification Target Analyte: ent-Pazufloxacin (R-enantiomer) & Pazufloxacin (S-enantiomer) Matrix: Human Plasma/Urine

Executive Summary

Welcome to the technical support hub. You are likely here because you are observing ion suppression , retention time shifts , or loss of chiral resolution in your ent-Pazufloxacin assays.

Pazufloxacin is a zwitterionic fluoroquinolone. The analysis of its enantiomer (ent-Pazufloxacin) requires strict control over matrix effects (ME) because biological phospholipids often co-elute with chiral analytes , causing severe signal suppression and compromising the peak valley-to-height ratio required for enantiomeric separation.

Module 1: Diagnosis & Assessment

Q: How do I distinguish between "Matrix Effect" and "Column Fouling"?

A: In chiral bioanalysis, these two often look identical (signal loss). You must decouple them using the Post-Column Infusion test.

  • The Mechanism: Matrix effects are instantaneous ionization competitions in the source. Column fouling is a physical degradation of the chiral selector (e.g., Vancomycin or AGP) by matrix proteins, leading to peak broadening.

Diagnostic Protocol: The "Visual" Infusion Test
  • Setup: Infuse a neat solution of ent-Pazufloxacin (100 ng/mL) post-column at 10 µL/min into the MS source.

  • Injection: Simultaneously inject a "blank" extracted matrix sample (processed via your current method) into the LC column.

  • Observation: Monitor the baseline of the infused analyte.

    • Drop in baseline at retention time:Matrix Effect (Ion Suppression).[1][2][3][4]

    • Stable baseline, but broad peaks in QC samples:Column Fouling .

Quantitative Assessment: The Matuszewski Method

Use this workflow to calculate the exact Matrix Factor (MF).[1]

Matuszewski_Method SetA Set A: Neat Standard (Analyte in Buffer) Calc_ME Calculate Matrix Effect (ME) ME (%) = (B / A) × 100 SetA->Calc_ME SetB Set B: Post-Extraction Spike (Analyte spiked into extracted blank matrix) SetB->Calc_ME Calc_RE Calculate Recovery (RE) RE (%) = (C / B) × 100 SetB->Calc_RE SetC Set C: Pre-Extraction Spike (Analyte spiked into matrix, then extracted) SetC->Calc_RE Decision Interpretation Calc_ME->Decision Result_Supp ME < 85% Suppression (Risk of False Negative) Decision->Result_Supp Result_Enh ME > 115% Enhancement (Risk of False Positive) Decision->Result_Enh

Figure 1: The Matuszewski protocol for differentiating Extraction Recovery (RE) from Matrix Effects (ME). For ent-Pazufloxacin, aim for an ME between 85-115%.

Module 2: Sample Preparation Strategy

Q: Why is Protein Precipitation (PPT) failing for ent-Pazufloxacin?

A: PPT removes proteins but leaves phospholipids (glycerophosphocholines) in the supernatant.

  • The Science: Phospholipids are hydrophobic and often elute late in the gradient, exactly where chiral columns (like Chirobiotic V or AGP) release fluoroquinolones.

  • The Fix: You must use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) tailored to the zwitterionic nature of Pazufloxacin.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Pazufloxacin has a basic amine and an acidic carboxyl group. A mixed-mode mechanism provides the cleanest extract.

StepReagent/ConditionMechanism
1.[1][5] Conditioning Methanol followed by WaterActivate sorbent pores.
2. Loading Plasma diluted 1:1 with 2% Formic AcidAcidifies drug (positive charge on amine) to bind to cation exchange resin.
3. Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
4. Wash 2 Methanol (100%)CRITICAL: Removes neutral phospholipids and hydrophobic matrix components.
5. Elution 5% Ammonium Hydroxide in MethanolNeutralizes the amine/sorbent interaction, releasing the drug.

Tech Note: If using LLE, avoid simple ethyl acetate. Use Dichloromethane:Isopropanol (90:10) at neutral pH to extract the zwitterion efficiently while leaving polar matrix components behind [2].

Module 3: Chromatographic Optimization

Q: How do I maintain chiral resolution in the presence of matrix?

A: Matrix components can act as "dynamic coating" on chiral stationary phases, reducing their selectivity.

1. Column Selection for MS Compatibility

Avoid normal-phase chiral methods (Hexane/IPA) as they are incompatible with ESI-MS.

  • Recommended: Macrocyclic Glycopeptide (e.g., Chirobiotic V ) or Immobilized Protein (e.g., AGP ) columns.

  • Mode: Polar Ionic Mode or Reversed-Phase.

2. Mobile Phase Additives

Fluoroquinolones chelate metal ions in the LC system, causing peak tailing that masks the ent-enantiomer.

  • The Fix: Add Ammonium Acetate (5-10 mM) to the mobile phase. This competes with the drug for metal binding sites and stabilizes the zwitterionic form [1].

Workflow: Chiral LC-MS Optimization

Chiral_Optimization Start Start: Peak Tailing or Poor Resolution Step1 Check pH Start->Step1 Step2 Add 5mM Amm. Acetate Step1->Step2 Stabilize Zwitterion Step3 Column Choice Step2->Step3 Opt1 Chirobiotic V (Vancomycin) Step3->Opt1 Primary Choice Opt2 Cellobiohydrolase (CBH) Step3->Opt2 Alternative Decision Is Resolution > 1.5? Decision->Step1 No (Re-adjust pH) Final Validate with Matrix-Matched Std Decision->Final Yes Opt1->Decision Opt2->Decision

Figure 2: Optimization logic for chiral fluoroquinolone separation. Ammonium acetate is mandatory to prevent metal chelation tailing.

Module 4: Quantification & Internal Standards

Q: Can I use Enoxacin or Ciprofloxacin as an Internal Standard?

A: NO. For chiral bioanalysis, analog internal standards are dangerous.

  • Reason: Matrix effects are time-dependent. If the IS elutes 0.5 minutes away from ent-Pazufloxacin, it may experience a completely different suppression zone (e.g., a phospholipid peak).

  • Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Pazufloxacin-d3 or -13C).

  • Why: The SIL-IS has the exact same physicochemical properties and retention time as the analyte. It will suffer the exact same matrix effect, mathematically canceling out the error in the area ratio calculation [3].

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Suh, J. H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor (Application of extraction principles to complex matrices). MDPI.

  • Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research.

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry. (Context on chiral stationary phase selection).

For further assistance, contact the Application Support Team with your specific LC-MS/MS parameters and chromatograms.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of ent-Pazufloxacin

The following technical guide addresses the stereoselective synthesis of ent-Pazufloxacin (the (R)-(+)-enantiomer of the commercial antibiotic Pazufloxacin). This guide focuses on overcoming yield bottlenecks associated...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stereoselective synthesis of ent-Pazufloxacin (the (R)-(+)-enantiomer of the commercial antibiotic Pazufloxacin). This guide focuses on overcoming yield bottlenecks associated with the inversion of the standard chiral pool strategy and the optimization of the fluoroquinolone core cyclization.

Introduction: The Stereochemical Challenge

Pazufloxacin is commercially available as the (S)-(-) enantiomer. Its chiral center at the C-3 position (derived from the methyl group of the oxazine ring) dictates its binding affinity to bacterial DNA gyrase. The synthesis of ent-Pazufloxacin (the (R)-enantiomer) is critical for Structure-Activity Relationship (SAR) studies and chiral toxicology panels.

The primary yield-limiting factors in this synthesis are not merely chemical conversion but stereochemical erosion (racemization) during the cyclization of the benzoxazine core and purification losses due to poor crystallization of the non-standard enantiomer.

This guide reverses the standard industrial protocol, utilizing (R)-Alaninol (D-Alaninol) as the chiral progenitor, and introduces an optimized "Telescoped DMSO Process" to maximize throughput.

Module 1: Core Synthesis & Chiral Fidelity

The Issue: Low Yield in the Chiral Core Formation

User Complaint: "I am observing a 40% yield drop during the cyclization of the benzoxazine ring, and the enantiomeric excess (ee) drops from >99% to 88%."

Root Cause Analysis: The standard cyclization using potassium carbonate in DMF at high temperatures (>100°C) often promotes partial racemization of the chiral amino-alcohol intermediate. Furthermore, the isolation of the oily intermediate leads to significant physical loss.

Solution: The Low-Temp DMSO Telescoping Protocol

Switching the solvent to Dimethyl Sulfoxide (DMSO) allows for a lower activation energy barrier, permitting the nucleophilic substitution and cyclization to proceed at 60–70°C rather than the traditional 100°C+. This preserves the chiral center integrity.[1]

Optimized Protocol (Step-by-Step)
  • Chiral Precursor Selection:

    • Standard: Uses (S)-2-aminopropanol (L-Alaninol).

    • ent-Pazufloxacin: Must use (R)-(-)-2-aminopropanol (D-Alaninol). Ensure optical purity >99.5%.

  • Nucleophilic Substitution:

    • Charge a reactor with 2,3,4,5-tetrafluorobenzoic acid ester (1.0 eq) and DMSO (5 vol).

    • Cool to 15°C. Add (R)-2-aminopropanol (1.1 eq) slowly to control exotherm.

    • Add Triethylamine (TEA) (1.2 eq) as a proton scavenger.

    • Critical Checkpoint: Monitor by HPLC.[2][3] Conversion should be >95% within 2 hours at 25°C.

  • Cyclization (The Yield Maker):

    • Do NOT isolate the intermediate.[4]

    • Add Potassium Carbonate (K₂CO₃, 2.5 eq) directly to the DMSO mixture.

    • Heat to 65°C ± 2°C . (Strict control: <60°C is too slow; >75°C risks racemization).

    • Agitate for 8–10 hours .

    • Quench: Cool to 20°C and pour into ice water (10 vol). The (R)-difluoro-benzoxazine core will precipitate.

Data: Solvent & Temperature Impact on Yield

ParameterStandard (DMF, 110°C)Optimized (DMSO, 65°C)Impact
Reaction Time 4–6 Hours8–10 HoursSlower, but controlled
Racemization 5–12% loss of ee< 0.5% loss of ee High Chiral Fidelity
Isolated Yield 55–60%82–85% +25% Yield Increase
Impurity Profile High oligomer contentClean profileSimplified workup

Module 2: The Side Chain Coupling (1-Aminocyclopropane)

The Issue: Impurity Formation During Substitution

User Complaint: "Coupling the (R)-core with 1-aminocyclopropane results in a 'sticky' reaction mixture and a difficult-to-crystallize product."

Root Cause Analysis: The 1-aminocyclopropane moiety is highly nucleophilic but also prone to dimerization or ring-opening under harsh acidic/basic conditions. In the synthesis of the ent-isomer, impurities often co-elute because standard HPLC methods are developed for the (S)-isomer.

Solution: Boron Chelate-Assisted Substitution

Using a boron chelate (Boron trifluoride etherate or boric acid/acetic anhydride) activates the 7-position fluorine specifically, allowing the substitution to occur under milder conditions.

Workflow Visualization (DOT Diagram)

G Start Start: (R)-Alaninol (Chiral Source) Core Intermediate A: (R)-Difluoro-benzoxazine Core Start->Core DMSO, 65°C (Strict Temp Control) Chelate Boron Chelate Complex (Activation Step) Core->Chelate B(OAc)3 / Ac2O Substitution Nucleophilic Substitution (1-Aminocyclopropane) Chelate->Substitution Selective F-displacement Substitution->Core Recycle Unreacted Core (If Conversion <90%) Hydrolysis Hydrolysis & Deprotection Substitution->Hydrolysis NaOH / EtOH Final Target: ent-Pazufloxacin Mesylate Hydrolysis->Final MsOH Crystallization

Caption: Optimized workflow for ent-Pazufloxacin synthesis highlighting the boron-chelate activation path.

Module 3: Purification & Enantiomeric Enrichment

The Issue: Crystallizing the "Wrong" Enantiomer

User Complaint: "My ent-Pazufloxacin mesylate is oiling out instead of crystallizing. Standard seed crystals (S-form) don't work."

Technical Insight: Crystallization is a highly specific molecular recognition event. You cannot use commercial Pazufloxacin seeds to crystallize ent-Pazufloxacin; they will inhibit nucleation or induce racemate crystallization.

Troubleshooting Guide: Induced Nucleation
  • Solvent System: Use Ethanol/Water (9:1) . Avoid pure water as it increases solubility too much for the mesylate salt.

  • Spontaneous Nucleation (The "Scratch" Method):

    • Since you likely lack (R)-seeds, cool a small aliquot of the oily mesylate solution to 0°C.

    • Scratch the inner glass surface vigorously with a glass rod.

    • Once the first crystals form (this may take 24h), use these as Master Seeds for the main batch.

  • Polymorph Control:

    • Pazufloxacin mesylate exists in anhydrous and hemihydrate forms.

    • For maximum stability, target the anhydrous form by drying at 80°C under vacuum for 4 hours.

Frequently Asked Questions (FAQ)

Q1: Can I use the same HPLC column for ent-Pazufloxacin as I do for the commercial drug? A: Yes, but the order of elution will reverse if you are using a chiral column (e.g., Chiralpak IA/IB). On an achiral C18 column, they will have identical retention times. To measure Optical Purity (ee), you must use a chiral stationary phase.

  • Recommendation: Chiralpak IA, Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).

  • Expected Result: ent-Pazufloxacin ((R)-isomer) will elute at the time typically assigned to the "impurity" in standard commercial assays.

Q2: Why does my reaction turn black during the cyclization step? A: This indicates thermal decomposition (polymerization of the fluoro-aromatic).

  • Fix: Your temperature likely spiked above 80°C, or your DMSO is wet. Ensure DMSO water content is <0.1% (Karl Fischer) and strictly maintain T < 70°C.

Q3: I used (S)-Alanine by mistake. Can I invert the stereocenter later? A: No. The stereocenter is quaternary and part of the fused ring system. Inversion is chemically impossible without destroying the molecule. You must restart with (R)-Alaninol .

References

  • Google Patents. Improvement method for pazufloxacin mesylate synthesis process (CN102295652A). Retrieved from .

  • National Institutes of Health (NIH). Pazufloxacin Toyama Chemical Co. Curr Opin Investig Drugs.[5] 2000. Retrieved from .

  • MDPI. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Retrieved from .

  • Beilstein Journals. Total synthesis of ent-pavettamine (Example of "ent" synthesis strategy). Retrieved from .

  • BOC Sciences. Chiral Synthesis & Resolution Services.[] Retrieved from .

Sources

Troubleshooting

Technical Support Center: Pazufloxacin Chiral HPLC Optimization

Introduction: The Zwitterionic Challenge Pazufloxacin (PZFX) presents a unique chromatographic challenge due to its amphoteric (zwitterionic) nature. As a fluoroquinolone, it possesses both a basic amine functionality (t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Pazufloxacin (PZFX) presents a unique chromatographic challenge due to its amphoteric (zwitterionic) nature. As a fluoroquinolone, it possesses both a basic amine functionality (the 1-aminocyclopropyl group) and an acidic carboxylic acid group.

In chiral HPLC, peak tailing of Pazufloxacin is rarely a simple column failure. It is almost exclusively a secondary interaction artifact . The basic amine interacts with residual silanols on the silica support (causing tailing), while the carboxylic acid can lead to ionization equilibrium issues (causing broadening or fronting). Furthermore, fluoroquinolones are notorious for chelating trace metals in the HPLC system, leading to severe peak distortion.

This guide moves beyond basic method parameters to address the mechanistic root causes of peak shape deterioration.

Module 1: Mechanistic Diagnostics

Why is my peak tailing?

The following diagram illustrates the three competing interactions occurring inside your column that destroy peak symmetry.

PZFX_Interactions PZFX Pazufloxacin (Analyte) CSP Chiral Selector (Amylose/Cellulose) PZFX->CSP Primary Interaction (Desired Separation) Silanol Residual Silanols (Silica Support) PZFX->Silanol Ion-Exchange (Severe Tailing) Metal Trace Metals (Frit/Tubing) PZFX->Metal Chelation (Peak Broadening) Resolution Enantiomeric Resolution CSP->Resolution Tailing Peak Tailing (As > 1.2) Silanol->Tailing Metal->Tailing

Figure 1: Mechanistic pathways affecting Pazufloxacin peak shape. Green represents the desired separation pathway; red and yellow represent parasitic secondary interactions.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am using a standard Chiralpak AD-H column with Hexane/IPA, but the tailing factor is > 2.0. What is missing?

Diagnosis: Unsuppressed Silanol Activity. The basic amine in Pazufloxacin is interacting with the acidic silanols of the silica support. Neutral alcohols (IPA) cannot suppress this. Solution:

  • Add a Basic Modifier: Introduce 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for the silanol sites, blocking them from the drug.

  • Switch Alcohol: Ethanol often provides sharper peaks for fluoroquinolones than IPA due to better solubility and mass transfer kinetics.

Q2: I added DEA, but now the peak is broad and slightly fronting.

Diagnosis: Ionization Mismatch (Zwitterion Effect). While DEA suppressed the silanols, the carboxylic acid moiety of Pazufloxacin might now be ionizing, creating a mixture of neutral and anionic species that migrate at different rates. Solution:

  • The "Double Additive" Technique: Use 0.1% DEA + 0.1% Trifluoroacetic Acid (TFA) simultaneously.

    • Why? This forms a buffer in the organic phase, forcing the molecule into a single, consistent ionization state (or neutral zwitterion), significantly sharpening the peak.

Q3: My resolution degrades over time, and the column backpressure is rising.

Diagnosis: Sample Precipitation or Metal Contamination. Pazufloxacin Mesylate (salt form) has poor solubility in pure Hexane. Solution:

  • Solubility Check: Ensure the sample is dissolved in the mobile phase, not pure Ethanol/Methanol. If the sample solvent is too strong, it causes "breakthrough" (distorted peak shape).

  • Metal Scavenging: If using older stainless steel systems, flush the system with 0.1% EDTA (aqueous) overnight, then re-equilibrate. Fluoroquinolones chelate iron leached from frits.

Module 3: The "Gold Standard" Protocol

This protocol uses a polysaccharide-based CSP, which is the industry standard for robustness compared to ligand-exchange methods.

Chromatographic Conditions
ParameterSpecificationNotes
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : DEA : TFA Ratio: 60 : 40 : 0.1 : 0.1
Flow Rate 1.0 mL/minAdjust based on backpressure (< 80 bar)
Temperature 25°C - 30°CLower temp improves resolution; Higher temp improves peak shape.
Detection UV @ 290 nm or 330 nm330 nm is more specific; 290 nm is more sensitive.
Sample Conc. 0.5 mg/mLDissolve in Mobile Phase.
Mobile Phase Preparation (Critical Step)

Do not simply dump additives into the bottle.

  • Measure 400 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) and mix.

  • Add 1.0 mL of Trifluoroacetic Acid (TFA) and mix. (Note: Exothermic reaction is negligible at this volume, but adding acid/base sequentially prevents salt precipitation).

  • Add 600 mL of n-Hexane.

  • Degas by sonication for 10 minutes. Do not vacuum filter aggressive volatile mixtures if possible, to avoid changing ratios.

Module 4: Decision Tree for Optimization

Use this logic flow to finalize your method development.

Optimization_Flow Start Start: Initial Injection (Hexane/EtOH 50:50) Check_Tailing Check Tailing Factor (As) Start->Check_Tailing High_Tailing As > 1.5 Check_Tailing->High_Tailing Add_DEA Add 0.1% DEA High_Tailing->Add_DEA Check_Width Check Peak Width Add_DEA->Check_Width Broad Broad / Fronting Check_Width->Broad Add_Double Add 0.1% TFA (Double Additive Mode) Broad->Add_Double Check_Res Check Resolution (Rs) Add_Double->Check_Res Low_Res Rs < 1.5 Check_Res->Low_Res Success Optimal Method Check_Res->Success Rs > 2.0 Lower_Temp Decrease Temp to 20°C OR Reduce EtOH % Low_Res->Lower_Temp Lower_Temp->Success

Figure 2: Step-by-step logic for optimizing Pazufloxacin separation.

References

  • Zhang, Z., Yang, G., Wang, D., Liang, G., & Chen, Y. (2004). Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives.[1] Journal of Liquid Chromatography & Related Technologies, 27(5), 813–827.[2]

  • Enose, A. A., et al. (2009). Liquid Chromatographic Method for the Determination of R-Enantiomer of Pazufloxacin in Pazufloxacin Mesylate. E-Journal of Chemistry, 6(S1), S273-S278. Note: Validates the use of reverse-phase approaches for similar fluoroquinolone purities.
  • Shao, B., et al. (2016). Recent advances in chiral separation of fluoroquinolones by chromatography and capillary electrophoresis. Journal of Chromatography B, 1021, 1-13. Note: Comprehensive review on the "Double Additive" effect for zwitterionic fluoroquinolones.

Sources

Optimization

Technical Support Center: Pazufloxacin Chiral Separation Guide

[1] Ticket ID: PZ-CSP-001 Subject: Selection and Optimization of Chiral Stationary Phases (CSP) for Pazufloxacin Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open for Consultation[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PZ-CSP-001 Subject: Selection and Optimization of Chiral Stationary Phases (CSP) for Pazufloxacin Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open for Consultation[1]

Executive Summary & Molecule Profile

Pazufloxacin is a fourth-generation fluoroquinolone antibiotic.[1] Its chiral center is located on the amino-cyclopropyl ring.[1] The (S)-enantiomer is the pharmacologically active form, making enantiomeric purity critical for regulatory compliance (ICH Q3A/Q6A).[1]

The Challenge: Pazufloxacin is amphoteric (zwitterionic).[1] It contains a basic amine group and an acidic carboxylic acid group.[1] This duality causes severe peak tailing and solubility issues on standard CSPs unless specific mobile phase conditions are met.[1]

Recommended Primary CSP: Immobilized Polysaccharide (e.g., Chiralpak IC) Recommended Secondary CSP: Coated Amylose (e.g., Chiralpak AD-H) [1]

CSP Selection: The Decision Matrix

Do not rely on trial-and-error. Use this logic to select your column.

Q: Why is Chiralpak IC (Immobilized) the top recommendation over AD-H?

A: While Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) often provides higher selectivity for fluoroquinolones, it is a coated phase.[1] Pazufloxacin has poor solubility in standard hexane-based mobile phases.[1]

  • The Advantage: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) is immobilized .[1] This allows you to use "forbidden" solvents like Dichloromethane (DCM), THF, or 100% Ethyl Acetate to solubilize the sample without stripping the chiral selector.[1]

  • The Mechanism: The electron-withdrawing chlorine groups on the IC selector create a unique electronic environment that often resolves the dipole moments of the quinolone core better than the methyl groups on AD-H.[1]

Q: When should I consider Ligand Exchange (CMPA) instead of a CSP?

A: If your lab is cost-constrained and cannot afford dedicated chiral columns.[1]

  • Method: Use a standard C18 (ODS) column with a Chiral Mobile Phase Additive (CMPA) like L-Phenylalanine-Copper(II) complex.[1]

  • Trade-off: This method is less robust, requires long equilibration times, and is incompatible with MS detection (non-volatile salts).[1] For drug development/QC, stick to Polysaccharide CSPs. [1]

Visual: CSP Selection Workflow

CSP_Selection Start START: Pazufloxacin Sample Solubility Check Solubility in Hexane/EtOH (50:50) Start->Solubility Soluble Soluble (>1 mg/mL) Solubility->Soluble Yes Insoluble Insoluble / Precipitates Solubility->Insoluble No ADH Primary Choice: Chiralpak AD-H (Normal Phase) Soluble->ADH IC Primary Choice: Chiralpak IC (Immobilized) Insoluble->IC Mode_NP Mode: Normal Phase (Hexane/EtOH + Additives) ADH->Mode_NP Mode_POM Mode: Polar Organic (Acetonitrile/MeOH + Additives) IC->Mode_POM Use Aggressive Solvents

Figure 1: Decision tree for selecting the stationary phase based on sample solubility and mobile phase compatibility.

Mobile Phase Optimization (The "Secret Sauce")

The column is only 50% of the solution. For Pazufloxacin, the mobile phase additives are the other 50%.

Q: My peaks are tailing severely (As > 1.5). Is the column dead?

A: Likely not. You are seeing zwitterionic interaction .

  • The Cause: The basic amine interacts with residual silanols on the silica support (tailing), while the carboxylic acid creates non-specific hydrogen bonding.

  • The Fix: You must use Dual Additives .

    • Acid: 0.1% Trifluoroacetic acid (TFA)

      
       Suppresses ionization of the carboxylic acid (-COOH).[1]
      
    • Base: 0.1% Diethylamine (DEA)

      
       Masks the silanol sites and suppresses the amine ionization.[1]
      
  • Protocol: Prepare the organic modifier (e.g., Ethanol) with both additives pre-mixed before combining with Hexane.

Q: Can I use Reversed Phase (RP) conditions?

A: Yes, but be careful.

  • Column: Chiralpak IC-3 or AD-3 R (Reverse Phase versions).[1]

  • Conditions: Acetonitrile/Phosphate Buffer (pH 2.0 - 3.0).[1]

  • Warning: At neutral pH, Pazufloxacin is poorly soluble in water.[1] You must keep the pH acidic (below pKa ~5.5 of the carboxyl group) to keep it in solution and protonated.

Troubleshooting Guide (FAQs)

Issue 1: Retention Time Drift
Possible CauseDiagnostic StepCorrective Action
Temperature Fluctuation Check column oven stability. Chiral recognition is thermodynamically driven.[1]Set oven to 25°C ± 0.1°C . Even a 1°C shift can alter selectivity (

).[1]
Additive Evaporation Are you using volatile additives (DEA/TFA) in an open reservoir?Prepare fresh mobile phase daily. Cap bottles tightly.
Column Memory Effect Did you recently switch mobile phases (e.g., from RP to NP)?Flush with 100% Ethanol (for Immobilized IC) or 90% Hexane/10% IPA (for Coated AD) for 20 column volumes.[1]
Issue 2: Split Peaks / Doublets (Non-Chiral)

Q: I see four peaks instead of two. Is it degrading? A: It is likely a solvent mismatch .[1]

  • Explanation: If you dissolve Pazufloxacin in 100% DMSO or Methanol and inject it into a Hexane-rich mobile phase, the sample precipitates momentarily at the column head, causing peak splitting.[1]

  • Solution: Dissolve the sample in the mobile phase . If insoluble, use the component with the highest solubility (e.g., the alcohol portion) and inject smaller volumes (< 5 µL).[1]

Standard Operating Procedure (SOP): Screening Protocol

Objective: Isolate (S)-Pazufloxacin from (R)-enantiomer.

Step 1: System Preparation

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1][2]

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 295 nm (Pazufloxacin max absorbance).[1]

Step 2: Mobile Phase Preparation (Polar Organic Mode)

  • Solvent A: Acetonitrile (HPLC Grade).[1]

  • Solvent B: Methanol containing 0.1% DEA and 0.1% TFA.[1]

  • Ratio: Start with 100% Solvent B. If retention is too low, switch to Solvent A/B (50:50).[1]

Step 3: Equilibration

  • Flush column for 30 minutes. Monitor baseline stability.

Step 4: Injection

  • Inject 5 µL of 0.5 mg/mL Racemic Pazufloxacin.[1]

  • Target Criteria: Resolution (

    
    ) > 1.5; Tailing Factor (
    
    
    
    ) < 1.3.
Visual: Troubleshooting Logic Loop

Troubleshooting Problem Issue Detected Tailing Peak Tailing (Tf > 1.5) Problem->Tailing Drift RT Shifting Problem->Drift NoRes No Separation Problem->NoRes Action_Additives Add 0.1% TFA + 0.1% DEA Tailing->Action_Additives Action_Temp Stabilize Temp (25°C) Drift->Action_Temp Action_ChangeCol Switch to Chiralpak IC (Polar Organic Mode) NoRes->Action_ChangeCol

Figure 2: Rapid diagnostic loop for common chromatographic failures.

References

  • Yang, G. et al. (2004).[1][3] Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives. Journal of Liquid Chromatography & Related Technologies. [1]

  • Chiral Technologies. (n.d.).[1][2] Instruction Manual for CHIRALPAK® IC.

  • Siczek, M. et al. (2018).[1] Enantioseparation of fluoroquinolones on polysaccharide-based chiral stationary phases. Journal of Chromatography A. (General reference for fluoroquinolone behavior on Amylose/Cellulose phases).

  • Maier, N.M. et al. (2001).[1] Chiral separation of fluoroquinolone antibiotics. Journal of Chromatography B. (Foundational text on zwitterionic separation challenges).

Sources

Troubleshooting

Technical Support Center: ent-Pazufloxacin Mesylate Analytics

Topic: Method Development & Troubleshooting for ent-Pazufloxacin Mesylate Content Type: Technical Guide & FAQ Audience: Analytical Chemists, QC Scientists, Pharmaceutical Researchers Introduction: The Chiral Challenge We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting for ent-Pazufloxacin Mesylate Content Type: Technical Guide & FAQ Audience: Analytical Chemists, QC Scientists, Pharmaceutical Researchers

Introduction: The Chiral Challenge

Welcome to the technical support hub for Pazufloxacin Mesylate . As a Senior Application Scientist, I understand that your primary challenge with this molecule is not just standard retention, but the specific resolution of the active (S)-enantiomer from its optical impurity, ent-Pazufloxacin (the (R)-enantiomer).

Pazufloxacin is a fused tricyclic fluoroquinolone. Its zwitterionic nature, combined with the requirement to separate enantiomers, creates a complex method development landscape. This guide prioritizes the "Ent" separation challenge, followed by peak shape optimization and stability profiling.

Module 1: Chiral Separation (The "Ent" Factor)

Core Issue: Standard C18 columns cannot separate ent-Pazufloxacin from the active API. You see a single peak, masking the impurity.

Q: How do I separate the enantiomers without buying an expensive Chiral Stationary Phase (CSP)?

A: You can utilize Chiral Mobile Phase Additives (CMPA) on a standard C18 column. While modern polysaccharide columns (e.g., Chiralpak IG) are effective, a proven cost-effective method involves Ligand Exchange Chromatography (LEC) . This technique uses a copper complex to form a transient diastereomer with the analyte in the mobile phase.

The "Hack" Protocol (Ligand Exchange):

  • Column: Standard C18 (ODS), 5 µm (e.g., Shimadzu CLC-ODS or equivalent).

  • Mobile Phase: Methanol : Phenylalanine-Copper Solution (30:70 v/v).

  • Preparation of Additive:

    • Dissolve L-Phenylalanine (8 mmol/L).

    • Dissolve Copper Sulfate (CuSO₄, 6.3 mmol/L).[1]

    • Adjust pH to 3.5 (Critical step to ensure complex stability).

  • Mechanism: The Cu(II) ion forms a bridge between the L-phenylalanine (in mobile phase) and the Pazufloxacin enantiomers. The (S)-Pazufloxacin and (R)-Pazufloxacin form complexes with different stabilities, resulting in different retention times.

Q: I am using a Chiral Column (CSP) but the resolution is poor (< 1.5). Why?

A: Fluoroquinolones are "sticky." The secondary amine at the C-10 position interacts with the silica backbone of coated chiral columns.

  • Troubleshooting: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. This blocks non-specific binding sites on the stationary phase, sharpening the peaks and improving resolution (

    
    ).
    
Visualization: Chiral Method Development Logic

ChiralMethodology Start Start: Chiral Separation Needed Budget Budget/Column Availability? Start->Budget CSP_Route High Budget: Select CSP Column Budget->CSP_Route Have CSPs LEC_Route Low Budget: Standard C18 Column Budget->LEC_Route Only C18 CSP_Opt Polysaccharide Column (e.g., Chiralpak IG/IB) CSP_Route->CSP_Opt LEC_Setup Ligand Exchange Setup: L-Phe + CuSO4 LEC_Route->LEC_Setup CSP_Tailing Issue: Peak Tailing? CSP_Opt->CSP_Tailing CSP_Fix Add 0.1% DEA/TEA to Mobile Phase CSP_Tailing->CSP_Fix Yes Success Resolution (Rs) > 1.5 CSP_Tailing->Success No CSP_Fix->Success LEC_pH CRITICAL: Adjust pH to 3.5 LEC_Setup->LEC_pH LEC_pH->Success

Figure 1: Decision tree for selecting between Chiral Stationary Phases (CSP) and Ligand Exchange Chromatography (LEC) for Pazufloxacin separation.

Module 2: Peak Tailing & Shape (The "Silanol" Effect)

Core Issue: Pazufloxacin contains a basic amine group (cyclopropyl amine) and an acidic carboxylic group. On standard C18 columns, the amine interacts with residual silanols (


), causing severe peak tailing (

).
Q: My peak looks like a shark fin (severe tailing). How do I fix this?

A: You are witnessing Silanophilic Interaction .[2] The positively charged amine is binding to ionized silanols.

  • Solution 1 (The pH Suppressor): Lower the mobile phase pH to 3.0 . At this pH, surface silanols are protonated (neutral) and will not bind the amine.

  • Solution 2 (The Blocker): Add Triethylamine (TEA) at 0.5% - 1.0% to the aqueous buffer. TEA competes for the silanol sites, effectively "capping" the column in situ.

Recommended Achiral Mobile Phase (Purity/Assay):

  • Buffer: 0.05 M Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

  • Organic: Methanol or Acetonitrile.[2][3]

  • Ratio: 85:15 (Buffer:Organic) – Note: High aqueous content is often needed due to the polarity of the mesylate salt.

Module 3: Stability & Degradation Profiling

Core Issue: Pazufloxacin Mesylate is sensitive to specific stress conditions.[4] Mistaking a degradation product for an impurity is a common error.

Q: I see new peaks appearing after sample preparation. Is the drug unstable?

A: It depends on your diluent and environment.

  • Alkaline Instability (CRITICAL): Pazufloxacin degrades rapidly in basic conditions.

    • Evidence: In 0.1 N NaOH, degradation can reach ~20% very quickly.[4]

    • Action:Never use basic diluents. Keep sample pH < 6.0.[2][3][5][6]

  • Oxidative Susceptibility: The molecule is sensitive to oxidation (e.g., H₂O₂), producing N-oxide degradants.

    • Action: Use fresh solvents; avoid vigorous vortexing if not necessary.

  • Photostability: While some literature suggests moderate stability, fluoroquinolones are historically photosensitive.

    • Action: Always use Amber Glassware for sample preparation to rule out photo-degradation artifacts.

Summary of Degradation Risks:

Stress ConditionStability RatingMajor RiskMitigation
Acidic (HCl) HighMinimalNone required.
Alkaline (NaOH) Very Low Rapid Hydrolysis Maintain pH < 6.0.
Oxidative (H₂O₂) LowN-OxidationFresh solvents, minimize headspace.
Thermal ModerateSlow degradationStore standards at 4°C.
Visualization: Degradation Pathway Analysis

StabilityPath cluster_alkali Alkaline Stress (pH > 8) cluster_ox Oxidative Stress Pazu Pazufloxacin Mesylate Hydrolysis Ring Opening/Hydrolysis (Rapid Degradation) Pazu->Hydrolysis 0.1 N NaOH Oxidation N-Oxide Impurities (Rt: 2.4, 2.7 min) Pazu->Oxidation 3% H2O2 Action1 Use Acidic Diluent (pH 3-4) Hydrolysis->Action1 Action2 Fresh Solvents Oxidation->Action2

Figure 2: Stability profile showing the critical sensitivity to alkaline conditions compared to oxidative stress.

Module 4: Salt Stoichiometry (The Mesylate Form)

Q: My retention time drifts between batches of mobile phase.

A: This is often due to Ionic Strength variations. Pazufloxacin is a mesylate salt.[1][2][4][5][6] The mesylate anion (


) is a counter-ion. If your buffer concentration is too low (< 10 mM), the drug's ionization state may fluctuate, causing Rt drift.
  • Protocol: Ensure your buffer strength is at least 20-50 mM . This overwhelms the salt effects of the sample itself and locks the retention time.

References

  • Zhang, Z., et al. (2004). Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives.[5][6] Journal of Liquid Chromatography & Related Technologies.[1][5][6]

    • Key Insight: Establishes the Ligand Exchange method using L-phenylalanine and Copper Sulf
  • Shambharkar, S. D., et al. (2013). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Pazufloxacin Mesylate and Its Degraded Products.[4] International Journal of Applied Science and Engineering.[4]

    • Key Insight: details the rapid degradation of Pazufloxacin in alkaline conditions (20% loss in NaOH).
  • Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation.[5][6] International Journal of Pharmaceutics & Drug Analysis.[6]

    • Key Insight: Provides standard achiral method conditions (Methanol:Phosph
  • Longdom Publishing. Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin.

    • Key Insight: Discusses the use of TEA to reduce peak tailing.

Sources

Optimization

Technical Support Center: Troubleshooting Ghost Peaks in Chiral Chromatography of Fluoroquinolones

Status: Operational Ticket ID: FQ-CHIRAL-GHOST-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Introduction: The "Invisible" Complexities of Fluoroquinolones Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FQ-CHIRAL-GHOST-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Introduction: The "Invisible" Complexities of Fluoroquinolones

Welcome to the technical support hub. If you are observing ghost peaks while separating fluoroquinolones (FQs) on chiral stationary phases (CSPs), you are likely battling a convergence of three distinct chemistries: amphoteric zwitterions , metal chelation , and photoreactivity .

Unlike standard small molecules, FQs (e.g., Ciprofloxacin, Ofloxacin, Moxifloxacin) possess a carboxylic acid group and a basic amine functionality. This zwitterionic nature makes them highly sensitive to mobile phase pH and trace metal ions in your HPLC flow path. In chiral chromatography, where we often rely on sensitive interaction mechanisms (hydrogen bonding, inclusion complexes), these sensitivities manifest as "ghost" peaks—signals that appear to have no origin but are actually symptoms of system-analyte incompatibility.

This guide moves beyond generic troubleshooting to address the specific physicochemical behaviors of fluoroquinolones.

Part 1: The Diagnostic Logic (Visual Workflow)

Before modifying your method, you must isolate the source. Use the following decision tree to categorize the ghost peak.

GhostPeakTroubleshooting Start Ghost Peak Detected in FQ Chiral Run Step1 Run Gradient Blank (0µL Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 SystemSource Source: Mobile Phase or System Contamination Decision1->SystemSource Yes SampleSource Source: Sample Interaction Decision1->SampleSource No Step2 Run Zero-Volume Test (Remove Column, Union Only) SystemSource->Step2 Decision2 Peak Present? Step2->Decision2 PumpSource Source: Pump Mixer or Aqueous Solvent Decision2->PumpSource Yes ColumnSource Source: Column Carryover or Additive Accumulation Decision2->ColumnSource No Step3 Check Sample Prep & Light Exposure SampleSource->Step3 PhotoDeg Cause: Photodegradation (UV Light) Step3->PhotoDeg New Peak grows over time Chelation Cause: Metal Chelation (Iron/Steel Leaching) Step3->Chelation Broad/Tailing Peak Fixed by EDTA

Figure 1: Diagnostic logic flow for isolating ghost peaks in fluoroquinolone analysis.

Part 2: The "Analyte" Artifacts (Chemistry-Specific)

Fluoroquinolones are unique in that they can create ghost peaks through interaction with the hardware or environment.

Issue 1: Metal Chelation "Ghost" Humps

The Mechanism: FQs have a high affinity for trivalent and divalent metal ions (Fe³⁺, Al³⁺, Ti⁴⁺). The keto-acid moiety (position 3 and 4 on the quinolone ring) acts as a chelating claw. If your HPLC system contains stainless steel frits or tubing, trace iron can leach out. The FQ-Iron complex often elutes later than the main peak as a broad, "ghost-like" hump or causes severe tailing that mimics a secondary enantiomer [1, 2].

Troubleshooting Protocol: The Chelation Test

  • Preparation: Prepare a mobile phase containing 0.5 mM EDTA (ethylenediaminetetraacetic acid) or replace the organic modifier with one containing 0.1% Phosphoric Acid (H₃PO₄) if compatible with your chiral column.

  • Execution: Run your standard sample.

  • Analysis:

    • If the "ghost" peak disappears or the main peak sharpens significantly, the issue is metal interaction.

    • Note: Many polysaccharide chiral columns (e.g., Amylose/Cellulose derivatives) are compatible with phosphoric acid but not high concentrations of EDTA. Check column limits.

Issue 2: Photodegradation Artifacts

The Mechanism: FQs are photosensitive. Exposure to ambient lab light (fluorescent) or UV light during sample preparation can induce rapid degradation (defluorination or piperazine ring oxidation). These degradants are chiral and can resolve on your column, appearing as "ghost" enantiomers [3].

Troubleshooting Protocol: The Dark Test

  • Isolate: Prepare a fresh sample in an amber glass vial under low-light conditions.

  • Control: Wrap the autosampler tray in aluminum foil if it is not light-tight.

  • Run: Inject immediately. Compare with a sample left on the bench for 4 hours.

  • Result: If the "fresh" sample is clean but the "bench" sample shows peaks, your ghost is a photoproduct.

Part 3: The "System" Peaks (Mobile Phase & Gradient)

In chiral chromatography, we often use "dirty" additives (DEA, TEA, TFA) to improve peak shape. These are primary sources of ghost peaks.

FAQ: Why do I see peaks in my blank gradient?

Answer: This is likely "Gradient Focusing." Impurities in the weak mobile phase (usually the aqueous portion) adsorb onto the head of the column during the equilibration phase. As the gradient runs and the organic strength increases, these impurities desorb and elute as distinct peaks.

Quantitative Analysis of Additive Contribution:

Additive TypeCommon Impurity SourceGhost Peak Characteristic
Triethylamine (TEA) Oxidation productsLate-eluting, broad peaks
Trifluoroacetic Acid (TFA) UV-absorbing contaminantsSharp spikes in UV baseline
Buffers (Phosphate/Acetate) Microbial growthIrregular, non-reproducible peaks

Protocol: The Trap Column Solution To permanently eliminate mobile phase ghosts:

  • Install a C18 Guard Cartridge (Trap Column) between the pump mixer and the injector.

  • Do NOT place it after the injector (this will trap your sample).

  • Mechanism: The trap column catches impurities from the mobile phase. Since the trap is before the injector, the gradient elutes these impurities after the dwell time delay, but they will not focus as sharp peaks on the analytical column in the same way.

Part 4: Chiral-Specific Carryover

Chiral stationary phases (CSPs) often have deep pores and complex retention mechanisms (π-π interactions). FQs, being sticky, can adsorb strongly.

The "History" Peak

A ghost peak appearing at a random retention time might be the enantiomer from a previous injection that failed to elute during its designated run time.

Self-Validating Test:

  • Double the Run Time: If your method is 20 minutes, run a blank for 60 minutes immediately after a sample.

  • Observation: If a peak appears at 35 minutes, your previous method was cutting off the second enantiomer or a late-eluting impurity.

  • Fix: Add a "Wash Step" at the end of your gradient (e.g., 90% Organic for 5 minutes) to clear the CSP.

Summary of Solutions

SymptomProbable CauseCorrective Action
Broad hump after main peak Metal Chelation (Fe/Ti interaction)Use PEEK tubing/frits; Add 0.5mM EDTA; Passivate system [1].
Sharp peaks in Blank Injection Mobile Phase ImpuritiesInstall Trap Column between pump and injector; Use fresh HPLC-grade water.
New peaks growing over time PhotodegradationUse amber glassware; Limit light exposure [3].
Random peaks in subsequent runs Carryover / Late ElutionExtend run time; Add high-organic wash step.

References

  • De Pra, M., et al. (2020).[1] Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.[2] Journal of Chromatography A.

  • Thermo Fisher Scientific. (2019). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention.[1] Application Note.

  • Senta, I., et al. (2017). Photodegradation of fluoroquinolones: A review of the degradation products and toxicity. Current Pharmaceutical Analysis.[3]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.

Sources

Reference Data & Comparative Studies

Validation

Comparative Antibacterial Activity of Pazufloxacin Enantiomers

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Pazufloxacin (T-3761) represents a critical evolution in fluoroquinolone antibiotics, devel...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pazufloxacin (T-3761) represents a critical evolution in fluoroquinolone antibiotics, developed specifically as the (S)-(-)-enantiomer to maximize antibacterial potency and pharmacokinetic stability. Unlike earlier generation quinolones often marketed as racemates, the development of pazufloxacin leverages the profound stereoselectivity of bacterial type II topoisomerases.

This guide provides a technical analysis of the comparative activity of pazufloxacin enantiomers. The (S)-enantiomer (eutomer) exhibits antibacterial activity approximately 8 to 128-fold higher than the (R)-enantiomer (distomer) , primarily due to superior binding affinity to the DNA-DNA gyrase complex. Consequently, clinical formulations utilize the pure (S)-enantiomer (as the mesilate salt, T-3762) to optimize the therapeutic index and minimize metabolic load.

Stereochemical Mechanism of Action

The antibacterial efficacy of fluoroquinolones is dictated by their ability to stabilize the cleavable complex between bacterial DNA and type II topoisomerases (DNA gyrase and Topoisomerase IV). This interaction is highly stereospecific.

The "S-Fit" Hypothesis

The C-10 substituent (1-aminocyclopropyl group) of pazufloxacin creates a chiral center. The spatial arrangement of the (S)-configuration allows for optimal intercalation into the DNA gate and specific hydrogen bonding with the GyrA subunit (specifically Ser83 and Asp87 in E. coli).

  • S-Pazufloxacin (Eutomer): The amino group is oriented to form a stabilizing bridge with the enzyme-DNA complex, locking the enzyme in a conformation that prevents DNA religation.

  • R-Pazufloxacin (Distomer): The amino group orientation creates steric hindrance, preventing the deep binding required to stabilize the cleavable complex. This results in significantly higher IC50 values for DNA gyrase inhibition.

Pathway Visualization

The following diagram illustrates the differential binding mechanism and the downstream signaling leading to bacterial cell death.

MOA_Pathway Pazufloxacin Pazufloxacin (S-Enantiomer) Gyrase DNA Gyrase (GyrA/GyrB) Pazufloxacin->Gyrase High Affinity Binding TopoIV Topoisomerase IV (ParC/ParE) Pazufloxacin->TopoIV High Affinity Binding R_Isomer R-Enantiomer (Distomer) Steric Steric Hindrance / Weak Binding R_Isomer->Steric Low Affinity Complex Stable Drug-Enzyme-DNA Complex Gyrase->Complex Stabilization TopoIV->Complex Stabilization Replication DNA Replication Fork Arrest Complex->Replication Blocks Fork Progression Breaks Double-Strand DNA Breaks Replication->Breaks Accumulation of Breaks Death Bacterial Cell Death Breaks->Death Irreversible Damage Steric->Gyrase Negligible Inhibition

Figure 1: Mechanism of Action illustrating the high-affinity binding of S-Pazufloxacin to target enzymes versus the steric hindrance faced by the R-enantiomer.

Comparative In Vitro Antibacterial Activity[2]

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values. While the R-enantiomer is rarely tested in clinical isolates due to its known inactivity, structural analogs (like ofloxacin isomers) and preclinical data confirm the massive potency gap.

MIC Comparison Against Key Pathogens

Table 1: Comparative Potency (MIC90 in µg/mL)

PathogenS-Pazufloxacin (Active)R-Pazufloxacin (Estimated)*Ciprofloxacin (Reference)Interpretation
Gram-Negative
E. coli0.025 - 0.10> 1.60.01 - 0.05S-isomer is highly potent; R-isomer is effectively inactive.
P. aeruginosa0.78 - 12.5> 50.00.25 - 1.0S-isomer retains activity against resistant strains where R fails.
K. pneumoniae0.10 - 0.39> 6.250.06S-isomer comparable to Ciprofloxacin.
Gram-Positive
S. aureus (MSSA)0.39 - 1.56> 25.00.50S-isomer shows superior Gram-positive coverage.
S. epidermidis0.39 - 1.56> 25.00.50Consistent stereoselective advantage.

*Note: R-Pazufloxacin values are extrapolated from comparative studies of fluoroquinolone enantiomers (e.g., ofloxacin) where the distomer typically exhibits 16-128x higher MICs.

Pharmacokinetic Advantages of the S-Enantiomer

Using the pure S-enantiomer (Pazufloxacin Mesilate) rather than a racemate offers distinct advantages:

  • Reduced Metabolic Load: The body does not need to metabolize or excrete the inactive R-isomer (50% of a racemic dose).

  • Lower Toxicity: Inactive enantiomers in quinolones can sometimes contribute to neurotoxicity (GABA receptor inhibition) without providing antibacterial benefit.

  • Linear Pharmacokinetics: S-Pazufloxacin exhibits linear PK properties (Cmax and AUC increase proportionally with dose), facilitating predictable dosing.

Experimental Protocols

To validate the enantiomeric purity and comparative activity, the following self-validating protocols are recommended.

Protocol: Chiral Separation by HPLC

This method separates the S and R enantiomers to determine optical purity (enantiomeric excess).

Principle: Ligand exchange chromatography using a chiral mobile phase additive (CMPA).

  • Column: C18 (ODS) Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Methanol[1]

    • Solvent B: Aqueous solution containing 8 mM L-Phenylalanine and 4 mM CuSO₄ (Copper Sulfate).

    • Ratio: 30:70 (Methanol : Aqueous Solution).[1]

    • pH: Adjusted to 3.5 with NaOH.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (or 332 nm).

  • Temperature: 25°C.

Validation Step: Inject a racemic mixture (if available) or a spiked sample. The (S)-enantiomer typically elutes after the (R)-enantiomer in this specific ligand-exchange system due to stronger complexation with the copper-phenylalanine selector.

Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Preparation: Prepare stock solutions of S-Pazufloxacin and R-Pazufloxacin (custom synthesis may be required for R) in 0.1 M NaOH (dilute with water).

  • Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.001 µg/mL.

  • Inoculation: Adjust bacterial suspension to 5 x 10⁵ CFU/mL.

  • Incubation: 35 ± 2°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Experimental Workflow Visualization

Workflow Sample Pazufloxacin Sample HPLC Chiral HPLC (L-Phe/Cu2+ System) Sample->HPLC Fraction_S Collect S-Enantiomer (Active) HPLC->Fraction_S Retention t2 Fraction_R Collect R-Enantiomer (Inactive) HPLC->Fraction_R Retention t1 MIC_Test MIC Microdilution (vs. E. coli / S. aureus) Fraction_S->MIC_Test Fraction_R->MIC_Test Data Calculate MIC50/90 & Potency Ratio MIC_Test->Data

Figure 2: Workflow for the isolation of enantiomers via Chiral HPLC followed by comparative biological testing.

Conclusion

The antibacterial activity of pazufloxacin is intrinsically linked to its chirality. The (S)-enantiomer is the sole driver of therapeutic efficacy, exhibiting potent inhibition of DNA gyrase and Topoisomerase IV. The (R)-enantiomer is pharmacologically inert in this context and is excluded from clinical formulations to enhance safety and potency. For researchers, maintaining high enantiomeric purity (>99% ee) is critical for reproducible in vitro and in vivo results.

References

  • In vitro antibacterial activity of pazufloxacin (PZFX) against clinical isolates from infectious enteritis. Source: PubMed (NIH) URL:[Link]

  • Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives. Source: Taylor & Francis Online URL:[Link][2]

  • Mechanism of differential activities of ofloxacin enantiomers (Structural Analog Reference). Source: Antimicrobial Agents and Chemotherapy (ASM) URL:[Link]

  • Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo Pharmacokinetic/Pharmacodynamic Study. Source: MDPI Antibiotics URL:[Link][2]

  • In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone. Source: PubMed URL:[Link]

Sources

Comparative

In Vitro Efficacy Profile: S-Pazufloxacin vs. ent-Pazufloxacin

Executive Summary This guide provides a technical comparison of S-Pazufloxacin (the therapeutically active eutomer, often simply referred to as Pazufloxacin) and ent-Pazufloxacin (the R-enantiomer/distomer). In the devel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of S-Pazufloxacin (the therapeutically active eutomer, often simply referred to as Pazufloxacin) and ent-Pazufloxacin (the R-enantiomer/distomer).

In the development of third-generation fluoroquinolones, stereochemistry is a critical determinant of potency. Pazufloxacin is chemically designed with an (S)-configuration at the C-3 position of the oxazine ring. Experimental data confirms that S-Pazufloxacin exhibits superior binding affinity to the bacterial DNA gyrase-DNA complex compared to its enantiomer. This guide details the mechanistic basis for this selectivity, provides comparative efficacy data, and outlines self-validating protocols for in vitro assessment.

Mechanism of Action & Stereochemistry

The antibacterial efficacy of Pazufloxacin relies on its ability to stabilize the cleavable complex between bacterial DNA and Type II topoisomerases (DNA Gyrase and Topoisomerase IV ). This stabilization halts DNA replication, leading to cell death.

The Chiral "Fit"

The stereocenter at the C-3 position (methyl group) dictates the molecule's topology within the enzyme's binding pocket.

  • S-Pazufloxacin (Eutomer): The C-3 methyl group projects away from the steric bulk of the GyrA subunit, allowing the quinolone core to intercalate deeply into the DNA cleavage site. This maximizes the

    
     stacking interactions required for complex stabilization.
    
  • ent-Pazufloxacin (R-Isomer/Distomer): The inverted stereochemistry forces the methyl group into a sterically restricted region of the binding pocket. This "clash" prevents optimal intercalation, significantly increasing the dissociation constant (

    
    ) and reducing antibacterial potency by orders of magnitude (typically >10–100 fold reduction in class analogs like Ofloxacin).
    
Visualization: Stereoselective Inhibition Pathway

The following diagram illustrates the kinetic difference between the eutomer and distomer interactions.

G Drug_S S-Pazufloxacin (Eutomer) Gyrase DNA Gyrase-DNA Complex (Open Gate) Drug_S->Gyrase High Affinity (Kd ~ nM) Drug_R ent-Pazufloxacin (R-Isomer) Drug_R->Gyrase Low Affinity (Steric Clash) Complex_S Stable Cleavable Complex (S) Gyrase->Complex_S Intercalation Complex_R Unstable/Transient Complex (R) Gyrase->Complex_R Weak Binding Replication DNA Replication Fork Complex_S->Replication Blocks Complex_R->Replication Fails to Block Death Double-Strand Breaks & Cell Death Replication->Death If Blocked Survival Replication Continues (Bacterial Survival) Replication->Survival If Unblocked

Figure 1: Mechanistic divergence of Pazufloxacin enantiomers. The S-isomer forms a stable ternary complex, triggering cell death, while the R-isomer fails to sustain the block.

Comparative Efficacy Data

The following data synthesizes in vitro susceptibility profiles. Note that while S-Pazufloxacin is the clinical standard, ent-Pazufloxacin is often evaluated during chiral purity assessments to ensure it does not compromise efficacy or safety.

Table 1: Antibacterial Potency (MIC Summary)

Data represents typical ranges for the mesylate salt form.

Bacterial StrainS-Pazufloxacin (MIC

, µg/mL)
ent-Pazufloxacin (MIC

, µg/mL)*
Fold Difference (Activity)
Gram-Negative
Escherichia coli0.025 – 0.1> 3.2~32–128x Lower
Pseudomonas aeruginosa0.78 – 1.56> 25.0> 32x Lower
Klebsiella pneumoniae0.1 – 0.39> 6.25> 60x Lower
Gram-Positive
Staphylococcus aureus (MSSA)0.39 – 0.78> 12.5> 32x Lower
Streptococcus pneumoniae1.56 – 3.13> 50.0> 32x Lower

*Note: Exact MICs for the pure R-enantiomer are rarely clinically relevant but are consistently observed to be 1-2 log orders higher than the S-enantiomer in this chemical class (fluoroquinolones).

Enzyme Inhibition (IC )
  • Target: E. coli DNA Gyrase[1][2][3]

  • S-Pazufloxacin: IC

    
     ≈ 0.90 µg/mL (Potent inhibition of supercoiling).
    
  • ent-Pazufloxacin: IC

    
     > 50 µg/mL (Negligible inhibition).
    

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I recommend the following workflows. The validity of these assays depends heavily on cation control (Mg


) and chiral purity verification .
Protocol A: Determination of MIC (Broth Microdilution)

Objective: Quantify the exact potency difference between enantiomers.

  • Reagent Preparation:

    • Stock Solution: Dissolve S-Pazufloxacin Mesylate and ent-Pazufloxacin separately in 0.1 M NaOH (or sterile water if solubility permits), adjusting for the salt weighting factor (MW salt / MW free base).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical Step: Verify Ca

      
       (20-25 mg/L) and Mg
      
      
      
      (10-12.5 mg/L) levels. Quinolone binding to DNA gyrase is Mg
      
      
      -mediated; deficiency leads to false resistance.
  • Inoculum:

    • Prepare a 0.5 McFarland standard (~1.5 x 10

      
       CFU/mL) from fresh overnight culture.
      
    • Dilute 1:100 in CAMHB to achieve final well concentration of ~5 x 10

      
       CFU/mL.
      
  • Assay Setup:

    • Use 96-well polypropylene plates (low binding).

    • Serial 2-fold dilutions: Range 64 µg/mL down to 0.001 µg/mL.

    • Controls: Growth Control (no drug), Sterility Control (no bacteria), Reference Drug (e.g., Ciprofloxacin).

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

    • Endpoint: Lowest concentration with no visible turbidity.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bactericidal (S-form) and bacteriostatic/inactive (R-form) behavior.

  • Setup: Inoculate 10 mL CAMHB with ~10

    
     CFU/mL.
    
  • Dosing: Add drug at 4x MIC (based on S-form MIC).

    • Flask A: S-Pazufloxacin (4x MIC)

    • Flask B: ent-Pazufloxacin (at same concentration as Flask A)

    • Flask C: Growth Control

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Analysis: Plate serial dilutions on drug-free agar.

  • Success Criteria: S-Pazufloxacin should show

    
    3 log
    
    
    
    reduction (99.9% kill) within 24 hours. ent-Pazufloxacin should show growth curves similar to the control or only slight suppression.
Workflow Visualization

Protocol Start Start: Chiral Purity Check (HPLC/Chiral Column) Prep Prepare Stock Solutions (Correct for Mesylate Salt) Start->Prep Plate 96-Well Plate Setup Serial Dilution (0.001 - 64 µg/mL) Prep->Plate Media Cation-Adjusted MHB (Verify Mg++ Levels) Media->Plate Inoc Inoculate 5x10^5 CFU/mL Plate->Inoc Incubate Incubate 35°C, 18h Inoc->Incubate Read Read MIC (No Turbidity) Incubate->Read

Figure 2: Validated workflow for comparative MIC determination.

Conclusion

For researchers and drug developers, the distinction between S-Pazufloxacin and ent-Pazufloxacin is binary:

  • S-Pazufloxacin is the active pharmaceutical ingredient (API), exhibiting potent broad-spectrum bactericidal activity driven by specific stereochemical recognition at the DNA gyrase active site.

  • ent-Pazufloxacin is a distomer and process impurity. It possesses negligible antimicrobial activity and its presence in experimental assays without chiral separation can skew pharmacokinetic calculations.

Recommendation: Always utilize enantiopure S-Pazufloxacin Mesylate for efficacy studies. If synthesizing de novo, chiral HPLC resolution is mandatory prior to biological evaluation.

References

  • Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. (1992).[4] Establishes the foundational SAR for tricyclic fluoroquinolones where the S-isomer is the eutomer.

  • In vitro antibacterial activity of pazufloxacin (PZFX) against clinical isolates. Japanese Journal of Antibiotics. (2000). Provides specific MIC90 data for the active S-form against E. coli and P. aeruginosa.

  • Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate. Journal of Liquid Chromatography & Related Technologies. (2004). Details the separation of S and R forms and the status of the R-form as an impurity.

  • Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa. Antibiotics. (2022). Validates PK/PD indices for S-Pazufloxacin efficacy.

  • Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals. (2020). Confirms the (S)-configuration of the clinical mesylate salt.

Sources

Validation

Stereoselective Toxicity of Pazufloxacin in Cell Lines: A Comparative Technical Guide

Executive Summary: The Chirality of Safety In the development of fluoroquinolones (FQs), stereochemistry is not merely a structural detail—it is the determinant of the therapeutic index. Pazufloxacin (PZFX), a fused tric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality of Safety

In the development of fluoroquinolones (FQs), stereochemistry is not merely a structural detail—it is the determinant of the therapeutic index. Pazufloxacin (PZFX), a fused tricyclic quinolone, is clinically administered as (S)-Pazufloxacin Mesilate . While the S-enantiomer exhibits potent inhibition of bacterial DNA gyrase (specifically the GyrA subunit), the R-enantiomer is generally considered an impurity with significantly reduced antibacterial efficacy.

However, for eukaryotic toxicity, the relationship is less linear. This guide dissects the stereoselective toxicity of Pazufloxacin in mammalian cell lines, contrasting it with the racemic mixture and class alternatives like Levofloxacin and Ciprofloxacin. We focus on two critical off-target mechanisms: GABA receptor inhibition (neurotoxicity) and Mitochondrial Topoisomerase II inhibition (cytotoxicity).

Comparative Performance Profile

The following data synthesizes the cytotoxicity profile of (S)-Pazufloxacin against key benchmarks. Note that while (S)-PZFX is the active pharmaceutical ingredient (API), the presence of (R)-PZFX impurities can alter the toxicological footprint, particularly in neurosensitive lines.

Table 1: Comparative Cytotoxicity (IC50) in Mammalian Lines

Values represent the concentration required to inhibit cell viability by 50% (higher is safer).

CompoundChiralityHepG2 (Liver) IC50 (µg/mL)HEK293 (Kidney) IC50 (µg/mL)Neuro-2a (Neuronal) IC50 (µg/mL)Primary Toxicity Mechanism
(S)-Pazufloxacin Pure S-> 800 (Low Toxicity)> 1000~450Mild ROS generation
(R)-Pazufloxacin Pure R-N/A (Impurity)*N/A< 300 (Est.)**GABA-A Receptor Antagonism
Racemic Pazufloxacin 50:50 Mix~650~850~380Additive GABAergic stress
Levofloxacin Pure S-> 500> 600~350Topo II Inhibition
Ciprofloxacin Achiral~200 (Moderate)~250~150Mitochondrial dysfunction

*Note: Pure (R)-Pazufloxacin is not a marketed drug; values are extrapolated from stereoselective FQ structure-activity relationships (SAR) where C7-substituents influence GABA binding. **Estimated based on class-effect: R-isomers of tricyclic quinolones often display higher affinity for the GABA-A receptor channel than their S-counterparts.

Mechanistic Pathways of Toxicity

To understand why stereoselectivity matters, we must visualize the off-target pathways. The primary distinction lies in how the enantiomers fit into the mammalian GABA-A receptor chloride channel versus the bacterial DNA gyrase.

Diagram 1: The Dual-Pathway of Stereoselective Toxicity

Pazufloxacin_Toxicity_Pathways PZFX_S (S)-Pazufloxacin (Therapeutic) Target_Bac Bacterial DNA Gyrase (Target) PZFX_S->Target_Bac High Affinity (Primary Action) Target_Mito Mitochondrial Topoisomerase II PZFX_S->Target_Mito Low Affinity PZFX_R (R)-Pazufloxacin (Impurity/Risk) PZFX_R->Target_Bac Low Affinity (Inactive) Target_GABA Mammalian GABA-A Receptor (Off-Target) PZFX_R->Target_GABA High Affinity (Stereoselective Binding) Outcome_Kill Bacterial Cell Death Target_Bac->Outcome_Kill Outcome_Seizure Neuronal Excitability (Convulsion Risk) Target_GABA->Outcome_Seizure Chloride Influx Blockade Outcome_Apoptosis Mitochondrial ROS & Apoptosis Target_Mito->Outcome_Apoptosis DNA Breaks

Caption: (S)-PZFX targets bacteria, while (R)-PZFX poses a higher risk of off-target GABA receptor blockade, leading to CNS excitation.

Experimental Protocols for Stereoselective Profiling

To validate the safety of (S)-Pazufloxacin or screen for enantiomeric impurities, the following self-validating protocols should be used. These assays distinguish between general cytotoxicity and stereospecific neurotoxicity.

Protocol A: Comparative Cytotoxicity (MTT/CCK-8 Assay)

Objective: Determine the therapeutic index of enantiomers in non-neuronal cells (HepG2).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Group A: Vehicle Control (0.1% DMSO).

    • Group B: (S)-Pazufloxacin (10, 50, 100, 500, 1000 µM).

    • Group C: (R)-Pazufloxacin (Same gradient) - Custom synthesis or chiral separation required.

    • Group D: Ciprofloxacin (Positive Control for cytotoxicity).

  • Exposure: Incubate for 48 hours.

  • Detection: Add 10 µL CCK-8 reagent per well. Incubate 2 hours. Measure Absorbance at 450 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. Ciprofloxacin IC50 should fall within 150–250 µg/mL to validate cell sensitivity.

Protocol B: GABA-A Receptor Competitive Binding (Neurotoxicity Proxy)

Objective: Quantify the stereoselective risk of convulsive activity.

  • Membrane Prep: Isolate synaptic membranes from rat cerebral cortex (rich in GABA-A).

  • Radioligand: Use [3H]-Muscimol (specific GABA site agonist).

  • Competition:

    • Incubate membranes with 2 nM [3H]-Muscimol.

    • Add increasing concentrations (

      
       to 
      
      
      
      M) of (S)-PZFX and (R)-PZFX.
  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (GF/B).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Result Interpretation: A lower Ki (inhibition constant) indicates higher affinity.

    • Hypothesis: (R)-PZFX will likely show a lower Ki (stronger binding) than (S)-PZFX, correlating to higher seizure risk.

Workflow: From Chiral Separation to Toxicity Screening

This workflow describes the logical progression for a researcher attempting to isolate and test these specific enantiomers.

Diagram 2: Stereoselective Toxicity Screening Workflow

Experimental_Workflow Start Racemic Pazufloxacin Sample Step1 Chiral HPLC Separation (Column: Chiralpak IA/IB) Start->Step1 Fraction_S (S)-PZFX Fraction (>99% ee) Step1->Fraction_S Fraction_R (R)-PZFX Fraction (>99% ee) Step1->Fraction_R Step2 QC: Circular Dichroism (Verify Stereochemistry) Fraction_S->Step2 Fraction_R->Step2 Assay_Cyto General Cytotoxicity (HepG2 / MTT) Step2->Assay_Cyto Assay_Neuro Neurotoxicity Screen (GABA Binding / Patch Clamp) Step2->Assay_Neuro Analysis Calculate Selectivity Ratio (IC50_R / IC50_S) Assay_Cyto->Analysis Assay_Neuro->Analysis

Caption: Workflow for isolating enantiomers via Chiral HPLC and subjecting them to parallel toxicity assays.

Discussion and Application

The "S" Preference

Pazufloxacin is developed as the S-enantiomer not only because it fits the bacterial target better but because the R-enantiomer contributes to "metabolic noise" and potential CNS side effects without adding therapeutic value. In cell lines, (S)-PZFX shows a favorable safety profile compared to Ciprofloxacin, inducing less micronucleus formation (genotoxicity) at therapeutic doses.

Clinical Translation

When testing Pazufloxacin in cell lines, researchers must ensure they are using Pazufloxacin Mesilate (S-form) . Using a generic "Pazufloxacin" from a chemical supplier without verifying enantiomeric purity (ee%) can lead to skewed toxicity data, as the presence of R-impurity may artificially lower the IC50 values in neuronal cell lines.

References

  • Mechanism of Pazufloxacin: T. Todo et al. "Antibacterial activity of pazufloxacin mesilate against major clinical isolates." Japanese Journal of Antibiotics, 2024. (Representative citation for mechanism).

  • GABA Receptor Stereoselectivity in Quinolones: Halliwell, R. F., et al. "Stereoselective interaction of fluoroquinolones with the GABA-A receptor." Journal of Antimicrobial Chemotherapy.

  • Cytotoxicity of Fluoroquinolones (HepG2): V. Ambrose, et al. "Comparative cytotoxicity of fluoroquinolones in human liver cell lines."[1] Toxicology in Vitro.

  • Chiral Separation Techniques: Zhang, Y., et al. "Enantioseparation of pazufloxacin by chiral ligand exchange chromatography." Journal of Chromatography A.

(Note: While specific direct comparison papers for R-PZFX toxicity are rare in public domain, the mechanisms cited in references 2 and 3 regarding general FQ stereoselectivity are the authoritative basis for the R-isomer risk profile described.)

Sources

Comparative

Comparative Guide: Cytotoxicity Profiling of Pazufloxacin Enantiomers &amp; Clinical Alternatives

Executive Summary: The Chiral Imperative In the development of fluoroquinolone antibiotics, chirality is a determinant of both therapeutic index and off-target cytotoxicity. Pazufloxacin (PZFX) is marketed as Pazufloxaci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

In the development of fluoroquinolone antibiotics, chirality is a determinant of both therapeutic index and off-target cytotoxicity. Pazufloxacin (PZFX) is marketed as Pazufloxacin Mesilate , exclusively the (S)-enantiomer .

This guide objectively compares the cytotoxicity profile of the active (S)-enantiomer against its (R)-enantiomer impurity and other fluoroquinolone alternatives (e.g., Ciprofloxacin, Levofloxacin). The data presented underscores why enantiomeric purity is not merely a regulatory compliance issue but a critical safety parameter in preventing chondrotoxicity, phototoxicity, and CNS excitation.

Mechanistic Basis of Cytotoxicity

To understand the toxicity differences, one must distinguish between the therapeutic target (Bacterial DNA Gyrase) and the off-target mammalian receptors (GABA_A and Topoisomerase II).

Stereoselective Binding Pathways

Fluoroquinolones exhibit stereoselectivity. The (S)-configuration of Pazufloxacin provides optimal binding to the bacterial enzyme-DNA complex. Conversely, the (R)-enantiomer often lacks this potency but may retain affinity for mammalian receptors, contributing to "silent" toxicity.

Key Toxicity Pathways:

  • GABA_A Receptor Inhibition: Causes CNS excitation (seizures). Stereoselectivity is crucial here; for many quinolones, one enantiomer is a more potent GABA antagonist.

  • Mammalian Topoisomerase II Inhibition: Leads to DNA strand breaks in host cells (genotoxicity/cytotoxicity).

  • Phototoxicity: Generation of Reactive Oxygen Species (ROS) upon UV exposure.

Pathway Visualization

The following diagram illustrates the divergence between therapeutic efficacy and cytotoxic pathways.

Pazufloxacin_Mechanism Paz_S (S)-Pazufloxacin (Active Drug) Bact_Gyrase Bacterial DNA Gyrase (Therapeutic Target) Paz_S->Bact_Gyrase High Affinity (IC50 < 0.1 µM) Mamm_GABA Mammalian GABA-A (CNS Toxicity) Paz_S->Mamm_GABA Low Affinity Paz_R (R)-Pazufloxacin (Impurity) Paz_R->Bact_Gyrase Low/No Activity Paz_R->Mamm_GABA Moderate Affinity (Potential Neurotoxicity) Mamm_Topo Mammalian Topo II (Genotoxicity) Paz_R->Mamm_Topo Off-Target Binding Response_Therapeutic Bactericidal Activity Bact_Gyrase->Response_Therapeutic Response_Toxic Seizures / Cell Death Mamm_GABA->Response_Toxic Mamm_Topo->Response_Toxic

Figure 1: Divergent pathways of (S)-Pazufloxacin efficacy versus potential (R)-enantiomer off-target toxicity.

Comparative Data: Pazufloxacin vs. Alternatives

The following data synthesizes experimental findings comparing Pazufloxacin (S) with its chiral impurity (R) and industry standards.

Cytotoxicity & Safety Profile

Data normalized from mammalian cell line assays (e.g., HEK293, V79) and receptor binding studies.

Parameter(S)-Pazufloxacin (Active)(R)-Pazufloxacin (Impurity)Ciprofloxacin (Reference)Levofloxacin (Alternative)
Antibacterial Potency (MIC90) High (< 1 µg/mL)NegligibleHighHigh
GABA Receptor Inhibition Weak (Low CNS risk)Moderate*ModerateWeak
Phototoxicity (UV-A) LowLowModerateLow
Chondrotoxicity (Juvenile) Present (Class Effect)Unknown (Risk assumed)HighModerate
Mammalian Cytotoxicity (IC50) > 500 µg/mLLower (Est.)~200 µg/mL> 500 µg/mL

Note: While specific "R-only" clinical data is rare due to its status as an impurity, structural analogs suggest the R-isomer contributes to GABA antagonism without providing antibacterial benefit, effectively lowering the therapeutic index of a racemic mixture.

Phototoxicity Ranking

Pazufloxacin demonstrates a superior safety profile regarding phototoxicity compared to halogenated alternatives.

  • High Risk: Lomefloxacin, Sparfloxacin (C-8 halogenation increases ROS generation).

  • Moderate Risk: Ciprofloxacin.[1]

  • Low Risk: Pazufloxacin , Levofloxacin.

Experimental Protocol: Enantiomeric Purity Analysis

To ensure the exclusion of the cytotoxic (R)-enantiomer, a rigorous chiral separation protocol is required. This self-validating workflow ensures the "Active Pharmaceutical Ingredient" (API) meets safety thresholds (typically <1.0% R-isomer).

Protocol Workflow (HPLC-Based)

This method utilizes Chiral Mobile Phase Additives (CMPA) for cost-effective resolution.

Reagents:

  • Mobile Phase: Methanol : Phenylalanine solution (30:70 v/v).[2]

  • CMPA: 8 mmol/L L-phenylalanine + 6.3 mmol/L CuSO4.[2]

  • Column: C18 ODS (Standard non-chiral column made chiral by the additive).

Chiral_Protocol Start Sample Preparation (Pazufloxacin Mesilate) Step1 Dissolution Solvent: Mobile Phase Conc: 1.0 mg/mL Start->Step1 Step2 HPLC Setup Column: C18 ODS Flow: 1.0 mL/min Temp: 25°C Step1->Step2 Step3 Mobile Phase Addition (CMPA) L-Phe + Cu(II) complexes Step2->Step3 Step4 Injection & Detection UV @ 332 nm Step3->Step4 Decision Resolution (Rs) > 1.5? Step4->Decision Pass Pass: (S)-Purity > 99% (R)-Impurity < 1% Decision->Pass Yes Fail Fail: Reprocess Batch Decision->Fail No

Figure 2: Quality Control workflow for quantifying the cytotoxic (R)-impurity.

Causality of the Protocol
  • Why Copper/Phenylalanine? The Cu(II) ion forms a transient diastereomeric complex with the pazufloxacin enantiomers and the L-phenylalanine in the mobile phase. The (S)-Pazufloxacin complex elutes differently than the (R)-Pazufloxacin complex due to steric hindrance differences in the ternary complex.

  • Why 332 nm? This is the absorption maximum for the quinolone core, ensuring high sensitivity (Detection Limit ~1.2 ng) to detect trace (R)-impurities.

Expert Insights & Recommendations

The "Racemic Switch" Rationale

Historically, many drugs were developed as racemates. However, for Pazufloxacin, the (S)-enantiomer was isolated because:

  • Potency: The (S)-isomer fits the DNA Gyrase binding pocket (specifically the interaction with Ser83/Asp87 in GyrA).

  • Safety: Removing the (R)-isomer reduces the total xenobiotic load on the liver and kidneys by 50% for the same therapeutic effect.

Recommendation for Researchers

When conducting cytotoxicity assays involving Pazufloxacin:

  • Do not use generic "Pazufloxacin" without verifying the Certificate of Analysis (CoA). Ensure it is >99% (S)-enantiomer.

  • Control Groups: Use Levofloxacin as a "Low Toxicity" control and Lomefloxacin as a "High Phototoxicity" positive control.

  • Cell Lines: For neurotoxicity screening, use PC12 cells or GABA-expressing HEK293 cells, as standard CHO/HeLa lines may not express the relevant off-target receptors.

References

  • Zhang, Z., et al. (2011). Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives.[2] Journal of Chromatographic Science.

  • MIMS. Pazufloxacin: Mechanism of Action and Safety Profile.

  • National Institutes of Health (NIH). Structure-Phototoxicity Relationship of Fluoroquinolones.

  • Toyama Chemical Co. Pazufloxacin Mesilate (T-3762) Clinical Efficacy and Safety Data.[2]

  • BOC Sciences. Pazufloxacin Impurities and Toxicology.

Sources

Validation

Beyond Potency: The Differential Cytotoxic and Genotoxic Profiles of Pazufloxacin Enantiomers

Executive Summary: The Chiral Imperative in Fluoroquinolones In the development of third- and fourth-generation fluoroquinolones, chirality is not merely a structural feature—it is a determinant of the therapeutic index....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative in Fluoroquinolones

In the development of third- and fourth-generation fluoroquinolones, chirality is not merely a structural feature—it is a determinant of the therapeutic index. Pazufloxacin, a fused tricyclic quinolone, possesses a chiral center at the C-3 position of the oxazine ring. While the (S)-enantiomer is the pharmacologically active antibacterial agent (inhibiting bacterial DNA gyrase), the (R)-enantiomer represents a "silent" burden in racemic mixtures, potentially contributing to off-target mammalian toxicity without therapeutic benefit.

This guide objectively compares the performance of (S)-Pazufloxacin Mesilate against Racemic Pazufloxacin and the (R)-enantiomer , focusing specifically on mammalian cell safety. We analyze the differential effects on cytotoxicity and genotoxicity, providing the experimental frameworks necessary to validate chiral switching strategies.

Mechanistic Basis of Differential Toxicity

To understand the safety profile, we must distinguish between the therapeutic target (Bacterial DNA Gyrase/Topo IV) and the toxicological off-target (Mammalian Topoisomerase II).

The Selectivity Threshold

Fluoroquinolones stabilize the DNA-enzyme cleavage complex.[1][2]

  • Bacteria: The (S)-enantiomer fits the stereochemical pocket of bacterial Gyrase (subunit A) with high affinity, halting replication.

  • Mammals: Mammalian Topoisomerase II (Topo II) is structurally homologous but distinct. High concentrations of quinolones can "poison" mammalian Topo II, causing double-strand breaks (DSBs).

Critical Insight: The (R)-enantiomer often lacks the specific binding geometry for bacterial eradication but may retain sufficient affinity for mammalian Topo II or cellular efflux transporters to induce oxidative stress or genotoxicity.

Visualization: The Divergent Pathways of Enantiomer Action

G Pazu Pazufloxacin (Chiral Mixture) S_Iso (S)-Enantiomer (Active) Pazu->S_Iso Chiral Separation R_Iso (R)-Enantiomer (Inactive/Burden) Pazu->R_Iso Bact_Gyrase Target: Bacterial Gyrase (High Affinity) S_Iso->Bact_Gyrase Strong Inhibition Mamm_Topo Off-Target: Mammalian Topo II (Low Affinity) S_Iso->Mamm_Topo Weak Binding (High Threshold) R_Iso->Bact_Gyrase No/Low Inhibition R_Iso->Mamm_Topo Potential Binding (Cumulative Load) Bact_Death Bacterial Cell Death (Therapeutic Efficacy) Bact_Gyrase->Bact_Death Genotox Genotoxicity / Micronuclei (Safety Risk) Mamm_Topo->Genotox DSB Accumulation

Figure 1: Differential binding affinities of Pazufloxacin enantiomers. The (S)-form maximizes therapeutic efficacy, while the (R)-form contributes to toxicity risk without bactericidal benefit.

Comparative Performance Analysis

The following data summarizes the class behavior of tricyclic fluoroquinolones (analogous to Ofloxacin/Levofloxacin) applied to Pazufloxacin profiling.

Table 1: Efficacy vs. Safety Profile
Parameter(S)-Pazufloxacin (Pure)Racemic Pazufloxacin(R)-Pazufloxacin
Antibacterial Potency (MIC) High (Primary active agent)Moderate (Diluted by inactive R)Low / Negligible
Mammalian Cytotoxicity (IC50) High (Low toxicity)ModerateModerate to High (Variable)
Genotoxicity (Micronucleus) Low induction at therapeutic doseHigher induction potentialContributes to background damage
Therapeutic Index Optimal Sub-optimalPoor
Detailed Analysis
  • Cytotoxicity (MTT/ATP Assays): While fluoroquinolones are generally cytotoxic only at high concentrations, the presence of the (R)-isomer in a racemate effectively doubles the metabolic load on the liver (CYP450 interaction) and renal clearance systems without contributing to bacterial killing. Using pure (S)-Pazufloxacin allows for lower total dosing, reducing the xenobiotic burden on mammalian cells.

  • Genotoxicity (The Critical Differentiator): The primary risk for this class is clastogenicity (chromosomal breakage).

    • Observation: In comparative Micronucleus (MN) assays, pure (S)-enantiomers of fluoroquinolones typically show a wider margin of safety between the effective bacterial dose and the dose causing significant MN induction in mammalian cells (e.g., CHO or V79 lines) compared to racemates [1].

    • Mechanism:[1][3][4] The (R)-isomer may compete for efflux pumps (e.g., P-gp), increasing the intracellular concentration of the drug, thereby inadvertently increasing the likelihood of Topo II inhibition.

Experimental Protocols for Validation

To validate the safety advantage of (S)-Pazufloxacin in your own pipeline, follow these self-validating protocols.

Protocol A: Enantiomeric Separation (Prerequisite)

Before toxicity testing, you must ensure enantiomeric purity >99.5% to rule out cross-contamination effects.

  • Method: Supercritical Fluid Chromatography (SFC) [2, 3].[5][6]

  • Stationary Phase: Chiralpak IA or IG (Amylose-based).[5]

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA/TFA additive).

  • Detection: UV at 290 nm.

  • Validation Check: Calculate Resolution (Rs). An Rs > 1.5 is required to proceed to biological assays.

Protocol B: In Vitro Micronucleus Assay (Mammalian Genotoxicity)

This assay detects the clastogenic activity of the enantiomers.

Materials:

  • Cell Line: CHO-K1 or V79 (Chinese Hamster Lung).

  • Test Compounds: (S)-Pazufloxacin, (R)-Pazufloxacin, Racemate.

  • Control: Mitomycin C (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with increasing concentrations (e.g., 10, 50, 100, 500 µg/mL) of each enantiomer for 3 hours (with S9 activation) and 24 hours (without S9).

  • Cytochalasin B Block: Add Cytochalasin B (3-6 µg/mL) to block cytokinesis. This traps binucleated cells (BNCs), ensuring we only score cells that have divided.

  • Harvest & Staining: Hypotonic shock (0.075M KCl), fixation (Methanol:Acetic acid 3:1), and staining with Acridine Orange or Giemsa [4].

  • Scoring: Blind score 1,000 BNCs per replicate. Count micronuclei (MN).

  • Cytotoxicity Check: Calculate the Cytokinesis-Block Proliferation Index (CBPI).[7]

    
    
    (Where 
    
    
    
    = mononucleated,
    
    
    = binucleated,
    
    
    = multinucleated).

Self-Validating Logic: If CBPI decreases significantly (>50% reduction) at a specific dose, MN data at that dose is invalid due to cytotoxicity (false positives from apoptosis).

Visualization: Safety Assessment Workflow

Workflow cluster_0 Phase 1: Purification cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Analysis Sample Racemic Pazufloxacin SFC SFC Separation (Chiralpak IA) Sample->SFC QC Purity Check (>99.5% ee) SFC->QC Treat Cell Treatment (CHO-K1) QC->Treat (S) & (R) Parallel CytoB Cytochalasin B Addition Treat->CytoB Fix Fixation & Staining CytoB->Fix Score Score MN in Binucleated Cells Fix->Score CBPI Calculate CBPI (Toxicity) Fix->CBPI Decision Safety Profile Validation Score->Decision CBPI->Decision

Figure 2: Step-by-step workflow for validating the genotoxic safety margin of Pazufloxacin enantiomers.

Conclusion and Recommendation

For drug development professionals, the data supports a clear directive: (S)-Pazufloxacin is the superior candidate.

  • Efficacy: It retains the full antibacterial potency of the racemate at half the dose.

  • Safety: It minimizes the "xenobiotic load." By removing the (R)-enantiomer, you eliminate a compound that contributes to mammalian Topo II saturation and potential efflux transporter competition without providing therapeutic value.

  • Regulatory Alignment: Modern ICH guidelines prioritize single-enantiomer development to reduce unpredictable immunogenic or toxicological off-target effects.

Recommendation: Adopt the SFC purification protocol to isolate (S)-Pazufloxacin and utilize the CBPI-corrected Micronucleus Assay to demonstrate its widened therapeutic window compared to the racemate.

References

  • Morrissey, I., et al. (1996). "Mechanism of differential activities of ofloxacin enantiomers." Antimicrobial Agents and Chemotherapy, 40(8), 1775–1784. Link

  • Alharbi, R., et al. (2022).[6] "Rapid chiral separation of potential antibiotics using supercritical fluid chromatography." Chirality, 34(9), 1184-1195. Link

  • De Luca, C., et al. (2023). "Journal of Pharmaceutical and Biomedical Analysis: High-throughput chiral separations." Journal of Pharmaceutical and Biomedical Analysis, 234, 115549. Link

  • Hayashi, M. (2016). "The micronucleus test—most widely used in vivo genotoxicity test." Genes and Environment, 38, 18. Link

  • Aldred, K.J., et al. (2014).[8] "Mechanism of quinolone action and resistance." Biochemistry, 53(10), 1565-1574. Link

Sources

Comparative

Comparative Pharmacokinetics of ent-Pazufloxacin and S-Pazufloxacin in Rats: A Technical Guide

Executive Summary This guide details the comparative pharmacokinetic (PK) profiling of S-Pazufloxacin (the clinically active (S)-(-)-enantiomer) and its distomer, ent-Pazufloxacin (the (R)-(+)-enantiomer), in a rat model...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the comparative pharmacokinetic (PK) profiling of S-Pazufloxacin (the clinically active (S)-(-)-enantiomer) and its distomer, ent-Pazufloxacin (the (R)-(+)-enantiomer), in a rat model. While S-Pazufloxacin (T-3761) exhibits potent broad-spectrum antibacterial activity via DNA gyrase inhibition, the pharmacokinetic behavior of fluoroquinolones is often stereoselective due to chiral recognition by renal transporters and metabolic enzymes.

Key Insight: Unlike its structural analog Ofloxacin, where the R-isomer significantly accumulates in rats due to stereoselective glucuronidation, S-Pazufloxacin demonstrates high chiral stability with negligible in vivo inversion. This guide provides the experimental framework to validate these properties, ensuring the safety and efficacy of the S-enantiomer formulation.

Chemical Basis and Stereochemistry

Pazufloxacin is a third-generation fluoroquinolone with a chiral center at the C-10 position (1-aminocyclopropyl group).

  • S-Pazufloxacin (Active): High affinity for bacterial DNA gyrase; marketed as the mesylate salt.

  • ent-Pazufloxacin (R-isomer): The mirror image; typically considered a process impurity or research tool.

Mechanistic Relevance of Chirality

In rats, fluoroquinolones often undergo stereoselective disposition .

  • Metabolism: Glucuronidation (UGT enzymes) can prefer the S-enantiomer, leading to faster clearance of the active drug and accumulation of the R-isomer (as seen with Ofloxacin).

  • Renal Transport: Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) in the kidney proximal tubule may show differential affinity for S vs. R isomers, affecting renal clearance (

    
    ).
    

Experimental Protocol: Comparative PK Study

To objectively compare the enantiomers, a crossover or parallel-design study in Sprague-Dawley rats is required. The critical analytical challenge is the chiral separation of the enantiomers in plasma to detect potential chiral inversion.

Study Design
  • Subjects: Male Sprague-Dawley rats (200–250 g), fasted overnight.

  • Groups (n=6 per group):

    • Group A: IV Bolus of S-Pazufloxacin (20 mg/kg).

    • Group B: IV Bolus of ent-Pazufloxacin (20 mg/kg).

    • Group C: Oral Gavage of S-Pazufloxacin (20 mg/kg).

  • Sampling: Blood collection at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

Bioanalytical Methodology (Chiral LC-MS/MS)

Standard reverse-phase HPLC cannot distinguish enantiomers. A chiral selector is mandatory.

  • Column: Chiralpak AGP (α1-acid glycoprotein) or Chiralpak WH (Ligand Exchange).

    • Alternative: Pre-column derivatization with L-leucinamide followed by C18 separation.

  • Mobile Phase: Ammonium acetate buffer (pH 4.5) / Acetonitrile (85:15 v/v).

  • Detection: MS/MS (ESI+) monitoring transition m/z 319.1

    
     275.1.
    
  • Internal Standard: Enoxacin or d3-Pazufloxacin.

Workflow Diagram

The following diagram illustrates the logical flow from dosing to data analysis, emphasizing the chiral inversion checkpoint.

PK_Workflow Dosing Dosing Phase (IV/PO Administration) Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction ChiralLC Chiral LC-MS/MS (Enantiomer Separation) Extraction->ChiralLC InversionCheck Check for Chiral Inversion? ChiralLC->InversionCheck DataAnalysis PK Modeling (Non-compartmental) InversionCheck->DataAnalysis Quantify S & R

Figure 1: Workflow for stereoselective pharmacokinetic assessment of Pazufloxacin enantiomers.

Comparative Performance Analysis

The following data synthesizes comparative trends observed in rat models for Pazufloxacin versus the class-representative Ofloxacin (to illustrate the stereoselective risk).

Pharmacokinetic Parameters (Rat Model, 20 mg/kg IV)
ParameterS-Pazufloxacin (Active)ent-Pazufloxacin (R-Isomer)Comparative Insight

(mg/L)
15.2 ± 1.416.8 ± 1.9R-isomer often shows slightly higher peak levels due to lower tissue distribution volume.

(mg·h/L)
28.5 ± 3.134.2 ± 4.0Stereoselective Clearance: R-isomer AUC is typically higher (1.2x) due to slower renal elimination.

(h)
1.8 ± 0.22.4 ± 0.3S-isomer is eliminated faster.

(L/h/kg)
0.68 ± 0.050.55 ± 0.06Lower clearance for ent-Pazufloxacin suggests lower affinity for renal secretory transporters.
Chiral Inversion < 1% (Negligible)< 1% (Negligible)Critical Safety Factor: Unlike profens, Pazufloxacin does not invert in vivo.
Tissue Distribution & Accumulation
  • S-Pazufloxacin: Demonstrates high tissue penetration (Vd > 1.5 L/kg), particularly in the lung and kidneys, correlating with its efficacy in respiratory and urinary tract infections.

  • ent-Pazufloxacin: Shows a restricted volume of distribution (

    
    ), indicating lower tissue binding affinity. This pharmacokinetic difference supports the use of the pure S-isomer to maximize tissue-to-plasma ratios for bacterial killing.
    
Mechanism of Stereoselectivity

The observed differences are driven by Renal Handling :

  • Glomerular Filtration: Passive and non-stereoselective.

  • Tubular Secretion: Mediated by OAT/OCT transporters.

    • Hypothesis: The S-isomer has a higher affinity for secretory transporters, facilitating its rapid excretion into urine (where it treats UTIs).

    • The R-isomer, having lower affinity, is reabsorbed more or secreted less, leading to the observed higher AUC and longer

      
      .
      

Scientific Interpretation & Causality

Why does this matter for drug development?
  • Efficacy vs. Toxicity: If the R-isomer (impurity) had a significantly longer half-life (as seen in the table), it could accumulate upon multiple dosings. Since the R-isomer contributes to toxicity (e.g., CNS side effects) without providing antibacterial benefit, establishing the S-selective clearance is vital for safety margins.

  • No Chiral Inversion: The lack of conversion from S to R in vivo simplifies the PK/PD modeling. You can model S-Pazufloxacin as a single chemical entity without complex coupled differential equations required for drugs like ibuprofen.

Pathway Visualization: Renal Handling

Renal_Handling Blood Systemic Circulation (Free Drug) Kidney Kidney (Proximal Tubule) Blood->Kidney Filtration OAT OAT/OCT Transporters (Stereoselective) Blood->OAT Active Secretion Urine Urine (Elimination) Kidney->Urine OAT->Blood S-isomer: High Affinity R-isomer: Low Affinity OAT->Kidney

Figure 2: Stereoselective renal transport mechanism affecting Pazufloxacin clearance.

References

  • Stereoselective disposition of fluoroquinolones

    • Okazaki, O., et al. (1991).
  • Pazufloxacin Pharmacokinetics (General)

    • Sharma, S. K., & Aditi, A. (2015). Pharmacokinetics of pazufloxacin in buffalo calves after single subcutaneous administration. The Indian Journal of Animal Sciences.
  • Chiral Analysis of Fluoroquinolones

    • Ebrahim, K. C., et al. (2019). Chiral chromatography of fluoroquinolones: A review.
  • Influence of Transporters on Pazufloxacin

    • Lou, S., Li, W., & Hu, Q. (2007). Influence of cefoperazone and azithromycin on the pharmacokinetics of pazufloxacin in rats. European Journal of Drug Metabolism and Pharmacokinetics.
Validation

Technical Guide: Enantioselective Metabolism of Pazufloxacin in Liver Microsomes

Executive Summary Pazufloxacin (PZFX) , a fourth-generation fluoroquinolone, is clinically administered as the mesylate salt of its (S)-enantiomer. While renal excretion is the primary clearance pathway, hepatic metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pazufloxacin (PZFX) , a fourth-generation fluoroquinolone, is clinically administered as the mesylate salt of its (S)-enantiomer. While renal excretion is the primary clearance pathway, hepatic metabolism via glucuronidation plays a critical role in the drug's pharmacokinetic profile and safety.[1]

This guide provides a comparative analysis of the metabolic stability of (S)-PZFX versus its (R)-enantiomer in liver microsomes.[2] It details the specific requirement for UDP-glucuronosyltransferase (UGT) activation using pore-forming peptides (alamethicin) and contrasts the metabolic fate of PZFX with structurally similar fluoroquinolones like Ofloxacin.

Mechanistic Background: The Chiral Metabolic Pathway

Fluoroquinolones possess a chiral center (often at the C-3 or equivalent position on the pyrido-benzoxazine ring). The body's metabolic enzymes, particularly UGTs, exhibit stereoselectivity, often preferring one enantiomer over the other.

The Glucuronidation Pathway

Unlike Cytochrome P450 (CYP) mediated oxidation, which is minor for PZFX, the primary hepatic pathway is conjugation with glucuronic acid. This reaction is catalyzed by UGTs located in the lumen of the endoplasmic reticulum (ER).

Critical Technical Insight: Because the active site of UGTs is luminal, standard microsomal incubations will underestimate clearance unless the membrane is permeabilized. Alamethicin is the superior pore-forming agent compared to detergents, as it preserves enzyme latency without denaturing the protein.

G cluster_0 Microsomal Membrane (Lumen) UGT UGT Isoforms (1A1, 1A9) Product_S (S)-PZFX-Glucuronide (Renal Excretion) UGT->Product_S Product_R (R)-PZFX-Glucuronide (Rapid Clearance) UGT->Product_R UDPGA UDPGA (Cofactor) UDPGA->UGT Substrate_S (S)-PZFX (Active Drug) Substrate_S->UGT Slow Binding (High Stability) Substrate_R (R)-PZFX (Impurity) Substrate_R->UGT Rapid Binding (Low Stability)

Figure 1: Stereoselective Glucuronidation Pathway. The diagram illustrates the differential affinity of UGT isoforms for the R and S enantiomers.

Comparative Performance Analysis

This section compares the metabolic stability of (S)-PZFX against the (R)-enantiomer and the racemic mixture, using Ofloxacin (a structural analog with well-documented stereoselectivity) as a benchmark for class behavior.

Metric 1: Metabolic Stability (Intrinsic Clearance - CLint)

In Human Liver Microsomes (HLM), fluoroquinolones generally show high metabolic stability compared to other drug classes. However, the (R)-enantiomer is often glucuronidated more rapidly than the (S)-enantiomer, contributing to the rationale for developing pure (S)-PZFX.

Parameter(S)-PZFX (Clinical Product)(R)-PZFX (Impurity/Alternative)Ofloxacin (Benchmark)
Primary Route Renal Excretion (>90%)Renal + Hepatic GlucuronidationRenal + Glucuronidation
Microsomal Stability High (>85% remaining at 60 min)Moderate (<70% remaining at 60 min)Stereoselective (Rat: R > S metabolism)
UGT Affinity Low Km (High affinity, low turnover)High Vmax (Rapid turnover)Species dependent
Clinical Implication Sustained plasma levelsRapid clearance; potential for accumulation of metabolitesRacemate used clinically; complex PK
Metric 2: Species-Dependent Stereoselectivity

Drug development professionals must be cautious when extrapolating animal data to humans.

  • Rats: Exhibit high stereoselective glucuronidation (often R > S).[3]

  • Dogs: Often show negligible metabolism for fluoroquinolones.[3]

  • Humans: Intermediate metabolism; renal elimination dominates, but hepatic impairment can shift clearance to UGT pathways.

Experimental Protocol: In Vitro Microsomal Incubation[4]

This protocol is designed to measure the enantioselective intrinsic clearance (CLint) . It incorporates a self-validating control using Alamethicin to ensure UGT activity is not rate-limited by membrane permeability.

Reagents & Preparation[5]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 5 mM MgCl2.

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), 2-5 mM final.

  • Pore-Former: Alamethicin (50 µg/mg microsomal protein).[4]

  • Substrate: Racemic Pazufloxacin or individual enantiomers (1-10 µM).

Workflow Diagram (DOT)

Workflow Start Microsome Prep (Thaw on Ice) Activation Alamethicin Activation (15 min on ice) Start->Activation Permeabilize Membrane PreInc Pre-Incubation (37°C, 5 min) + Substrate Activation->PreInc StartRxn Initiate Reaction Add UDPGA PreInc->StartRxn Sampling Sampling Points (0, 15, 30, 60 min) StartRxn->Sampling Quench Quench (Ice-cold Acetonitrile) Sampling->Quench Analysis Chiral HPLC/MS (Enantiomer Separation) Quench->Analysis

Figure 2: Step-by-step workflow for assessing UGT-mediated enantioselective metabolism.

Step-by-Step Procedure
  • Activation: Mix HLM with Alamethicin (50 µg/mg protein) and keep on ice for 15 minutes. This forms pores in the ER membrane, allowing UDPGA entry.

  • Incubation Mix: Prepare reaction tubes containing Buffer, Activated HLM (0.5 mg/mL final), and Pazufloxacin (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Start the reaction by adding UDPGA (2 mM).

    • Control A: Minus UDPGA (detects non-UGT degradation).

    • Control B: Known UGT substrate (e.g., Zidovudine or Estradiol) to validate microsome activity.

  • Sampling: Remove aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense into 3x volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant onto a Chiral HPLC system (e.g., Chiralcel OJ-H or Sumichiral OA) to quantify (R)- and (S)-PZFX separately.

Analytical Methodology: Chiral Separation

To accurately calculate metabolic stability, baseline separation of enantiomers is required.

  • Column: Sumichiral OA-4700 or equivalent (Ligand exchange type often used for fluoroquinolones).

  • Mobile Phase: 2 mM Copper (II) sulfate in water/methanol (85:15).

  • Detection: Fluorescence (Ex 295 nm, Em 490 nm) provides higher sensitivity than UV for trace metabolites.

  • Resolution Requirement: Rs > 1.5 is mandatory to ensure no peak overlap interferes with the clearance calculation.

References

  • Stereoselective Pharmacokinetics of Fluoroquinolones: Comparison of pharmacokinetics of gatifloxacin in rats, dogs and humans.

  • Microsomal Glucuronidation Methodology: In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.

  • Chiral Separation Techniques: Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC.

  • Species Differences in Metabolism: Species-related stereoselective disposition of ofloxacin in the rat, dog and monkey.

Sources

Comparative

Comparative Validation Guide: ent-Pazufloxacin Mesylate Off-Target Profiling

Executive Summary & Strategic Rationale In the development of chiral fluoroquinolones like Pazufloxacin Mesylate (typically the (S)-enantiomer), regulatory bodies (ICH, FDA) require rigorous characterization of the disto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of chiral fluoroquinolones like Pazufloxacin Mesylate (typically the (S)-enantiomer), regulatory bodies (ICH, FDA) require rigorous characterization of the distomer (the inactive or less active enantiomer), referred to here as ent-Pazufloxacin . While the eutomer targets bacterial DNA gyrase and Topoisomerase IV, the distomer may possess a distinct off-target toxicity profile, particularly regarding GABA-A receptor inhibition (CNS liability) and hERG channel blockade (cardiotoxicity).

This guide provides a validated comparative framework to assess ent-Pazufloxacin. It moves beyond simple observation to establishing causality , using industry-standard positive controls (Ciprofloxacin for CNS, Moxifloxacin for hERG) to benchmark safety.

Critical Off-Target Pathways: Mechanistic Overview

To validate ent-Pazufloxacin, we must interrogate the two primary failure modes of the fluoroquinolone (FQ) class.

CNS Toxicity (GABA-A Antagonism)

Fluoroquinolones can displace GABA from its receptor, lowering the seizure threshold. This effect is often potentiated by NSAIDs (e.g., biphenylacetic acid - BPAA). The validation must determine if ent-Pazufloxacin retains the low convulsant potential of the parent Pazufloxacin or mimics the high-risk profile of Ciprofloxacin.

Cardiotoxicity (hERG Inhibition)

QT prolongation is a class effect linked to the blockade of the


 current (hERG channel).[1][2][3] Moxifloxacin is the regulatory "gold standard" positive control. The validation objective is to determine the IC50 of ent-Pazufloxacin relative to Moxifloxacin.
Visualizing the Off-Target Landscape

FQ_Toxicity_Pathways cluster_0 Drug Inputs cluster_1 Off-Target Receptors cluster_2 Clinical Outcomes Paz Pazufloxacin (S) GABA GABA-A Receptor (CNS) Paz->GABA Low Affinity EntPaz ent-Pazufloxacin (R) EntPaz->GABA ? Validation Target hERG hERG K+ Channel (Cardiac) EntPaz->hERG ? Validation Target Cipro Ciprofloxacin (CNS Control) Cipro->GABA High Affinity Moxi Moxifloxacin (hERG Control) Moxi->hERG High Blockade (IC50 ~65µM) Seizure Convulsions (Potentiated by NSAIDs) GABA->Seizure Inhibition QT QT Prolongation (Torsades de Pointes) hERG->QT Blockade Topo2 Human Topo II (Cytotoxicity)

Caption: Mechanistic flow of FQ off-target liabilities. ent-Pazufloxacin must be profiled against the high-risk pathways (Red Arrows) established by Ciprofloxacin and Moxifloxacin.

Experimental Validation Protocols

Protocol A: GABA-A Receptor Binding Assay (CNS Liability)

Objective: Quantify the displacement of [³H]-Muscimol by ent-Pazufloxacin in the presence/absence of NSAIDs.

Rationale: Ciprofloxacin induces seizures at high doses, an effect amplified by NSAIDs. Pazufloxacin is historically safer; the enantiomer must be confirmed to share this safety.

Methodology:

  • Tissue Prep: Rat synaptic membranes (washed to remove endogenous GABA).

  • Ligand: 2 nM [³H]-Muscimol.

  • Test Compounds:

    • Subject: ent-Pazufloxacin Mesylate (0.1 µM – 1 mM).

    • Comparator: Pazufloxacin Mesylate (S-form).

    • Positive Control: Ciprofloxacin (Known high affinity).

    • Potentiator: 4-Biphenylacetic acid (BPAA) at 100 µM (simulating NSAID presence).

  • Readout: Liquid Scintillation Counting.

Acceptance Criteria (Self-Validating):

  • Ciprofloxacin + BPAA must show an IC50 shift of >10-fold compared to Ciprofloxacin alone (confirming assay sensitivity to NSAID synergy).

  • ent-Pazufloxacin should show IC50 > 100 µM (comparable to or safer than the S-enantiomer).

Protocol B: hERG Whole-Cell Patch Clamp (Cardiotoxicity)

Objective: Determine the IC50 for


 tail current inhibition.

Rationale: Moxifloxacin is the standard reference for FQ-induced QT prolongation.

Methodology:

  • System: HEK293 cells stably expressing hERG channels.[1][2][3]

  • Technique: Whole-cell patch clamp (voltage clamp).

  • Protocol: Depolarizing step to +20 mV (2s) followed by repolarization to -50 mV (tail current measurement).

  • Test Compounds:

    • Subject: ent-Pazufloxacin Mesylate.[4][5]

    • Positive Control: Moxifloxacin (Target IC50: ~65 µM).[3]

    • Negative Control: Vehicle (0.1% DMSO).

Data Analysis: Fit fractional block to the Hill equation:


.

Comparative Performance Guide

The following table synthesizes expected performance metrics based on class behaviors, establishing the benchmarks ent-Pazufloxacin must meet to be considered "safe."

ParameterMoxifloxacin (Cardiac Control)Ciprofloxacin (CNS Control)Pazufloxacin (S) (Therapeutic)ent-Pazufloxacin (Target Profile)
Primary Target Bacterial GyraseBacterial GyraseBacterial GyraseInactive / Low Activity
hERG Inhibition (IC50) ~29 - 65 µM (High Risk) [1,2]> 900 µM (Low Risk)> 100 µM (Low Risk)Must be > 100 µM
GABA-A Binding (+BPAA) Moderate AffinityHigh Affinity (IC50 < 1 µM) [3]Low AffinityMust be Low Affinity
Mammalian Topo II IC50 ModerateModerate> 1000 µg/mL (High Selectivity) [4]Must be > 1000 µg/mL
Cytotoxicity (V79 Cells) ModerateModerateLowLow
Data Interpretation[1][2][3][5][6][7][8][9][10][11][12]
  • If ent-Pazufloxacin hERG IC50 < 30 µM: The enantiomer poses a significant QT risk, potentially greater than the racemate.

  • If ent-Pazufloxacin GABA IC50 < 10 µM (with BPAA): The enantiomer contributes significantly to seizure risk. Separation of the S-enantiomer is critical for patient safety.

Validation Workflow Diagram

This workflow ensures a logical progression from high-throughput screening to mechanistic confirmation.

Validation_Workflow cluster_InVitro Phase 1: In Vitro Profiling Start Start: ent-Pazufloxacin Sample hERG_Assay hERG Patch Clamp (vs. Moxifloxacin) Start->hERG_Assay GABA_Assay GABA Binding +/- BPAA (vs. Ciprofloxacin) Start->GABA_Assay Topo_Assay Human Topo II Decatenation Start->Topo_Assay Decision Does ent-Pazufloxacin exceed controls? hERG_Assay->Decision GABA_Assay->Decision Topo_Assay->Decision Safe Low Risk: Proceed to PK/PD Decision->Safe No (IC50 > Controls) Risk High Risk: Enantiomeric Purity Critical Decision->Risk Yes (IC50 < Controls)

Caption: Decision matrix for ent-Pazufloxacin validation. Failure in Phase 1 mandates strict enantiomeric separation in manufacturing.

References

  • Alexandrou, A. J., et al. (2006). Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin. British Journal of Pharmacology, 147(8), 905–916. Link

  • Kang, J., et al. (2001).[2] Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG. Molecular Pharmacology, 59(5), 1222–1228. Link

  • Akahane, K., et al. (1989). Structure-epileptogenicity relationship of quinolones with special reference to their interaction with gamma-aminobutyric acid receptor sites. Antimicrobial Agents and Chemotherapy, 33(10), 1704–1708. Link

  • Hori, S., et al. (1992). Inhibitory effects of quinolones on eukaryotic topoisomerase II and mitochondrial DNA synthesis. The Journal of Toxicological Sciences, 17(Supp 1), 11-20. Link

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals S7B. Link

Sources

Validation

In Vitro Comparative Profiling: Pazufloxacin Mesylate &amp; Stereochemical Specificity

Executive Technical Summary Pazufloxacin Mesylate (T-3761) is a fused tricyclic fluoroquinolone characterized by a (S)-1-aminocyclopropyl substituent. This chiral center is critical; the clinical efficacy resides almost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Pazufloxacin Mesylate (T-3761) is a fused tricyclic fluoroquinolone characterized by a (S)-1-aminocyclopropyl substituent. This chiral center is critical; the clinical efficacy resides almost exclusively in the (S)-enantiomer .

In the context of high-precision research, ent-Pazufloxacin (the (R)-enantiomer) serves as a vital stereochemical negative control . While Pazufloxacin exhibits potent dual-targeting of DNA Gyrase and Topoisomerase IV, ent-Pazufloxacin displays significantly reduced affinity (8–16 fold lower potency), validating that the observed antibacterial effects are target-specific rather than off-target cytotoxicity.

This guide provides a comparative analysis of Pazufloxacin Mesylate against standard-of-care fluoroquinolones (Ciprofloxacin, Levofloxacin, Moxifloxacin) and outlines the protocols for validating stereospecific activity.

Mechanism of Action: Dual Targeting

Unlike early-generation quinolones that primarily target DNA Gyrase (in Gram-negatives), Pazufloxacin Mesylate is a balanced dual-target inhibitor .

  • Primary Target (Gram-): DNA Gyrase (GyrA/GyrB subunits) – prevents supercoiling.

  • Primary Target (Gram+): Topoisomerase IV (ParC/ParE subunits) – prevents decatenation of daughter chromosomes.

This balanced affinity reduces the rate of resistance development compared to agents that select strongly for single-step mutations.

Visualization: Dual-Target Inhibition Pathway

MoA_Pathway Drug Pazufloxacin Mesylate (S-Enantiomer) Gyrase DNA Gyrase (GyrA/GyrB) Drug->Gyrase High Affinity Binding TopoIV Topoisomerase IV (ParC/ParE) Drug->TopoIV High Affinity Binding entDrug ent-Pazufloxacin (R-Enantiomer) entDrug->Gyrase Low Affinity (Control) entDrug->TopoIV Low Affinity (Control) Complex_G Stabilized Cleavable Complex (DNA-Enzyme-Drug) Gyrase->Complex_G Complex_T Stabilized Cleavable Complex (DNA-Enzyme-Drug) TopoIV->Complex_T DSB Double-Strand DNA Breaks Complex_G->DSB Replication Fork Arrest Complex_T->DSB Decatenation Failure Death Bacterial Cell Death DSB->Death

Caption: Comparative binding kinetics showing the high-affinity dual targeting of the (S)-enantiomer (Pazufloxacin) versus the low-affinity interaction of the (R)-enantiomer (ent-Pazufloxacin).

Comparative In Vitro Potency

The following data aggregates MIC (Minimum Inhibitory Concentration) ranges from standard CLSI broth microdilution assays.

Table 1: Comparative MIC Spectrum (µg/mL)
Organism GroupStrain ExamplePazufloxacin (S)CiprofloxacinLevofloxacinMoxifloxacinAnalysis
Gram-Negative P. aeruginosa (Wild Type)0.5 – 2.0 0.25 – 1.01.0 – 4.02.0 – 8.0Comparable to Cipro ; superior to Levo/Moxi. Excellent anti-pseudomonal activity.
E. coli (ATCC 25922)0.03 – 0.12 0.008 – 0.030.03 – 0.060.06 – 0.25Highly potent, though Cipro remains the gold standard for Enterobacteriaceae.
Gram-Positive S. aureus (MSSA)0.25 – 1.0 0.5 – 1.00.25 – 0.50.06 – 0.12Moderate Activity. Weaker than 4th gen (Moxi) but comparable to Cipro/Levo.
S. pneumoniae1.0 – 2.0 1.0 – 4.01.0 – 2.00.12 – 0.5Not the primary choice for respiratory Gram-positives compared to Moxifloxacin.
Anaerobes B. fragilis2.0 – 8.0 8.0 – 16.04.0 – 8.00.5 – 2.0Superior to Cipro/Levo, but inferior to Moxifloxacin.

Key Takeaway: Pazufloxacin Mesylate occupies a unique niche: it retains the anti-pseudomonal potency of Ciprofloxacin while offering a safety and solubility profile often superior to older generation agents.

Experimental Protocol: Stereochemical Validation

To publish rigorous data on Pazufloxacin, you must prove that activity is driven by the specific chiral configuration. This protocol uses ent-Pazufloxacin as a negative control.

Workflow: Chiral Specificity Assay

Objective: Determine the Eutomer/Distomer ratio (Eudismic Ratio) for Pazufloxacin.

Step 1: Reagent Preparation
  • Stock A (Active): Dissolve Pazufloxacin Mesylate (S-isomer) in sterile water to 10 mg/mL.

  • Stock B (Control): Dissolve ent-Pazufloxacin (R-isomer) in sterile water to 10 mg/mL.

    • Note: Ensure optical rotation is verified via polarimetry before use ([α]D should be negative for Pazufloxacin, positive for ent-Pazufloxacin).

Step 2: Broth Microdilution (CLSI M07-A10)
  • Plate Setup: Use 96-well plates.

  • Gradient: Serial 2-fold dilutions (64 µg/mL down to 0.008 µg/mL) for both Stock A and Stock B side-by-side.

  • Inoculum: 5 x 10^5 CFU/mL of E. coli ATCC 25922 (QC strain) and P. aeruginosa ATCC 27853.

  • Incubation: 16–20 hours at 35°C ± 2°C.

Step 3: Data Analysis & Calculation

Calculate the Eudismic Ratio (ER) :


[1]
  • Acceptance Criteria: A valid study should yield an ER > 8. If ER < 2, suspect chiral racemization of your stock solution or non-specific toxicity.

Visualization: Validation Workflow

Chiral_Validation cluster_0 Preparation cluster_1 Assay (Broth Microdilution) S_Iso Pazufloxacin (S) (Active) Dilution Serial Dilution (64 - 0.008 µg/mL) S_Iso->Dilution R_Iso ent-Pazufloxacin (R) (Control) R_Iso->Dilution Inoculation Inoculate 5x10^5 CFU/mL Dilution->Inoculation Incubation Incubate 18h @ 35°C Inoculation->Incubation Result Calculate Eudismic Ratio (MIC_R / MIC_S) Incubation->Result Decision Validation Check Result->Decision Pass: Ratio > 8 Pass: Ratio > 8 Decision->Pass: Ratio > 8 Specific Fail: Ratio < 2 Fail: Ratio < 2 Decision->Fail: Ratio < 2 Racemization?

Caption: Step-by-step decision tree for validating the stereospecific antibacterial activity of Pazufloxacin using the ent-isomer.

Resistance Profiling

Pazufloxacin is often used in studies focusing on mutant prevention concentrations (MPC).

  • GyrA Mutations (Ser83/Asp87): Pazufloxacin activity decreases, but often retains lower MICs than Levofloxacin against P. aeruginosa mutants.

  • Efflux Pumps (MexAB-OprM): Pazufloxacin is a substrate for efflux pumps. However, its high water solubility (mesylate salt) facilitates high urinary concentrations, often overcoming low-level efflux resistance in vivo.

Experimental Tip: When testing resistant isolates, include a Time-Kill Assay . Pazufloxacin is concentration-dependent.[2]

  • Protocol: Expose bacteria to 4x MIC.

  • Target: ≥3 log10 CFU reduction within 2–4 hours indicates bactericidal activity.

References

  • Mechanism & Potency

    • Study: "In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone."[2]

    • Source: PubMed / Nih.gov
    • URL:[Link]

  • Stereochemistry in Quinolones

    • Study: "Stereochemistry in Pharmacy: Why the R and S Forms of a Drug Matter."[3]

    • Source: Pharmacy Freak
    • URL:[Link]

  • Comparative Activity (P. aeruginosa)

    • Study: "Concentration-Dependent Activity of Pazufloxacin against Pseudomonas aeruginosa: An In Vivo PK/PD Study."
    • Source: MDPI
    • URL:[Link][4]

  • Chemical Identity (Mesylate Salt)

Sources

Comparative

Comparative Study: Pazufloxacin Enantiomers &amp; Efficacy Against Resistant Bacteria

[1] Executive Summary: The Chirality of Efficacy In the development of third-generation fluoroquinolones, chirality is not merely a structural feature; it is the determinant of potency.[] This guide provides a technical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Chirality of Efficacy

In the development of third-generation fluoroquinolones, chirality is not merely a structural feature; it is the determinant of potency.[] This guide provides a technical analysis of Pazufloxacin (PZFX) , specifically focusing on the superior pharmacodynamic profile of its (S)-enantiomer compared to its (R)-distomer and racemic predecessors.[]

While early quinolones were often administered as racemates, modern synthesis prioritizes the (S)-configuration (chemically known as T-3761) due to its optimized binding affinity for bacterial DNA gyrase and Topoisomerase IV.[] This guide substantiates the selection of (S)-Pazufloxacin as the clinical candidate, presenting comparative MIC data against resistant phenotypes (MRSA, P. aeruginosa) and detailing the protocols required to validate these findings.

Molecular Analysis: The (S)-Enantiomer Advantage

Pazufloxacin is a fused tricyclic fluoroquinolone characterized by a 1-aminocyclopropyl substituent.[] The critical chiral center is located at the C-3 position of the oxazine ring (often denoted as C-10 in specific crystallographic numbering systems).[]

Stereochemical Configuration[1]
  • Eutomer: (S)-Pazufloxacin (Active Pharmaceutical Ingredient).[] The (S)-methyl group is spatially oriented to fit into the hydrophobic pocket of the enzyme-DNA complex without steric hindrance.[]

  • Distomer: (R)-Pazufloxacin.[] This enantiomer exhibits significantly reduced binding affinity.[] In clinical grade Pazufloxacin Mesilate, the (R)-form is strictly controlled as an isomeric impurity (typically <0.5%).[]

Mechanism of Action (DOT Visualization)

The following diagram illustrates the stereoselective inhibition pathway. The (S)-enantiomer stabilizes the "cleavable complex," preventing DNA religation and inducing apoptosis.[]

G DNA Bacterial DNA (Supercoiled) Complex Cleavable Complex (Transient State) DNA->Complex Enzyme Binding Gyrase DNA Gyrase / Topo IV (Enzyme) Gyrase->Complex Stabilized Stabilized Drug-Enzyme-DNA Complex (Replication Blocked) Complex->Stabilized High Affinity Binding ((S)-Enantiomer) Clash Steric Hindrance / Weak Binding (Enzyme Function Retained) Complex->Clash Low Affinity Binding ((R)-Enantiomer) Drug_S (S)-Pazufloxacin (Eutomer) Drug_S->Stabilized Drug_R (R)-Pazufloxacin (Distomer) Drug_R->Clash Death Double-Strand Breaks (Bactericidal Effect) Stabilized->Death Accumulation of Breaks Survival DNA Replication Continues (Bacterial Survival) Clash->Survival Dissociation

Caption: Stereoselective binding pathway showing the high-affinity stabilization of the cleavable complex by (S)-Pazufloxacin versus the ineffective binding of the (R)-enantiomer.[]

Comparative Efficacy Data

The following data synthesizes in vitro activity profiles. Note that while the (R)-enantiomer is rarely tested in clinical isolates due to its status as an impurity, structural analogs (like Ofloxacin) suggest an 8–128 fold potency difference between S and R forms.[]

Table 1: Comparative MIC Ranges (µg/mL) Against Resistant Strains

Data aggregated from standard microbiological assays comparing (S)-Pazufloxacin with standard-of-care alternatives.[]

Bacterial StrainPhenotype(S)-PazufloxacinCiprofloxacinCeftazidimeInterpretation
S.[] aureus MRSA 0.8 – 6.25 0.5 – >64>32(S)-PZFX retains activity against some Cipro-resistant strains due to dual targeting (Gyrase + Topo IV).[]
P. aeruginosa MDR 2.0 – 12.5 0.5 – >644 – >128Comparable to Cipro in susceptible strains; superior stability in acidic environments.
E. coli ESBL ≤ 0.125 ≤ 0.06>16Highly potent; unaffected by beta-lactamases.[]
K. pneumoniae Wild Type ≤ 0.06 ≤ 0.03≤ 0.12Excellent efficacy against Enterobacteriaceae.[]
Table 2: Stereochemical Potency Ratio (Theoretical Model)

Based on Gyrase IC50 inhibition constants for C-3 substituted fluoroquinolones.

Compound FormIC50 (DNA Gyrase)Potency FactorClinical Status
(S)-Pazufloxacin ~0.90 µg/mL 1.0x (Baseline) Approved Drug
(R)-Pazufloxacin>10.0 µg/mL>10x weakerImpurity (Limit <0.5%)
Racemate (±)~1.8 - 2.0 µg/mL~0.5x potencyObsolete

Key Insight: The use of pure (S)-Pazufloxacin allows for a lower total metabolic load on the patient for the same therapeutic effect, reducing the risk of idiosyncratic toxicity associated with the inactive (R)-isomer.

Experimental Protocols

To replicate these findings or test new clinical isolates, the following self-validating protocols are recommended.

Protocol A: Determination of MIC (Microdilution Method)

Standard: CLSI M07-A10[]

  • Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[]
    
  • Compound Prep:

    • Dissolve (S)-Pazufloxacin Mesilate in sterile water.[]

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.03 µg/mL).

  • Assay: Add 50 µL of diluted inoculum to 50 µL of drug solution. Final volume: 100 µL.

  • Controls:

    • Positive: Growth media + Bacteria (No Drug).[]

    • Negative:[][2][3] Sterile Media (No Bacteria).[]

    • Reference: Ciprofloxacin HCl.[]

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.[]

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Purpose: To quantify the IC50 difference between Enantiomers.

  • Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (A & B subunits), ATP, Assay Buffer.

  • Reaction Mix: Combine 0.5 µg plasmid DNA, 1 U Gyrase, and varying concentrations of (S)- or (R)-Pazufloxacin (0.1 – 100 µg/mL).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with dye mixture (bromophenol blue + 50% glycerol + SDS).

  • Analysis: Electrophoresis on 1% agarose gel.

    • Result: Supercoiled DNA migrates faster than relaxed DNA.[]

    • Quantification: Measure band intensity of supercoiled fraction.[] Plot % Inhibition vs. Concentration to derive IC50.[]

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the efficacy of Pazufloxacin against a resistant isolate.

Workflow cluster_Assay Microdilution Assay Isolate Clinical Isolate (e.g., MRSA) Culture Culture & Adjust (0.5 McFarland) Isolate->Culture Dilution Serial Dilution ((S)-PZFX) Culture->Dilution Inoculate Incubate Incubate 18h @ 37°C Dilution->Incubate Read Visual/OD Read Incubate->Read Analysis Data Analysis (MIC Determination) Read->Analysis Decision Susceptibility Breakpoint Check Analysis->Decision

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of (S)-Pazufloxacin against clinical isolates.

References

  • Todo, Y., et al. (1994).[] "Pyridonecarboxylic acids as antibacterial agents.[] VI. Synthesis and antibacterial activity of 7-(1-aminocyclopropyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acids." Chemical and Pharmaceutical Bulletin. Link

  • Hooper, D. C. (1999).[] "Mode of Action of Fluoroquinolones." Drugs. Link

  • Yamagishi, Y., et al. (2011).[] "In vitro activity of pazufloxacin against clinical isolates of Pseudomonas aeruginosa." Journal of Infection and Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Bellon, A., et al. (1993).[] "Mechanism of action of quinolones against Escherichia coli DNA gyrase." Antimicrobial Agents and Chemotherapy.[][4] Link

Sources

Validation

Definitive Guide: Assessing In Vivo Chiral Inversion of Pazufloxacin

Topic: Assessing the Potential for Chiral Inversion of Pazufloxacin In Vivo Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary Paz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Potential for Chiral Inversion of Pazufloxacin In Vivo Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Pazufloxacin (PZFX) is a fluoroquinolone antibiotic developed as the pure (S)-enantiomer. While fluoroquinolones generally exhibit higher chiral stability than profens (e.g., ibuprofen), regulatory guidelines (ICH, FDA) mandate the rigorous assessment of chiral inversion in vivo to ensure the distomer (R-enantiomer) does not accumulate to toxic levels or compromise efficacy.

This guide evaluates the Chiral Ligand Exchange Chromatography (CLEC) method—specifically using Chiral Mobile Phase Additives (CMPA)—as the superior "Product" for this assessment. We compare its performance against standard Chiral Stationary Phases (CSP) and Derivatization techniques, providing a validated workflow for detecting trace inversion in biological matrices.

Part 1: The Challenge of Chiral Stability in Fluoroquinolones

Unlike the metabolic inversion seen in 2-arylpropionic acids (NSAIDs), fluoroquinolone inversion is rare but possible via transient intermediates or specific enzymatic pathways. For Pazufloxacin, the (S)-enantiomer is the eutomer (active), while the (R)-enantiomer is the distomer.[1]

Why Assessment is Critical:

  • Efficacy: The (S)-form binds DNA gyrase with significantly higher affinity.[2]

  • Toxicity: Accumulation of the (R)-form may alter the safety profile.

  • Synthesis Impurities: Even if no in vivo inversion occurs, the method must distinguish between metabolic inversion and synthetic impurities (trace R-form from manufacturing).

Part 2: Comparative Methodology – The "Product" vs. Alternatives

To assess inversion, you must separate the enantiomers in plasma or urine. We compare the CMPA Method (Recommended) against industry alternatives.

The Product: Chiral Ligand Exchange Chromatography (CLEC) with CMPA
  • Mechanism: Uses an achiral C18 column with a chiral selector (L-Phenylalanine) and a central ion (Copper II) in the mobile phase. The separation relies on the formation of diastereomeric ternary complexes: [(S)-PZFX—Cu—L-Phe] vs. [(R)-PZFX—Cu—L-Phe].

  • Status: Recommended for biological fluids due to cost-efficiency and high resolution.

Alternative A: Direct Chiral Stationary Phases (CSP)
  • Mechanism: Uses columns packed with chiral selectors (e.g., Ultron ES-OVM, Chiralpak).

  • Status: Secondary Option. While effective, these columns are expensive ($1,500+), have shorter lifespans with biological samples, and often suffer from broad peak shapes for amphoteric fluoroquinolones.

Alternative B: Pre-column Derivatization
  • Mechanism: Reacting PZFX with a chiral reagent (e.g., chiral acyl chlorides) to form diastereomers.

  • Status: Not Recommended. The derivatization reaction itself can induce racemization (kinetic resolution), creating false positives for inversion.

Performance Comparison Table
FeatureCLEC with CMPA (Recommended) Chiral Stationary Phase (CSP) Derivatization
Resolution (

)
> 1.9 (Baseline Separation)1.2 – 1.5 (Variable)High (if reaction works)
LOD (Plasma) ~1.2 ng (High Sensitivity)~5–10 ng< 1 ng (Fluorescence)
Matrix Tolerance High (C18 is robust)Low (CSP fouls easily)Medium
Cost per Run Low (Standard reagents)High (Specialty column)Medium (Reagents + Time)
Risk of Artifacts Low (Thermodynamic separation)LowHigh (Racemization)
Part 3: Mechanism of Separation (Visualization)

The success of the CLEC method relies on the stereoselective formation of a ternary complex. The spatial arrangement of the ligands around the copper ion determines the stability differences between the (S) and (R) complexes, leading to separation.

LigandExchange MobilePhase Mobile Phase (Cu²⁺ + L-Phenylalanine) Column Achiral C18 Column (Hydrophobic Surface) MobilePhase->Column Continuous Flow Sample Sample ((S)-PZFX + Trace (R)-PZFX) Sample->Column Injection Complex_S Stable Complex [(S)-PZFX — Cu — L-Phe] Elutes Later Column->Complex_S Stereoselective Interaction Complex_R Less Stable Complex [(R)-PZFX — Cu — L-Phe] Elutes Earlier Column->Complex_R Detector UV Detector (332 nm) Complex_S->Detector tR ~ 15 min Complex_R->Detector tR ~ 12 min

Figure 1: Mechanism of Chiral Ligand Exchange Chromatography (CLEC). The copper ion acts as a bridge, creating a transient diastereomeric complex that interacts differentially with the C18 stationary phase.

Part 4: Validated Experimental Protocol

This protocol is designed to validate the absence or extent of chiral inversion in a rat model. It is self-validating through the use of racemic standards.

Phase 1: Reagent Preparation (The "CMPA" System)
  • Chiral Mobile Phase: Dissolve L-Phenylalanine (8 mmol/L) and Copper(II) Sulfate (4 mmol/L) in HPLC-grade water.

  • Organic Modifier: Mix the aqueous solution with Methanol (ratio typically 85:15 v/v).

  • pH Adjustment: Strictly adjust pH to 3.5 using dilute NaOH or HCl. Note: pH is the critical variable; deviations >0.2 will destroy complex stability.

Phase 2: In Vivo Study Design (Rat Model)
  • Groups:

    • Group A: IV Bolus of pure (S)-Pazufloxacin (20 mg/kg).

    • Group B: IV Bolus of Racemic Pazufloxacin (Control for separation).

  • Sampling: Collect blood (0.2 mL) at 0, 15, 30, 60, 120, 240, and 480 min.

  • Matrix Processing:

    • Centrifuge blood at 4000 rpm for 10 min to obtain plasma.

    • Protein Precipitation: Add 200 µL Acetonitrile to 100 µL plasma. Vortex 1 min. Centrifuge at 12,000 rpm.

    • Why Precipitation? Solid Phase Extraction (SPE) often removes the copper ions if not carefully selected, disrupting the post-column equilibrium if the method relies on on-column complexation. Simple precipitation is preferred for CLEC.

Phase 3: Analytical Workflow
  • Column: C18 ODS (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 332 nm (PZFX max absorption).

  • Validation Step: Inject Group B (Racemic) samples first. You must see two distinct peaks (Resolution > 1.5). If only one peak appears, the copper concentration in the mobile phase is likely depleted or pH is incorrect.

Part 5: Decision Logic for Inversion Assessment

The following logic flow dictates how to interpret the pharmacokinetic data.

InversionLogic Start Analyze Plasma Samples (Group A: Pure S-PZFX) CheckR Is (R)-PZFX Peak Detected? Start->CheckR NoR Conclusion: No Inversion Detected CheckR->NoR No YesR Quantify (R)-PZFX (Calculate R/S Ratio) CheckR->YesR Yes CheckTime Does R/S Ratio Increase Over Time? YesR->CheckTime Static Conclusion: Impurity from Synthesis (Not Metabolic Inversion) CheckTime->Static Ratio Constant Dynamic Conclusion: Active In Vivo Chiral Inversion CheckTime->Dynamic Ratio Increases

Figure 2: Decision tree for distinguishing between synthetic impurities and active metabolic inversion.

References
  • Yang, G., et al. (2004). "Chiral Separation and Enantiomeric Purity Determination of Pazufloxacin Mesilate by HPLC Using Chiral Mobile Phase Additives." Journal of Liquid Chromatography & Related Technologies.

  • Sultana, N., & Arayne, M. S. (2007). "In vitro studies of the interaction between pazufloxacin and essential and trace elements." Journal of Analytical Chemistry.
  • Hao, H., et al. (2007). "Chiral separation of fluoroquinolones by HPLC with a chiral mobile phase additive." Journal of Separation Science.
  • FDA Guidance for Industry (1992). "Development of New Stereoisomeric Drugs."

Sources

Comparative

Validating the Antibacterial Spectrum of ent-Pazufloxacin Mesylate: A Comparative Stereochemical Analysis

This guide outlines the technical validation framework for ent-Pazufloxacin Mesylate , the enantiomer of the clinically active fluoroquinolone, Pazufloxacin Mesylate. Executive Summary & Stereochemical Context Pazufloxac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for ent-Pazufloxacin Mesylate , the enantiomer of the clinically active fluoroquinolone, Pazufloxacin Mesylate.

Executive Summary & Stereochemical Context

Pazufloxacin Mesylate is a broad-spectrum fluoroquinolone antibiotic characterized by an (S)-configuration at the C-10 position (aminocyclopropyl group). The term "ent-Pazufloxacin" refers to its mirror image, the (R)-enantiomer .

In drug development and quality control, validating ent-Pazufloxacin is rarely about proving its efficacy, but rather characterizing its lack of potency (negative control) or quantifying it as a chiral impurity. Fluoroquinolones exhibit high stereoselectivity; the (S)-isomer typically possesses 10–100x greater affinity for the bacterial DNA-gyrase complex than the (R)-isomer.

This guide provides the experimental protocols to validate the ent-Pazufloxacin spectrum by contrasting it with the active (S)-Pazufloxacin and industry standards (Ciprofloxacin).

Mechanism of Action: The Role of Chirality

The antibacterial potency of Pazufloxacin relies on its ability to stabilize the cleavable complex formed between bacterial DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV. This binding halts DNA replication, leading to cell death.[1][2]

  • (S)-Pazufloxacin (Active): The spatial arrangement of the aminocyclopropyl group allows for optimal intercalation into the DNA-enzyme pocket, forming critical hydrogen bonds with residues (e.g., Ser-83 in E. coli GyrA).

  • ent-Pazufloxacin (R-isomer): The inverted stereocenter causes steric clashes within the binding pocket, significantly reducing binding affinity and subsequent antibacterial activity.

Visualization: Stereoselective Binding Pathway

G Drug_S (S)-Pazufloxacin (Active API) Target Bacterial DNA-Gyrase Complex Drug_S->Target Intercalates Drug_R ent-Pazufloxacin ((R)-Isomer) Drug_R->Target Weakly Associates Binding_S Optimal Fit (H-Bond Stabilization) Target->Binding_S With (S)-Isomer Binding_R Steric Clash (Weak Interaction) Target->Binding_R With (R)-Isomer Result_S Replication Arrest (Cell Death) Binding_S->Result_S Result_R Replication Continues (High MIC / Low Potency) Binding_R->Result_R

Figure 1: Mechanistic divergence between Pazufloxacin enantiomers. The (S)-isomer stabilizes the DNA-gyrase complex, while the ent-isomer (R) fails to bind effectively.

Comparative Antibacterial Spectrum (Data Summary)

To validate ent-Pazufloxacin, one must demonstrate its significantly elevated Minimum Inhibitory Concentration (MIC) compared to the active drug.[3] If the ent-Pazufloxacin sample shows low MICs (high potency), it indicates likely contamination with the active (S)-isomer.

Table 1: Expected Comparative MIC Profile (µg/mL) Note: Values are representative of class behavior for C-10/C-3 chiral fluoroquinolones (e.g., Ofloxacin vs. Levofloxacin).

Bacterial Strain(S)-Pazufloxacin (Active Reference)ent-Pazufloxacin (Test Article)Ciprofloxacin (Control)Interpretation
Gram-Negative
E. coli (ATCC 25922)0.025 – 0.11.0 – 8.0 0.004 – 0.015ent-form is ~10-100x less active.
P. aeruginosa (ATCC 27853)0.5 – 2.0> 16.0 0.25 – 1.0Significant loss of potency in ent-form.
Gram-Positive
S. aureus (ATCC 29213)0.1 – 0.44.0 – 32.0 0.25 – 1.0Stereoselectivity is maintained.
S. pneumoniae (ATCC 49619)0.5 – 1.0> 32.0 0.5 – 2.0ent-form is effectively inactive.

Experimental Validation Protocols

This section details the protocols to generate the data above.

Experiment A: MIC Determination (Broth Microdilution)

Objective: Quantify the shift in antibacterial potency between the enantiomers.

Protocol:

  • Preparation: Dissolve ent-Pazufloxacin Mesylate and (S)-Pazufloxacin Mesylate in sterile water or DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL down to 0.001 µg/mL.

  • Inoculation: Prepare a bacterial suspension of 5 x 10^5 CFU/mL from fresh overnight cultures (E. coli ATCC 25922, S. aureus ATCC 29213).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug dilution in 96-well plates. Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

  • Validation Criteria:

    • The (S)-Pazufloxacin control must fall within CLSI quality control ranges.

    • The ent-Pazufloxacin must exhibit an MIC ≥8-fold higher than the (S)-isomer to confirm enantiomeric distinction.

Experiment B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Prove that the loss of antibacterial activity is due to reduced target affinity (mechanism-based validation), not just transport issues.

Protocol:

  • Reagents: Recombinant E. coli DNA Gyrase subunits (GyrA/GyrB), relaxed plasmid pBR322 DNA, and ATP assay buffer.

  • Reaction: Mix relaxed plasmid (0.5 µg) with DNA Gyrase (1 U) and varying concentrations of ent-Pazufloxacin (0.1 – 100 µg/mL).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with dye containing SDS and proteinase K.

  • Analysis: Run samples on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Result:

    • (S)-Pazufloxacin: Inhibits supercoiling at low concentrations (IC50 ≈ 0.88 µg/mL).

    • ent-Pazufloxacin: Should require significantly higher concentrations (IC50 > 10–50 µg/mL) to inhibit the enzyme.

Visualization: Validation Workflow

Workflow Sample Test Sample: ent-Pazufloxacin Step1 1. Chiral HPLC (Confirm >99% ee) Sample->Step1 Step2 2. MIC Assay (Phenotypic Screen) Step1->Step2 Step3 3. Gyrase IC50 (Target Validation) Step2->Step3 Decision Is MIC High & IC50 High? Step3->Decision Pass VALIDATED: Inactive Enantiomer Decision->Pass Yes Fail FAIL: Contamination/Racemization Decision->Fail No

Figure 2: Step-by-step workflow for validating the identity and activity profile of ent-Pazufloxacin.

Discussion & Interpretation

The validation of ent-Pazufloxacin is a study in Stereochemical Structure-Activity Relationships (SAR) .

  • The "Distomer" Concept: In the context of Pazufloxacin, the (R)-enantiomer (ent) acts as the distomer (the less active isomer), while the (S)-enantiomer is the eutomer.

  • Clinical Relevance: High purity of the (S)-isomer is required for clinical efficacy. The presence of ent-Pazufloxacin is considered an impurity. Therefore, "validating the spectrum" of the ent-form effectively establishes the baseline for impurity toxicity and off-target effects.

  • Resistance Modeling: Interestingly, the residual activity of the ent-isomer (at very high concentrations) often mimics the behavior of the active drug against quinolone-resistant strains (e.g., gyrA mutants), making it a useful tool for studying binding pocket mutations.

References

  • MedChemExpress. (2024). Pazufloxacin Mesylate Product Monograph & Biological Activity. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 65957, Pazufloxacin. Retrieved from [4]

  • Morrissey, I., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy.[5][6][7][8][9][10] (Demonstrates the class-wide SAR of fluoroquinolone enantiomers). Retrieved from

  • Kyushu University. (1996). A comparative study of pazufloxacin mesilate (T-3762) and ceftazidime. (Provides baseline MIC90 data for the active S-isomer). Retrieved from

  • BenchChem. (2024). In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide. Retrieved from

Sources

Validation

Technical Guide: Comparative Profiling of Pazufloxacin Enantiomers

The following guide provides a technical, head-to-head comparison of Pazufloxacin enantiomers, designed for researchers and drug development professionals. Executive Summary Pazufloxacin (PZFX) is a fused tricyclic fluor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of Pazufloxacin enantiomers, designed for researchers and drug development professionals.

Executive Summary

Pazufloxacin (PZFX) is a fused tricyclic fluoroquinolone antibiotic. Like its structural analog ofloxacin, pazufloxacin possesses a chiral center at the C-10 position (oxazine ring numbering). This chirality creates two enantiomers: the (S)-(-)-enantiomer and the (R)-(+)-enantiomer .

The Core Finding: The antimicrobial potency of pazufloxacin is highly stereoselective. The (S)-enantiomer (developed as the active pharmaceutical ingredient, T-3761) exhibits significantly superior DNA gyrase inhibition and lower Minimum Inhibitory Concentration (MIC) values compared to the (R)-enantiomer. This guide delineates the molecular basis for this eutomer/distomer relationship and provides comparative performance data against standard pathogens.

Molecular Basis of Stereoselectivity

The mechanism of action for fluoroquinolones involves the stabilization of the DNA-DNA gyrase (or Topoisomerase IV) cleavable complex, preventing DNA religation and leading to double-strand breaks.

  • The (S)-Enantiomer (Eutomer): The methyl group at the C-10 position projects in a spatial orientation that avoids steric hindrance within the enzyme's binding pocket. This allows the core quinolone pharmacophore to stack effectively with the DNA bases and the enzyme active site.

  • The (R)-Enantiomer (Distomer): The inverted configuration of the methyl group creates a steric clash with the hydrophobic pocket of the DNA gyrase subunit A (GyrA). This reduces binding affinity, requiring significantly higher concentrations to achieve enzyme inhibition.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of the enantiomers at the molecular target level.

MOA PZFX_S (S)-Pazufloxacin (Eutomer) Target Bacterial DNA Gyrase / Topo IV (GyrA/ParC Subunits) PZFX_S->Target Targets PZFX_R (R)-Pazufloxacin (Distomer) PZFX_R->Target Targets Binding_S High-Affinity Binding (No Steric Clash) Target->Binding_S + (S)-Isomer Binding_R Low-Affinity Binding (Steric Hindrance at C-10) Target->Binding_R + (R)-Isomer Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) Binding_S->Complex NoComplex Unstable/Transient Interaction Binding_R->NoComplex Result_S Inhibition of DNA Replication (Bactericidal) Complex->Result_S Result_R Continued Bacterial Growth (High MIC Required) NoComplex->Result_R

Figure 1: Stereoselective binding pathways of Pazufloxacin enantiomers. The (S)-isomer achieves stable complex formation, while the (R)-isomer is hindered by steric clashes.

Comparative In Vitro Potency (MIC Data)

The following data highlights the performance gap between the active (S)-enantiomer (T-3761) and the theoretical/experimental performance of the (R)-enantiomer and racemic mixtures.

Note: While commercial development focuses solely on the (S)-isomer, structural homologs (like Ofloxacin) demonstrate that the (R)-isomer typically requires 8–128x higher concentrations to achieve comparable inhibition.

Table 1: Head-to-Head MIC Values (µg/mL)
OrganismStrain Type(S)-Pazufloxacin (Active)(R)-Pazufloxacin (Distomer)*Ciprofloxacin (Comparator)
Gram-Negative
Escherichia coliClinical Isolate0.025 – 0.10 > 1.560.008 – 0.015
Pseudomonas aeruginosaStandard (ATCC 27853)0.78 – 1.56 > 12.50.25 – 0.50
Klebsiella pneumoniaeESBL Producer0.10 – 0.39 > 6.250.06 – 0.125
Gram-Positive
Staphylococcus aureusMSSA0.39 – 0.78 > 12.50.25 – 0.50
Staphylococcus aureusMRSA6.25 – 12.5 > 10012.5 – >100
Streptococcus pneumoniaePenicillin-Susceptible0.78 – 1.56 > 25.01.0 – 2.0

*Data for (R)-Pazufloxacin is extrapolated from comparative structure-activity relationship (SAR) studies of tricyclic fluoroquinolones (e.g., Ofloxacin enantiomers) where the distomer typically exhibits a 10-100 fold reduction in potency.

Key Observations:
  • Gram-Negative Potency: The (S)-enantiomer is highly potent against Enterobacteriaceae, with MICs often

    
    .
    
  • Pseudomonas Activity: (S)-Pazufloxacin retains significant activity against P. aeruginosa, a critical differentiator for this class, whereas the (R)-isomer is functionally inactive at clinically achievable concentrations.

  • Enzyme Inhibition (IC50): In purified enzyme assays, the (S)-isomer inhibits E. coli DNA gyrase with an IC50 of ~0.88 µg/mL, whereas the (R)-isomer typically shows IC50 values >10 µg/mL.

Experimental Protocol: MIC Determination

To replicate these findings or test new clinical isolates, use the following standardized Broth Microdilution protocol (CLSI M07 guidelines).

Workflow Diagram

Protocol Step1 1. Preparation Stock Solution (10 mg/mL) Solvent: 0.1N NaOH Step2 2. Dilution Series 96-well Plate Range: 64 to 0.008 µg/mL Step1->Step2 Step3 3. Inoculum Prep 0.5 McFarland Std Dilute to 5x10^5 CFU/mL Step2->Step3 Step4 4. Incubation 35 ± 2°C 16-20 Hours Step3->Step4 Step5 5. Readout Lowest conc. with no visible growth Step4->Step5

Figure 2: Standardized workflow for MIC determination of Pazufloxacin enantiomers.

Detailed Methodology
  • Test Substance:

    • Active: (S)-Pazufloxacin Mesylate (Reference Standard).

    • Comparator: (R)-Pazufloxacin (Custom Synthesis or Chiral Separation required).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels are optimized, as divalent cations affect quinolone uptake.

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland turbidity standard.

    • Dilute 1:100 in CAMHB to achieve a final well concentration of approximately

      
       CFU/mL.
      
  • Assay Execution:

    • Dispense 100 µL of antimicrobial dilutions into microtiter wells.

    • Add 100 µL of inoculum.

    • Include Growth Control (no drug) and Sterility Control (no bacteria).

  • Quality Control:

    • E. coli ATCC 25922 (Expected MIC: 0.015 - 0.06 µg/mL).

    • P. aeruginosa ATCC 27853 (Expected MIC: 0.5 - 2.0 µg/mL).

References

  • Fukuoka, Y., et al. (1993).[1] "In vitro and in vivo antibacterial activities of T-3761, a new quinolone derivative."[1][2] Antimicrobial Agents and Chemotherapy, 37(3), 384-392. Link[2]

  • Todo, Y., et al. (1994). "Pyridonecarboxylic acids as antibacterial agents.[3][4][5] VI. Synthesis and antibacterial activity of 7-(1-aminocyclopropyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Chemical & Pharmaceutical Bulletin, 42(10), 2049-2054. Link

  • Mitsuyama, J., et al. (2002). "In vitro and in vivo antibacterial activities of pazufloxacin mesilate, a new injectable quinolone."[4] Japanese Journal of Antibiotics, 55(3), 263-280. Link

  • Morrissey, I., et al. (1996). "Mechanism of differential activities of ofloxacin enantiomers." Antimicrobial Agents and Chemotherapy, 40(8), 1775–1784. (Reference for structural analog stereoselectivity). Link

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: ent-Pazufloxacin Mesylate

[1][2] Executive Summary: Immediate Action Plan Primary Disposal Method: High-Temperature Incineration. Prohibited Methods: Do NOT dispose of down the drain (sanitary sewer) or via standard municipal waste.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Plan

Primary Disposal Method: High-Temperature Incineration. Prohibited Methods: Do NOT dispose of down the drain (sanitary sewer) or via standard municipal waste. Chemical Classification: Fluoroquinolone antibiotic (enantiomeric reference standard).[1][2][3] Key Hazard: Environmental persistence and induction of microbial resistance; Acute toxicity (Oral).

Technical Context & Chemical Identity

To dispose of this substance safely, one must understand its chemical behavior.[4] ent-Pazufloxacin Mesylate is the enantiomer (likely the (


)-isomer) of the clinically active antibiotic Pazufloxacin.[3] In drug development, it is primarily used as a chiral reference standard to determine enantiomeric purity.
  • The "Mesylate" Factor: The presence of methanesulfonic acid (mesylate salt) significantly increases water solubility compared to the free base. This makes aquatic contamination a critical risk vector.

  • The "ent-" Factor: While the (

    
    )-enantiomer may lack the potent bactericidal efficacy of the (
    
    
    
    )-isomer, it shares the same fused tricyclic quinolone core. It remains environmentally persistent and can still exert selective pressure on environmental bacteria, driving antibiotic resistance.

Scientific Rationale for Incineration: Fluoroquinolones are thermally stable. Standard autoclaving (


 for 20 min) is often insufficient to fully mineralize the quinolone ring. Partial degradation can result in bioactive metabolites. Therefore, chemical incineration (

)
is the only validated method to ensure complete destruction of the pharmacophore.
Safety Profile & Hazard Identification

GHS Classification (Globally Harmonized System):

PropertyClassificationHazard Statement
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[5]
Skin Corrosion Category 2H315: Causes skin irritation.[6][7]
Eye Damage Category 2AH319: Causes serious eye irritation.[6][7]
STOT-SE Category 3H335: May cause respiratory irritation.[6][7]
Environmental Aquatic Acute 1H400: Very toxic to aquatic life (Class inference).

Required Personal Protective Equipment (PPE):

  • Respiratory: N95/P2 respirator minimum (powder form is a potent respiratory irritant).

  • Dermal: Nitrile gloves (

    
     thickness).
    
  • Ocular: Chemical safety goggles (side shields alone are insufficient for fine powders).

Operational Disposal Protocols
Protocol A: Waste Stream Segregation Logic

Do not mix with oxidizers or strong acids, as this may generate toxic fumes before disposal.

WasteSegregation Start Waste Generation: ent-Pazufloxacin Mesylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Powder Liquid Liquid Solution (Mother Liquor / HPLC Waste) StateCheck->Liquid Aqueous/Solvent Sharps Contaminated Sharps (Needles / Syringes) StateCheck->Sharps Injection/Prep BinSolid Container: High-Density Polyethylene (HDPE) Label: 'Hazardous Waste - Toxic Solid' Solid->BinSolid BinLiquid Container: Glass or Compatible Plastic Segregate from Oxidizers Liquid->BinLiquid BinSharps Container: Puncture-Proof Biohazard Bin Label: 'Sharps - Chemical Contam.' Sharps->BinSharps Destruction Final Fate: High-Temp Incineration BinSolid->Destruction BinLiquid->Destruction BinSharps->Destruction

Figure 1: Decision matrix for segregating ent-Pazufloxacin waste streams to ensure compliant destruction.

Protocol B: Step-by-Step Disposal

1. Solid Waste (Powder/Crystals):

  • Containment: Transfer material into a screw-cap HDPE or glass container. Double-bagging in heavy-duty polyethylene bags is acceptable for small quantities (

    
    ).
    
  • Labeling: Affix a hazardous waste label. Clearly print: "ent-Pazufloxacin Mesylate - Antibiotic - Toxic."

  • Storage: Store in a satellite accumulation area (SAA) away from heat and moisture until pickup.

  • Hand-off: Transfer to EHS (Environmental Health & Safety) for incineration .

2. Liquid Waste (Stock Solutions/HPLC Effluent):

  • Solvent Compatibility: If dissolved in DMSO or Methanol, ensure the waste container is compatible with the solvent.

  • No Drain Disposal: NEVER pour down the sink. Even dilute solutions contribute to environmental resistance.

  • Segregation: Do not mix with halogenated solvents (like chloroform) unless your facility's incinerator specifically permits halogenated waste blends (fluoroquinolones contain fluorine, but the "halogenated" waste stream usually refers to bulk chlorinated solvents).

  • Deactivation (Emergency Only): If incineration is unavailable and chemical deactivation is legally permitted in your jurisdiction, treat with activated carbon (to adsorb) followed by combustion of the solid carbon waste. Note: Chemical oxidation (bleach) is not recommended as it yields unpredictable quinolone byproducts.

Emergency Response: Spill Management

In the event of a spill, speed is secondary to containment. You must prevent the dust from becoming airborne.[8]

SpillResponse Assess 1. Assess Volume & State (Isolate Area) PPE 2. Don PPE (N95 Mask, Nitrile Gloves, Goggles) Assess->PPE Type Spill Type? PPE->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry Cover with wet paper towels (Prevent Dust) -> Wipe up Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad Wet->ActionWet Clean 3. Clean Surface (Soap + Water Wash) ActionDry->Clean ActionWet->Clean Dispose 4. Bag Waste as Hazardous Clean->Dispose

Figure 2: Workflow for managing accidental spills of ent-Pazufloxacin Mesylate.

References
  • National Center for Biotechnology Information (PubChem). Pazufloxacin | C16H15FN2O4.[9] CID 65957.[5][9] Accessed via NIH.gov. Link[9]

  • Cayman Chemical. Pazufloxacin (mesylate) Safety Data Sheet. Acc. to OSHA HCS.[7] Issued 2025-09-22.[7] Link

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Link

  • Washington State Department of Ecology. Pharmaceutical Waste Codes and Designation. Link

Sources

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